2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-(chloromethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7-3-2-4-9-12-8(6-11)5-10(14)13(7)9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFZSMAXDGYHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CC(=O)N12)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354564 | |
| Record name | 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87591-74-0 | |
| Record name | 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90354564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry. The pyrido[1,2-a]pyrimidine scaffold is a well-established pharmacophore present in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anti-inflammatory, anticancer, and antiviral activities.[1][2] This guide details a robust synthetic protocol, delves into the mechanistic underpinnings of the reaction, and provides a thorough framework for the structural elucidation and purity assessment of the title compound using modern analytical techniques.
Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold
The pyrido[1,2-a]pyrimidine core is a fused heterocyclic system that has garnered substantial attention from the drug discovery community. Its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors make it an ideal scaffold for interacting with various biological targets. The derivatization of this core, particularly at the 2- and 6-positions, allows for the fine-tuning of its physicochemical properties and biological activity. The introduction of a chloromethyl group at the 2-position provides a reactive handle for further synthetic modifications, enabling the exploration of a wider chemical space and the development of novel drug candidates.
This guide focuses on the 6-methyl substituted analog, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a compound with potential applications in the development of targeted therapies. A thorough understanding of its synthesis and a detailed characterization are paramount for its advancement in any research and development pipeline.
Synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
The synthesis of the title compound is achieved through a well-established acid-catalyzed cyclocondensation reaction. The strategic choice of starting materials and reaction conditions is critical for achieving a high yield and purity of the desired product.
Reaction Scheme
Caption: Synthetic route for 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Mechanistic Insights
The reaction proceeds via a multi-step mechanism initiated by the nucleophilic attack of the exocyclic amino group of 2-amino-5-methylpyridine on the keto-carbonyl of ethyl 4-chloroacetoacetate. Polyphosphoric acid (PPA) serves as both a catalyst and a dehydrating agent, facilitating the key cyclization and aromatization steps.
Caption: Key mechanistic steps in the synthesis.
Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles (approx.) |
| 2-Amino-5-methylpyridine | 1603-41-4 | 108.14 g/mol | 10.8 g | 0.1 mol |
| Ethyl 4-chloroacetoacetate | 638-07-3 | 164.59 g/mol | 18.1 g (16.4 mL) | 0.11 mol |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | 100 g | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | As needed | - |
| Saturated Sodium Bicarbonate | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 g/mol | As needed | - |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 g/mol | As needed | - |
Safety Precautions:
-
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation.[3]
-
Ethyl 4-chloroacetoacetate: Corrosive and lachrymator.
-
Polyphosphoric Acid: Corrosive. Handle with care in a fume hood.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Procedure:
-
To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid (100 g).
-
Heat the PPA to 60-70 °C with stirring to reduce its viscosity.
-
Slowly add 2-amino-5-methylpyridine (10.8 g, 0.1 mol) to the warm PPA. Stir until a homogeneous solution is obtained.
-
To this mixture, add ethyl 4-chloroacetoacetate (18.1 g, 0.11 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 90 °C.
-
After the addition is complete, heat the reaction mixture to 120-130 °C and maintain this temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 500 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water.
-
The crude product is then dried under vacuum.
-
For purification, the crude solid can be recrystallized from ethanol to afford 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a crystalline solid.
Characterization of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following analytical techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Expected Chemical Shifts (δ) in CDCl₃:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (at C6) | 2.3 - 2.5 | Singlet | 3H |
| -CH₂Cl (at C2) | 4.5 - 4.7 | Singlet | 2H |
| H-3 | 6.2 - 6.4 | Singlet | 1H |
| H-7, H-8, H-9 | 7.0 - 8.5 | Multiplets | 3H total |
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will confirm the carbon framework of the molecule.
Expected Chemical Shifts (δ) in CDCl₃:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| -CH₃ (at C6) | 18 - 22 |
| -CH₂Cl (at C2) | 40 - 45 |
| C-3 | 105 - 110 |
| C-6, C-7, C-8, C-9 | 115 - 140 |
| C-4a, C-9a | 145 - 155 |
| C-2 | 158 - 162 |
| C-4 (C=O) | 165 - 170 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Expected Molecular Ion Peak (M⁺): For C₁₀H₉ClN₂O, the expected m/z will be approximately 208.04 for the ³⁵Cl isotope and 210.04 for the ³⁷Cl isotope, with a characteristic isotopic pattern of approximately 3:1.
-
Key Fragmentation Pathways:
-
Loss of the chloromethyl radical (-CH₂Cl) to give a fragment at m/z ~159.
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Loss of a chlorine radical (-Cl) to give a fragment at m/z ~173.
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Subsequent loss of carbon monoxide (-CO) from the pyrimidinone ring.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| C=O (amide carbonyl) stretch | 1660 - 1690 |
| C=C and C=N stretches | 1500 - 1650 |
| C-H (aromatic and aliphatic) | 2850 - 3100 |
| C-Cl stretch | 600 - 800 |
Elemental Analysis
Elemental analysis will determine the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample, which should be in close agreement with the calculated theoretical values for the molecular formula C₁₀H₉ClN₂O.
Conclusion
This technical guide has outlined a detailed and reliable method for the synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The provided experimental protocol, coupled with a thorough understanding of the reaction mechanism, will enable researchers to produce this valuable building block with high purity. The comprehensive characterization workflow, employing a suite of modern analytical techniques, ensures the unambiguous confirmation of the product's identity and quality, which is a critical prerequisite for its use in further research and drug development endeavors. The insights provided herein are intended to empower scientists in their efforts to explore the therapeutic potential of the versatile pyrido[1,2-a]pyrimidine scaffold.
References
- Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbara, M., & Meti, D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
-
Taylor & Francis. (2019). Synthesis, anticancer activity and molecular docking studies of novel pyrido[1,2-a]pyrimidin-4-one derivatives. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
-
Beilstein Journals. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Retrieved from [Link]
-
PubChem. (n.d.). 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
-
La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]
-
Bioorganic Chemistry. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. 151, 107661. [Link]
Sources
- 1. BJOC - Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides [beilstein-journals.org]
- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 3. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C10H9ClN2O | CID 776367 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 87591-74-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides a validated synthesis protocol with mechanistic insights, and explores its versatile reactivity, particularly the strategic importance of the 2-chloromethyl group. Furthermore, it delves into the extensive biological activities associated with the pyrido[1,2-a]pyrimidin-4-one scaffold, highlighting its potential in the development of novel therapeutics. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting. This guide is intended to be a valuable resource for scientists engaged in drug discovery and synthetic chemistry, providing both foundational knowledge and practical insights into the utility of this compound.
Introduction: The Significance of the Pyrido[1,2-a]pyrimidine Scaffold
The pyrido[1,2-a]pyrimidine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, fused bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation, making it an attractive framework for designing molecules that can interact with high specificity and affinity with biological targets. Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and neurotropic properties.[2][3]
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, in particular, stands out as a highly valuable synthetic intermediate. The presence of a reactive chloromethyl group at the 2-position provides a versatile handle for the introduction of a wide variety of functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery programs.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is essential for its effective use in synthesis and for predicting its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 87591-74-0 | [4] |
| Molecular Formula | C₁₀H₉ClN₂O | [5] |
| Molecular Weight | 208.64 g/mol | [5] |
| Appearance | White solid | [2] |
| Boiling Point | 326.7 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 151.4 °C (Predicted) | [2] |
| Density | 1.32 g/cm³ (Predicted) | [2] |
| LogP | 1.54 (Predicted) | [5] |
| IUPAC Name | 2-(chloromethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one | [4] |
Synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
The synthesis of the title compound is most effectively achieved through a cyclocondensation reaction between 2-amino-5-methylpyridine and a suitable three-carbon electrophilic partner, ethyl 4-chloroacetoacetate, under acidic conditions. Polyphosphoric acid (PPA) is a commonly employed and effective catalyst and solvent for this transformation, promoting both the initial condensation and the subsequent intramolecular cyclization.
Synthetic Workflow
Caption: Synthesis of the target compound.
Step-by-Step Experimental Protocol
Materials:
-
2-Amino-5-methylpyridine
-
Ethyl 4-chloroacetoacetate
-
Polyphosphoric acid (PPA)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add polyphosphoric acid (approximately 6-7 times the weight of 2-amino-5-methylpyridine).
-
Addition of Amine: With gentle stirring, dissolve 2-amino-5-methylpyridine in the polyphosphoric acid. The temperature may rise slightly; maintain it between 40-50 °C.
-
Addition of Ester: Once the amine has completely dissolved, add ethyl 4-chloroacetoacetate dropwise from the dropping funnel over a period of 30-60 minutes. An exothermic reaction will occur, and the temperature should be maintained between 80-90 °C by external cooling if necessary.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110 °C and maintain this temperature with stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the polyphosphoric acid and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Mechanistic Rationale
The synthesis proceeds through a well-established reaction pathway for the formation of the pyrido[1,2-a]pyrimidine scaffold.
Caption: Key steps in the reaction mechanism.
The reaction is initiated by the nucleophilic attack of the exocyclic amino group of 2-amino-5-methylpyridine on one of the carbonyl groups of ethyl 4-chloroacetoacetate, followed by dehydration to form an enamine or imine intermediate. The acidic environment of the polyphosphoric acid is crucial for activating the carbonyl group of the ester towards nucleophilic attack. Subsequently, an intramolecular cyclization occurs where the endocyclic pyridine nitrogen attacks the remaining carbonyl group. A final dehydration and tautomerization step leads to the formation of the aromatic pyrido[1,2-a]pyrimidin-4-one ring system.
Reactivity and Synthetic Utility
The synthetic utility of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies predominantly in the reactivity of the chloromethyl group. This electrophilic center is susceptible to nucleophilic substitution, providing a straightforward method for introducing a diverse range of functionalities.
Nucleophilic Substitution Reactions
The chlorine atom of the chloromethyl group is a good leaving group, readily displaced by a variety of nucleophiles. This allows for the synthesis of a library of derivatives with modified side chains at the 2-position.
Common Nucleophiles:
-
Amines (Primary and Secondary): Reaction with various amines leads to the corresponding 2-(aminomethyl) derivatives. This is a particularly powerful method for introducing basic nitrogen atoms, which are often key pharmacophoric elements.
-
Thiols: Reaction with thiols provides 2-(thiomethyl) derivatives.
-
Alcohols and Phenols: Alkylation with alcohols or phenols in the presence of a base yields the corresponding ether linkages.
-
Azides: Substitution with sodium azide gives the 2-(azidomethyl) derivative, which can be further transformed, for example, by reduction to the primary amine or by cycloaddition reactions.
-
Cyanides: Reaction with cyanide salts introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Example of a Derivatization Workflow
Caption: Derivatization via nucleophilic substitution.
Applications in Drug Development
While specific biological activity data for 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one itself is not extensively reported in the public domain, the broader class of pyrido[1,2-a]pyrimidin-4-one derivatives has been the subject of significant research in drug discovery. The title compound serves as a crucial starting material for the synthesis of these more complex and biologically active molecules.
Potential Therapeutic Areas
-
Oncology: Derivatives of the pyrido[1,2-a]pyrimidine scaffold have been investigated as potent inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer. For instance, certain derivatives have shown activity as SHP2 (Src homology-2 containing protein tyrosine phosphatase 2) inhibitors, a promising target in oncology.[2]
-
Infectious Diseases: The scaffold has been explored for the development of novel antibacterial and antiviral agents. The ability to readily modify the side chain at the 2-position allows for the optimization of activity against specific microbial targets.[3]
-
Inflammatory Diseases: Some pyrido[1,2-a]pyrimidin-4-one derivatives have exhibited anti-inflammatory properties, potentially through the inhibition of enzymes involved in the inflammatory cascade.
-
Central Nervous System (CNS) Disorders: The rigid nature of the scaffold makes it suitable for the design of ligands for CNS receptors, and some derivatives have been investigated for their potential as antipsychotic or neuroprotective agents.
Signaling Pathway Interactions
The diverse biological activities of pyrido[1,2-a]pyrimidin-4-one derivatives stem from their ability to interact with a variety of intracellular signaling pathways. For example, as SHP2 inhibitors, they can modulate the RAS-ERK and PI3K-AKT signaling pathways, which are critical for cell survival and proliferation.[2]
Caption: Inhibition of the SHP2 signaling pathway.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Hazard Identification: The compound is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.
Conclusion
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a valuable and versatile building block for the synthesis of a wide range of heterocyclic compounds with significant potential in drug discovery. Its straightforward synthesis and the reactivity of its chloromethyl group make it an ideal starting point for the development of new therapeutic agents targeting a variety of diseases. This guide has provided a comprehensive overview of its properties, synthesis, reactivity, and potential applications, and it is hoped that it will serve as a useful resource for researchers in the field.
References
-
PubChem. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Available from: [Link]
-
PrepChem. Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Available from: [Link]
-
Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry. 2024;151:107661. Available from: [Link]
-
Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry. 2013;9(2):240-8. Available from: [Link]
-
Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry. 2007;50(20):4917-27. Available from: [Link]
-
Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. Available from: [Link]
Sources
- 1. EP3759082B1 - Process for the synthesis of 6-chloromethyluracil - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C10H9ClN2O | CID 776367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. wjpsonline.com [wjpsonline.com]
physical and chemical properties of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
An In-Depth Technical Guide to 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for Advanced Research and Development
Introduction
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound featuring a fused pyrido[1,2-a]pyrimidine core. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1][2] The compound serves as a crucial synthetic intermediate, primarily owing to the reactive chloromethyl group at the 2-position, which acts as a versatile handle for introducing diverse functionalities.[1] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and safety considerations, tailored for researchers and professionals in drug discovery and development. The insights herein are grounded in established chemical principles and data from authoritative sources to facilitate its effective application in the laboratory.
Compound Identification and Core Structure
The foundational step in utilizing any chemical entity is its unambiguous identification. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is characterized by a fused bicyclic system where a pyridine ring is annulated with a pyrimidine ring. The key functional groups are a chloromethyl substituent at position 2, a methyl group at position 6, and a ketone at position 4.
-
IUPAC Name: 2-(chloromethyl)-6-methylpyrido[1,2-a]pyrimidin-4-one[3]
-
Molecular Weight: 208.64 g/mol [1]
-
Canonical SMILES: CC1=CC=CC2=NC(=CC(=O)N12)CCl[3]
-
InChI Key: NZFZSMAXDGYHRH-UHFFFAOYSA-N[3]
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, formulation, and behavior in biological systems. The data for 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are summarized below, providing a quantitative basis for experimental design.
| Property | Value | Source |
| Appearance | White solid | [1] |
| Molecular Weight | 208.64 g/mol | [1] |
| Boiling Point | 326.7°C at 760 mmHg | [1] |
| Flash Point | 151.4°C | [1] |
| Density | 1.32 g/cm³ | [1] |
| Refractive Index | 1.625 | [1] |
| LogP (Predicted) | 1.54 | [1] |
These properties suggest a compound with moderate lipophilicity (LogP) and high thermal stability, suitable for a range of synthetic conditions.
Synthesis and Mechanistic Considerations
The synthesis of the pyrido[1,2-a]pyrimidin-4-one scaffold is a well-established process in heterocyclic chemistry. A common and effective method involves the condensation of a 2-aminopyridine derivative with a β-keto ester equivalent. For the title compound, this involves the reaction of 2-amino-6-methylpyridine with ethyl 4-chloroacetoacetate.[1]
The choice of a condensing agent is critical. Polyphosphoric acid (PPA) is frequently employed as it serves as both a catalyst and a solvent, driving the reaction towards completion through dehydration under thermal conditions.[4] The mechanism proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyridine onto the keto-carbonyl of the ester, followed by an intramolecular cyclization and subsequent dehydration to form the fused aromatic system.
Experimental Protocol: Synthesis
Causality: This protocol is designed for the efficient, one-pot synthesis of the target compound. The use of polyphosphoric acid is a strategic choice to ensure complete cyclization and dehydration, which are often challenging steps in such condensations. The temperature is carefully controlled to prevent charring and side-product formation.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a temperature probe, add polyphosphoric acid (approx. 250 g).
-
Dissolution: Gently warm the PPA to 40-50°C to reduce its viscosity. Slowly add 2-amino-6-methylpyridine (37.7 g) with continuous stirring until fully dissolved.[4]
-
Addition of Ester: Add ethyl 4-chloroacetoacetate (54 mL) dropwise to the mixture, maintaining the temperature between 40-50°C to control the exothermic reaction.[4]
-
Reaction: After the addition is complete, slowly raise the temperature to 100-110°C and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Allow the reaction mixture to cool to approximately 60-70°C. Carefully pour the viscous mixture onto crushed ice with vigorous stirring.
-
Neutralization & Precipitation: Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until pH 7-8 is reached. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent like ethanol or isopropanol to obtain the pure 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Synthesis Workflow Diagram
Caption: One-pot synthesis of the target compound.
Chemical Reactivity and Applications
The primary site of reactivity on 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution (Sₙ2 reactions). This property is extensively exploited in medicinal chemistry to append various functional groups and build more complex molecular architectures.
Nucleophilic Substitution Workflow
Caption: Reactivity of the chloromethyl group.
This reactivity makes the compound a valuable building block for creating libraries of derivatives for high-throughput screening.[1] Research has shown that compounds bearing the pyrido[1,2-a]pyrimidin-4-one core exhibit a range of biological activities, including potential as SHP2 inhibitors for cancer therapy and as PKM2 activators.[2][5] The ability to easily modify the 2-position allows for systematic Structure-Activity Relationship (SAR) studies to optimize potency and selectivity against biological targets.
Safety and Handling
As with any reactive chemical intermediate, proper safety protocols are mandatory when handling 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
GHS Hazard Classification: [3]
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][6]
-
Serious Eye Damage (Category 1): H318 - Causes serious eye damage.[3]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[3]
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to prevent dispersion of dust and vapors.[6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles or a face shield, and a lab coat.[6] Avoid contact with skin, eyes, and clothing.
-
Handling: Wash hands and face thoroughly after handling.[6] Do not eat, drink, or smoke in the work area.
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[6] For eye contact, rinse cautiously with water for several minutes. If irritation persists or in case of ingestion, seek immediate medical attention.[6][7]
Conclusion
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a pivotal intermediate for the synthesis of novel pharmaceutical compounds. Its well-defined physicochemical properties, predictable reactivity centered on the chloromethyl group, and established synthesis protocols make it an accessible and valuable tool for medicinal chemists. The pyrido[1,2-a]pyrimidine core is a "privileged scaffold" associated with diverse biological activities, enhancing the potential of its derivatives in drug discovery programs. Adherence to strict safety and handling guidelines is essential to mitigate the risks associated with its reactive and hazardous nature.
References
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PubChem. (n.d.). 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
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BAC Reports. (2025). 2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 87591-74-0) Market Research Report 2025. Retrieved from [Link]
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PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
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Corey Organics. (n.d.). 2-Methyl-6,7,8,9-Tetrahydro-4H-Pyrido[1,2-a] Pyrimidin-4-One Hcl. Retrieved from [Link]
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PubMed. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Retrieved from [Link]
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J&K Scientific. (n.d.). 2-(Chloromethyl)-9-methyl-4H-pyrido [1,2-A] pyrimidin-4-one, 97%. Retrieved from [Link]
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ResearchGate. (2021). Sequential four-component protocol for the synthesis of pyrido[1,2-a]pyrimidin-6-one derivatives in water. Retrieved from [Link]
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ResearchGate. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Retrieved from [Link]
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Chemsrc. (n.d.). CAS#:102195-79-9 | (2S,4S)-1-tert-Butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate. Retrieved from [Link]
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PubChem. (n.d.). 6-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. Retrieved from [Link]
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PubMed. (2013). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Retrieved from [Link]
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MDPI. (n.d.). 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]
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PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
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nsj prayoglife. (n.d.). 1-(tert-Butyl) 2-methyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, > 99%. Retrieved from [Link]
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MDPI. (n.d.). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved from [Link]
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PubMed. (n.d.). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Retrieved from [Link]
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Journal of Applied Pharmaceutical Science. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Retrieved from [Link]
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MDPI. (n.d.). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Retrieved from [Link]
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Cheméo. (n.d.). 4H-Pyran-4-one, 2,3-dihydro-3,5-dihydroxy-6-methyl. Retrieved from [Link]
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The Lynchpin Intermediate: A Technical Guide to 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for Advanced Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a pivotal synthetic intermediate in the field of medicinal chemistry and drug discovery. The pyrido[1,2-a]pyrimidine scaffold is a privileged structure, present in numerous biologically active compounds. The introduction of a reactive chloromethyl group at the 2-position of this scaffold transforms it into a versatile building block for the synthesis of a diverse array of complex molecules. This guide will delve into the synthesis, characterization, and reactivity of this intermediate, offering field-proven insights and detailed protocols for its application in the development of novel therapeutic agents. We will explore its utility in constructing molecules with potential antimicrobial and anticancer properties, providing researchers and drug development professionals with a comprehensive resource to leverage this powerful synthetic tool.
Introduction: The Strategic Importance of the Pyrido[1,2-a]pyrimidine Core
The pyrido[1,2-a]pyrimidine ring system is a fused heterocyclic scaffold of significant interest in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including but not limited to, antimicrobial, antiviral, and anticancer properties.[1] The strategic functionalization of this core is key to modulating its biological activity and developing novel drug candidates.
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No: 87591-74-0) emerges as a particularly valuable intermediate due to the presence of a highly reactive chloromethyl group. This electrophilic center serves as a handle for introducing a variety of substituents through nucleophilic substitution reactions, enabling the rapid generation of diverse chemical libraries for biological screening. The 6-methyl group provides an additional point of recognition and can influence the overall physicochemical properties and biological activity of the final compounds.
This guide will provide a comprehensive overview of the synthesis of this key intermediate, its chemical properties, and its application in the construction of more complex, biologically relevant molecules.
Physicochemical and Safety Data
A thorough understanding of the physical and chemical properties, as well as the safety hazards associated with a synthetic intermediate, is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 87591-74-0 | [2] |
| Molecular Formula | C₁₀H₉ClN₂O | [1][2] |
| Molecular Weight | 208.65 g/mol | [1] |
| Appearance | White solid | [1] |
| Boiling Point | 326.7 °C at 760 mmHg | [1] |
| Flash Point | 151.4 °C | [1] |
| Density | 1.32 g/cm³ | [1] |
Safety and Hazard Information:
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
GHS Hazard Statements:
It is crucial to consult the Safety Data Sheet (SDS) for this compound before handling.
Synthesis of the Core Intermediate
The synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is typically achieved through a cyclocondensation reaction between 2-amino-6-methylpyridine and an appropriate three-carbon building block, such as ethyl 4-chloroacetoacetate. The reaction is often catalyzed by a dehydrating agent like polyphosphoric acid (PPA).
Reaction Scheme
Caption: Synthesis of the target intermediate.
Proposed Experimental Protocol
This protocol is adapted from the synthesis of the analogous compound, 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one.[3]
Materials:
-
2-Amino-6-methylpyridine
-
Ethyl 4-chloroacetoacetate
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add polyphosphoric acid (approximately 7 g per gram of 2-amino-6-methylpyridine).
-
Heat the PPA to 40-50 °C with stirring.
-
Slowly add 2-amino-6-methylpyridine to the warm PPA. Stir until a homogenous solution is obtained.
-
Add ethyl 4-chloroacetoacetate dropwise to the reaction mixture, maintaining the temperature between 40-50 °C.
-
After the addition is complete, continue stirring the mixture at the same temperature for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Dry the purified product under vacuum to obtain 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a white solid.
Mechanistic Insights
The reaction proceeds through a multi-step mechanism involving initial nucleophilic attack of the exocyclic amino group of 2-amino-6-methylpyridine on the β-keto group of ethyl 4-chloroacetoacetate, followed by an intramolecular cyclization and dehydration facilitated by the polyphosphoric acid.
Caption: Key steps in the reaction mechanism.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group protons, a singlet for the chloromethyl protons, and distinct signals for the aromatic protons on the pyrido[1,2-a]pyrimidine core.
-
¹³C NMR: The spectrum should display characteristic peaks for the carbonyl carbon, the chloromethyl carbon, the methyl carbon, and the carbons of the aromatic rings.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (208.65 g/mol ), along with a characteristic isotopic pattern for the presence of one chlorine atom.
-
Infrared (IR) Spectroscopy: Key absorption bands are expected for the carbonyl group (C=O) stretching vibration, C-Cl stretching, and C=C and C=N stretching vibrations of the aromatic rings.
Reactivity and Synthetic Applications
The synthetic utility of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one lies in the high reactivity of the chloromethyl group towards nucleophilic substitution. This allows for the facile introduction of a wide range of functional groups, leading to the synthesis of diverse libraries of compounds for biological evaluation.
Nucleophilic Substitution Reactions
The primary mode of reaction for this intermediate is the Sₙ2 displacement of the chloride ion by various nucleophiles.
Caption: General workflow for derivatization.
Common Nucleophiles and Resulting Products:
-
Amines (Primary and Secondary): Reaction with various amines leads to the formation of 2-((alkylamino)methyl) or 2-((arylamino)methyl) derivatives. These reactions are often carried out in the presence of a base to neutralize the HCl generated.
-
Thiols: Thiolates readily displace the chloride to form thioether linkages.
-
Alcohols/Phenols: Alkoxides or phenoxides can be used to form ether derivatives, though this may require stronger reaction conditions.
Application in the Synthesis of Bioactive Molecules
The derivatization of the 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core has been explored for the development of various therapeutic agents.
Example: Synthesis of Novel Antimicrobial Agents
A plausible synthetic route to novel antimicrobial agents involves the reaction of the title intermediate with various substituted anilines or heterocyclic amines. The resulting 2-((arylamino)methyl) derivatives can then be screened for their antibacterial and antifungal activities.
Proposed Protocol for Amine Substitution:
-
Dissolve 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 mmol) in a suitable solvent such as acetonitrile or DMF.
-
Add the desired amine (1.1 mmol) and a non-nucleophilic base like triethylamine or diisopropylethylamine (1.5 mmol).
-
Stir the reaction mixture at room temperature or with gentle heating (50-80 °C) until the reaction is complete (monitored by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the product by column chromatography or recrystallization.
Conclusion and Future Outlook
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a highly versatile and valuable synthetic intermediate. Its straightforward synthesis and the reactivity of its chloromethyl group make it an ideal starting material for the construction of diverse libraries of pyrido[1,2-a]pyrimidine derivatives. The continued exploration of the synthetic potential of this intermediate is expected to lead to the discovery of novel compounds with significant therapeutic potential, particularly in the areas of infectious diseases and oncology. Further research to fully characterize this compound with experimental spectroscopic data will be invaluable to the scientific community.
References
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PrepChem. Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Available at: [Link]
-
PubChem. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
This guide provides a comprehensive overview of the synthetic pathway for 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document delves into the mechanistic underpinnings of the synthesis, offers a detailed experimental protocol, and discusses the critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of the synthesis of this important scaffold.
Introduction
The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active molecules.[1] The title compound, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, is a key intermediate, with the chloromethyl group serving as a versatile handle for further functionalization to generate a diverse library of derivatives for biological screening.[2] A robust and well-understood synthetic route is therefore crucial for advancing research in this area.
Core Synthesis: A Mechanistic Perspective
The most direct and widely employed method for the synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is the acid-catalyzed cyclocondensation of 2-amino-5-methylpyridine with ethyl 4-chloroacetoacetate. Polyphosphoric acid (PPA) is the preferred catalyst and solvent for this transformation, driving the reaction to completion through its dual role as a Brønsted acid and a powerful dehydrating agent.
The reaction proceeds through a series of well-defined steps:
-
Activation of the β-ketoester: The reaction is initiated by the protonation of the carbonyl oxygen of the ethyl 4-chloroacetoacetate by polyphosphoric acid. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic attack by 2-amino-5-methylpyridine: The exocyclic amino group of 2-amino-5-methylpyridine acts as the nucleophile, attacking the activated carbonyl carbon of the β-ketoester. This results in the formation of a tetrahedral intermediate.
-
Proton transfer and dehydration: A series of proton transfers facilitates the elimination of a molecule of water from the tetrahedral intermediate, leading to the formation of an enamine intermediate. The strong dehydrating nature of polyphosphoric acid is critical at this stage to drive the equilibrium towards the enamine.
-
Intramolecular cyclization: The endocyclic nitrogen of the pyridine ring then performs an intramolecular nucleophilic attack on the ester carbonyl group of the enamine intermediate. This step forms the six-membered pyrimidinone ring.
-
Elimination of ethanol: The resulting bicyclic intermediate undergoes elimination of an ethanol molecule, again facilitated by the acidic medium, to yield the final aromatic 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one product.
The diagram below illustrates the proposed reaction mechanism.
Caption: Proposed mechanism for the synthesis of the target compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Amino-5-methylpyridine | 108.14 | 10.81 g | 0.1 |
| Ethyl 4-chloroacetoacetate | 164.59 | 18.11 g (16.5 mL) | 0.11 |
| Polyphosphoric acid | - | 100 g | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add polyphosphoric acid (100 g).
-
Addition of 2-Amino-5-methylpyridine: While stirring, add 2-amino-5-methylpyridine (10.81 g, 0.1 mol) portion-wise to the polyphosphoric acid. The temperature of the mixture may rise; maintain the temperature below 50°C by external cooling if necessary. Stir until a homogenous solution is obtained.
-
Addition of Ethyl 4-chloroacetoacetate: Add ethyl 4-chloroacetoacetate (18.11 g, 0.11 mol) dropwise to the reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the reaction temperature between 60-70°C during the addition.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 90-100°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing 500 mL of ice-cold water with vigorous stirring.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH reaches 7-8. The product will precipitate as a solid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to afford the pure 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
The following diagram outlines the experimental workflow.
Caption: A flowchart of the experimental procedure.
Characterization of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
The structure of the synthesized compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the methyl group protons, a singlet for the chloromethyl protons, and signals in the aromatic region corresponding to the protons of the pyridopyrimidine ring system.
-
¹³C NMR: The spectrum should display signals for the methyl carbon, the chloromethyl carbon, the carbonyl carbon, and the carbons of the heterocyclic rings.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₉ClN₂O, MW: 208.64 g/mol ).[1] The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl) should also be observable.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic strong absorption band for the carbonyl group (C=O) of the pyrimidinone ring, typically in the range of 1650-1680 cm⁻¹.
Conclusion
The synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one via the acid-catalyzed cyclocondensation of 2-amino-5-methylpyridine and ethyl 4-chloroacetoacetate is a reliable and efficient method. A thorough understanding of the reaction mechanism, particularly the role of polyphosphoric acid, and careful control of the reaction parameters are essential for achieving high yields of the pure product. This guide provides the necessary theoretical and practical framework for the successful synthesis of this valuable intermediate, thereby facilitating further exploration of the chemical space and biological potential of pyrido[1,2-a]pyrimidin-4-one derivatives.
References
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PubChem. (n.d.). 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
- Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbara, M., & Meti, D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
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- Krishnamurthy, B., Vinaya, K., Rakshith, D., Prasanna, D. S., & Rangappa, K. S. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry, 9(2), 240-248.
- Al-Tel, T. H. (2014). A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds. Molecules, 19(7), 9445-9457.
-
PubChem. (n.d.). 6-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]
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Spectroscopic Characterization of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This molecule is of interest to researchers in medicinal chemistry and drug development due to its pyrido[1,2-a]pyrimidine core, a scaffold found in various biologically active compounds.[1] A thorough understanding of its spectroscopic properties is crucial for its synthesis, identification, and further application in research.
This document will delve into the theoretical and practical aspects of analyzing this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide will provide predicted data based on its chemical structure and established spectroscopic principles. This approach serves as a practical framework for researchers encountering this or structurally similar molecules.
Molecular Structure and Overview
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one possesses a fused bicyclic system with key functional groups that will give rise to distinct spectroscopic signals.
Molecular Formula: C₁₀H₉ClN₂O[2] Molecular Weight: 208.64 g/mol [1] CAS Number: 87591-74-0[2]
Below is a diagram illustrating the chemical structure and the numbering convention used for the purpose of spectroscopic assignment.
Caption: Molecular structure of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR (Proton NMR)
The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The predicted chemical shifts (δ) are influenced by the electronic environment, including deshielding effects from the aromatic rings, the carbonyl group, and the electronegative chlorine atom.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.0 | Doublet | 1H | H-9 | Strongly deshielded by the adjacent nitrogen and the ring current. |
| ~ 7.5 | Doublet | 1H | H-7 | Deshielded by the aromatic system and the carbonyl group. |
| ~ 7.0 | Doublet | 1H | H-8 | Influenced by the aromatic ring current. |
| ~ 6.5 | Singlet | 1H | H-3 | Olefinic proton in the pyrimidinone ring. |
| ~ 4.8 | Singlet | 2H | -CH₂Cl | Deshielded by the adjacent chlorine atom. |
| ~ 2.5 | Singlet | 3H | -CH₃ | Typical chemical shift for a methyl group on an aromatic ring. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 500 MHz (or higher) NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters:
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals to determine the relative number of protons.
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the presence of quaternary carbons and carbons in different electronic environments, a range of chemical shifts is expected.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 160 | C=O | Carbonyl carbon, strongly deshielded. |
| ~ 155 | C-2 | Attached to nitrogen and the chloromethyl group. |
| ~ 150 | C-9a | Quaternary carbon at the ring junction. |
| ~ 140 | C-6 | Carbon bearing the methyl group. |
| ~ 135 | C-9 | Aromatic CH. |
| ~ 125 | C-7 | Aromatic CH. |
| ~ 115 | C-8 | Aromatic CH. |
| ~ 110 | C-3 | Olefinic CH in the pyrimidinone ring. |
| ~ 45 | -CH₂Cl | Aliphatic carbon attached to chlorine. |
| ~ 20 | -CH₃ | Methyl group carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Spectrometer: 125 MHz (corresponding to a 500 MHz proton frequency).
-
Pulse Program: Standard proton-decoupled ¹³C experiment.
-
Acquisition Parameters:
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~ 3100-3000 | Medium | C-H (aromatic/olefinic) | Stretching |
| ~ 2950-2850 | Weak | C-H (aliphatic) | Stretching |
| ~ 1680 | Strong | C=O (amide) | Stretching |
| ~ 1640 | Medium-Strong | C=N | Stretching |
| ~ 1600, 1480 | Medium | C=C (aromatic) | Stretching |
| ~ 750 | Strong | C-Cl | Stretching |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrument Setup:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Data Acquisition: Record the spectrum and identify the characteristic absorption bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in confirming its structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): An intense peak is expected at m/z 208, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an M+2 peak at m/z 210 with approximately one-third the intensity of the M⁺ peak should be observed, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.
-
Key Fragmentation: The fragmentation pattern can provide valuable structural information. A likely fragmentation pathway involves the loss of the chloromethyl group.
Caption: A plausible fragmentation pathway for 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the structural elucidation and characterization of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide offers a predictive framework for the expected spectroscopic data and outlines the standard methodologies for their acquisition. For researchers working with this or related compounds, this information serves as a valuable resource for confirming the identity and purity of their synthesized materials, which is a critical step in the drug discovery and development process.
References
-
PubChem. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
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Unlocking the Therapeutic Potential of Pyrido[1,2-a]pyrimidine Scaffolds: Key Molecular Targets and Pathways
An In-Depth Technical Guide:
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds and marketed drugs. Its rigid, fused-ring structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with a wide array of biological targets. This technical guide synthesizes current research to provide an in-depth analysis of the key therapeutic targets of pyrido[1,2-a]pyrimidine derivatives, with a primary focus on oncology, inflammation, and microbial infections. We will explore the specific enzymes and signaling pathways modulated by these compounds, detail the experimental methodologies used for their validation, and present a forward-looking perspective on the future of this versatile scaffold in drug discovery.
Part 1: The Pyrido[1,2-a]pyrimidine Core: A Privileged Scaffold in Drug Discovery
Introduction to the Heterocyclic System
The pyrido[1,2-a]pyrimidine system is a nitrogen-containing fused heterocyclic compound, which can be considered a diazanaphthalene. This structural motif is of great interest to medicinal chemists due to its diverse biological potential and its presence in relevant drugs.[1][2] The scaffold's chemical reactivity and the biological activities of its derivatives represent an ever-expanding area of research in heteroaromatic chemistry.[1]
Physicochemical Properties and Synthetic Accessibility
Pyrido[1,2-a]pyrimidines are generally stable aromatic compounds. Their synthesis is often accessible through multicomponent reactions, typically involving the condensation of 2-aminopyridines with various nucleophiles, which is an efficient method for generating a library of derivatives.[3][4] This synthetic tractability allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Historical Perspective and Marketed Drugs
The pyrido[1,2-a]pyrimidine skeleton is not merely a subject of academic curiosity; it is a core component of several marketed drugs. Examples include Pemirolast (anti-allergic), Pirenperone (antipsychotic), and Barmastine (antihistamine), highlighting the scaffold's versatility and acceptance as a viable pharmacophore in clinical applications.[1] This history of successful clinical translation provides a strong foundation for the continued exploration of new therapeutic applications.
Part 2: Oncology: A Primary Therapeutic Frontier
The fight against cancer has been a major driver for the development of novel pyrido[1,2-a]pyrimidine derivatives. These compounds have been shown to interact with several critical targets in cancer signaling pathways, primarily protein phosphatases and kinases.
Targeting Protein Tyrosine Phosphatases: The SHP2 Case Study
Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a crucial non-receptor protein tyrosine phosphatase that plays a significant role in cell proliferation, survival, and migration by affecting the RAS-ERK and PI3K-AKT signaling pathways.[5] Overexpression or mutation of SHP2 is linked to a variety of cancers, making it a key therapeutic target.[5]
Mechanism of Action: Recently, pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as potent allosteric inhibitors of SHP2. Unlike active-site inhibitors, these molecules bind to a different site on the enzyme, locking it in an inactive conformation. This allosteric inhibition prevents the dephosphorylation of SHP2's substrates, thereby downregulating oncogenic signaling cascades. Mechanistic studies have shown that lead compounds can induce apoptosis, arrest the cell cycle at the G0/G1 phase, and reduce the phosphorylation levels of downstream effectors like Akt and Erk1/2 in cancer cells.[5]
Data Presentation: SHP2 Inhibition and Antiproliferative Activity
| Compound | SHP2 Enzymatic IC50 (μM) | Kyse-520 Cell IC50 (μM) | NCI-H358 Cell IC50 (μM) | MIA-PaCa2 Cell IC50 (μM) | Reference |
| 14i | 0.104 | 1.06 | Stronger than SHP099 | Stronger than SHP099 | [5] |
| SHP099 | (Reference) | >10 | (Reference) | (Reference) | [5] |
Signaling Pathway: SHP2 in Cancer
Below is a diagram illustrating the central role of SHP2 in activating the RAS/MAPK and PI3K/AKT pathways, which are frequently dysregulated in cancer.[5][6] Pyrido[1,2-a]pyrimidine inhibitors block this process.
Caption: SHP2 activation and downstream signaling inhibition.
Kinase Inhibition: A Dominant Strategy
Kinases are a major class of enzymes targeted in cancer therapy, and pyrido[1,2-a]pyrimidine derivatives have shown significant promise as kinase inhibitors.[7]
-
PI3K/mTOR Dual Inhibition: The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival. Dual inhibitors that target both PI3K and mTOR can overcome resistance mechanisms. Pyrido[3,2-d]pyrimidine scaffolds have been developed as potent, nanomolar dual inhibitors that induce G1-phase cell cycle arrest and apoptosis in breast cancer cells.[8]
-
PIM-1 Kinase Inhibition: PIM-1 kinase is overexpressed in many cancers and contributes to cell survival and proliferation.[9] Pyrido[2,3-d]pyrimidine derivatives have been identified as potent PIM-1 inhibitors with low nanomolar IC50 values, leading to significant cytotoxicity against breast (MCF-7) and liver (HepG2) cancer cells.[9][10]
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrations in FGFR signaling can drive tumor growth. Pyrido[1,2-a]pyrimidinone derivatives have been discovered as non-covalent pan-FGFR inhibitors, blocking the ATP-binding site and inhibiting downstream signaling.[6]
Data Presentation: Kinase Inhibitory Activity
| Scaffold Type | Target Kinase | IC50 | Cell Line Activity | Reference |
| Pyrido[3,2-d]pyrimidine | PI3K/mTOR | Nanomolar | Submicromolar (Cancer Cells) | [8] |
| Pyrido[2,3-d]pyrimidine | PIM-1 | 11.4 nM (Compound 4) | 0.57 µM (MCF-7) | [10] |
| Pyrido[1,2-a]pyrimidinone | FGFR | Potent Inhibition | Not specified | [6] |
Experimental Workflow: Validating Anticancer Activity
A systematic approach is required to identify and validate potential anticancer agents. The workflow involves enzymatic assays to confirm target engagement, followed by cell-based assays to determine the effect on cancer cells.
Experimental Workflow: In Vitro Anticancer Drug Discovery
Caption: From synthesis to lead compound identification.
Protocol: In Vitro Kinase Inhibition Assay (Luminescent)
-
Objective: To determine the concentration of a pyrido[1,2-a]pyrimidine derivative required to inhibit 50% of a target kinase's activity (IC50).
-
Materials: Recombinant kinase, kinase-specific substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega), test compound dilutions.
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, the substrate/ATP mix, and the test compound. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes) to allow for ATP consumption.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The amount of luminescence is proportional to the ADP generated and thus to the kinase activity. Plot the percentage of inhibition against the log of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
-
Self-Validation: The assay includes controls for background signal (no enzyme) and maximal activity (no inhibitor), ensuring that the observed signal decrease is due to specific inhibition of the target enzyme by the compound.
Part 3: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis and inflammatory bowel disease. Pyrido[1,2-a]pyrimidines have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[11]
Inhibition of Nitric Oxide Synthases (NOS)
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological feature of inflammatory conditions. Mechanism: Certain 3-aroylpyrido[1,2-a]pyrimidines have been shown to be promising and selective inhibitors of iNOS.[12] By reducing the catalytic activity of iNOS, these compounds decrease the excessive production of NO in inflammatory cells like macrophages, thereby mitigating inflammatory damage.[12]
Targeting Macrophage Colony-Stimulating Factor-1 Receptor (FMS)
FMS is a receptor tyrosine kinase crucial for the survival and function of macrophages, which are central players in inflammatory diseases. Mechanism: Pyrido[2,3-d]pyrimidin-5-ones act as potent FMS kinase inhibitors.[13] In animal models of arthritis, these inhibitors not only reversed established joint swelling but also prevented bone erosion at low doses, highlighting their potential to address both the inflammatory and destructive aspects of the disease.[13]
Data Presentation: Anti-inflammatory Targets
| Compound Class | Target | Effect | Disease Model | Reference |
| 3-aroylpyrido[1,2-a]pyrimidines | iNOS | Selective inhibition of NO production | Stimulated RAW 264.7 cells | [12] |
| Pyrido[2,3-d]pyrimidin-5-ones | FMS Kinase | Reversal of joint swelling, prevention of bone erosion | Rat arthritis models | [13] |
Experimental Protocol: Griess Assay for Nitrite Measurement
-
Objective: To quantify NO production by measuring its stable metabolite, nitrite, in macrophage culture supernatants.
-
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat cells with various concentrations of the pyrido[1,2-a]pyrimidine test compound for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce iNOS expression. Include an unstimulated control.
-
Incubation: Incubate for 24 hours.
-
Griess Reaction:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of 1% sulfanilamide (Griess Reagent A) and incubate for 10 minutes.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (Griess Reagent B) and incubate for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. The intensity of the pink/magenta color is proportional to the nitrite concentration.
-
Quantification: Use a sodium nitrite standard curve to determine the concentration of nitrite in the samples.
-
Self-Validation: The protocol includes unstimulated controls (to measure basal NO) and stimulated controls (to measure maximal NO production), allowing for the accurate determination of the compound's inhibitory effect.
Part 4: Combating Microbial Infections
The pyrido[1,2-a]pyrimidine scaffold has demonstrated significant potential as a source of new antimicrobial agents, addressing the urgent need for novel treatments against resistant pathogens.[1][14]
Antibacterial and Antifungal Spectrum: Various derivatives have been synthesized and evaluated against a panel of clinically relevant microbes. Studies have shown that specific pyrazolo pyrido[1,2-a]pyrimidine derivatives exhibit significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhi) bacteria.[14] Antifungal activity has also been reported, making this scaffold a promising starting point for broad-spectrum antimicrobial drug discovery.[15][16]
Part 5: Emerging Applications in Neurodegenerative Disorders
While less explored than oncology, the application of pyrido[1,2-a]pyrimidines in neurodegenerative diseases like Alzheimer's is a growing area of interest.[3][17]
Targeting Key Enzymes in Alzheimer's Disease: Alzheimer's disease pathology is complex, involving multiple factors such as cholinergic deficits, amyloid-beta (Aβ) plaque formation, and oxidative stress. Pyrimidine-based compounds are being investigated as multi-target-directed ligands.[4] For pyrido[1,2-a]pyrimidine derivatives, potential targets include:
-
Cholinesterases (AChE and BuChE): Inhibition of these enzymes increases acetylcholine levels, a key neurotransmitter for memory and cognition.[3]
-
β-secretase (BACE-1) and γ-secretase: These enzymes are responsible for cleaving the amyloid precursor protein (APP) to form the Aβ peptides that aggregate into plaques.[3][18] Modulating their activity is a primary therapeutic strategy.
-
Monoamine Oxidase (MAO): Inhibition of MAO can have neuroprotective effects.[3]
Part 6: Conclusion and Future Directions
The pyrido[1,2-a]pyrimidine scaffold has unequivocally demonstrated its value in medicinal chemistry, serving as a versatile framework for the design of potent and selective modulators of diverse biological targets. The extensive research in oncology has yielded promising inhibitors of SHP2 and a variety of kinases, with clear mechanisms of action involving the induction of apoptosis and cell cycle arrest. Similarly, its role in curbing inflammation through the inhibition of iNOS and FMS kinase presents exciting opportunities for treating chronic inflammatory diseases.
The future of this scaffold lies in several key areas:
-
Multi-Target Agents: Given the scaffold's ability to interact with multiple enzyme classes, designing single molecules that can hit several relevant targets (e.g., dual kinase/phosphatase inhibitors or anti-inflammatory/anticancer agents) is a promising strategy for complex diseases.
-
Optimization of Pharmacokinetics: While many derivatives show high in vitro potency, further work is needed to optimize their drug-like properties (ADME/Tox) to ensure successful translation into clinical candidates.
-
Exploring New Target Space: The proven success against well-validated targets should encourage the screening of pyrido[1,2-a]pyrimidine libraries against novel and emerging targets in other therapeutic areas, such as metabolic and viral diseases.
By leveraging rational drug design, advanced synthetic methodologies, and a deeper understanding of disease biology, the pyrido[1,2-a]pyrimidine scaffold is poised to deliver the next generation of innovative therapeutics.
References
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Yan, W., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. Available from: [Link]
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Efficient synthesis of imino pyrazolo pyrido[1,2-a]pyrimidines and their antimicrobial activity. (2024). Advanced Pharmaceutical Bulletin. Available from: [Link]
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Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. Available from: [Link]
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Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. Chemical & Pharmaceutical Bulletin. Available from: [Link]
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Kumar, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Advances. Available from: [Link]
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Charlier, C., et al. (2003). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Al-Issa, S. A., et al. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Available from: [Link]
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Singh, H., et al. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Current Drug Targets. Available from: [Link]
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Wang, L., et al. (2014). Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Asif, M. (2022). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Available from: [Link]
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Norman, M. H., et al. (2007). Discovery and in vitro evaluation of potent kinase inhibitors: Pyrido[1',2':1,5]pyrazolo[3,4-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Saurat, T., et al. (2015). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances. Available from: [Link]
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Al-Omair, M. A., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. MDPI. Available from: [Link]
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Discovery of pyrido [1,2-a] pyrimidinone derivatives as non-covalent pan-FGFR inhibitor. ResearchGate. Available from: [Link]
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Buron, F., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]
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synthesis & antimicrobial activities of pyrido pyrimidine. ResearchGate. Available from: [Link]
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Singh, H., et al. (2021). Naturally Inspired Pyrimidines Analogues for Alzheimer's Disease. Semantic Scholar. Available from: [Link]
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Comparison of the anti-inflammatory activities of 2H-pyrimido[1,6-a]pyrimidines. ResearchGate. Available from: [Link]
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Hentemann, M. F., et al. (2006). Pyrido[2,3-d]pyrimidin-5-ones: A Novel Class of Antiinflammatory Macrophage Colony-Stimulating Factor-1 Receptor Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]
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Ghorab, M. M., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Archiv der Pharmazie. Available from: [Link]
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El-Naggar, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available from: [Link]
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Kumar, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. ResearchGate. Available from: [Link]
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Kumar, R., et al. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Publishing. Available from: [Link]
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Pyrimidine analogues for the management of neurodegenerative diseases. (2024). ResearchGate. Available from: [Link]
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Pyrido[2,3-d]pyrimidine derivatives reported as anticancer agents. ResearchGate. Available from: [Link]
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literature review of 4H-pyrido[1,2-a]pyrimidin-4-one synthesis and functionalization
An In-depth Technical Guide to the Synthesis and Functionalization of 4H-Pyrido[1,2-a]pyrimidin-4-one
Introduction: The Privileged Scaffold of 4H-Pyrido[1,2-a]pyrimidin-4-one
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused, nitrogen-containing heterocyclic system that holds a privileged position in medicinal chemistry and materials science.[1] This rigid, bicyclic scaffold is a key structural motif in a multitude of biologically active compounds and approved pharmaceuticals.[2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including antipsychotic (e.g., risperidone), anti-allergic (e.g., ramastine), tranquilizing (e.g., pirenperone), anti-inflammatory, anticancer, and aldose reductase inhibition properties.[3][4][5][6] The therapeutic versatility of this scaffold stems from its unique electronic properties and its ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with biological targets.[7]
The growing importance of this nucleus in drug discovery has spurred relentless efforts among researchers to develop efficient, sustainable, and diverse methods for its synthesis and subsequent functionalization.[8] This guide provides a comprehensive overview of the principal synthetic strategies to construct the core and, critically, explores the modern methodologies for its targeted functionalization, with a particular focus on late-stage C-H activation techniques that are indispensable for generating molecular diversity in drug development pipelines.[1]
Part 1: Synthesis of the 4H-Pyrido[1,2-a]pyrimidin-4-one Core
The construction of the pyrido[1,2-a]pyrimidin-4-one skeleton is predominantly achieved through cyclocondensation reactions involving a 2-aminopyridine precursor and a three-carbon electrophilic partner. The choice of catalyst, solvent, and reaction conditions significantly influences the efficiency and scope of these transformations.
Condensation with β-Ketoesters and Equivalents
The most classical and widely adopted method involves the reaction of substituted 2-aminopyridines with β-ketoesters.[1] This transformation typically proceeds via an initial nucleophilic attack of the exocyclic amino group onto the keto-carbonyl, followed by intramolecular cyclization and dehydration.
The reaction can be promoted by various catalysts:
-
Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as bismuth chloride (BiCl₃) are effective. The BiCl₃-catalyzed, solvent-free synthesis is a notable green chemistry approach, offering excellent yields (72-100%) with readily available starting materials.[1]
-
Solvent-Mediated: High-boiling point solvents like ethylene glycol can facilitate the condensation without the need for a strong acid catalyst.[1]
Caption: General synthesis via β-ketoester condensation.
Reactions with Alkynoates
A highly regioselective and efficient alternative involves the silver-catalyzed reaction of 2-aminopyridines with alkynoates.[1] This method provides 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-ones in excellent yields. The proposed mechanism involves the initial Michael addition of the pyridine ring nitrogen onto the silver-activated triple bond, followed by isomerization and intramolecular cyclization.[1]
Multicomponent Reactions (MCRs)
One-pot, three-component syntheses offer significant advantages in terms of operational simplicity and efficiency. A notable example involves the reaction of isocyanides, dialkyl acetylenedicarboxylates, and N-(2-pyridyl)amides.[9] This process proceeds through a zwitterionic intermediate that is trapped by the amide, leading to a ketenimine which cyclizes and rearranges to afford the final product in good yields under mild conditions.[9]
| Method | Key Reactants | Catalyst/Conditions | Yield Range | Reference |
| β-Ketoester Condensation | 2-Aminopyridine, β-Ketoester | BiCl₃, solvent-free, heat | 72-100% | [1] |
| Alkynoate Cyclization | 2-Aminopyridine, Alkynoate | Silver salt, 120 °C | Excellent | [1] |
| Three-Component Reaction | Isocyanide, Acetylenedicarboxylate, N-(2-pyridyl)amide | Mild, one-pot | Good | [9] |
| Tandem Ullmann Coupling | 2-halopyridine, β-enaminone | CuI, DMF, 130 °C | 58-89% | [2] |
Table 1. Comparative summary of key synthetic methods for the core structure.
Part 2: Functionalization of the 4H-Pyrido[1,2-a]pyrimidin-4-one Core
Late-stage functionalization is a cornerstone of modern drug discovery, allowing for the rapid generation of analogues from a common core. The pyrido[1,2-a]pyrimidin-4-one system has proven amenable to a variety of regioselective functionalization reactions, particularly through C-H activation.[1][8]
Caption: Key functionalization sites and strategies.
Regioselective C-H Functionalization at the C3 Position
The C3 position of the pyrimidine ring is the most electron-rich and sterically accessible site, making it the primary target for electrophilic and radical C-H functionalization reactions.[8][10]
-
C-H Chalcogenation (Selenylation & Sulfenylation):
-
An efficient, metal-free approach for C3-selenylation utilizes N-iodosuccinimide (NIS) as a catalyst to react the core with various diselenides at room temperature, affording products in good to excellent yields.[8]
-
Visible-light photocatalysis offers a green alternative, using an inorganic persulfate-based oxidant to achieve regioselective C-H chalcogenation and thiocyanation at room temperature.[10]
-
-
C-H Phosphonation: A silver-catalyzed protocol enables the direct C3 phosphonation with dialkyl phosphites. The reaction exhibits high regioselectivity and broad substrate scope.[11]
-
C-H Halogenation and Trifluoromethylation: Catalyst-free electrochemical methods have been developed for the C3-halogenation (Br, Cl, I) and trifluoromethylation using inexpensive sodium salts. These reactions proceed under external oxidant-free conditions, showcasing high functional group compatibility.[12]
Functionalization at Other Positions
While C3 is the most reactive site for C-H activation, other positions can be functionalized, often through cross-coupling reactions or directed functionalization.
-
Suzuki Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful tool for introducing aryl or heteroaryl groups. This typically requires a pre-installed halide (e.g., at the C2 or C3 position) to react with a boronic acid partner.[1]
-
Chelation-Assisted C-H Functionalization: For derivatives bearing a C2-aryl group, the pyrimidinone oxygen can act as a directing group. A chelation-assisted, palladium-catalyzed ortho-acyloxylation of the C2-aryl ring has been reported, using a carboxylic acid and phenyl iodoacetate (PIDA).[10][11]
| Functionalization | Position | Reagents/Catalyst | Key Features | Reference |
| Selenylation | C3 | Diselenides, NIS | Metal-free, room temperature | [8] |
| Thiocyanation | C3 | K₂S₂O₈, Visible Light | Photocatalytic, mild conditions | [10] |
| Phosphonation | C3 | Dialkyl phosphites, Ag catalyst | High regioselectivity | [11] |
| Bromination | C3 | NaBr, Electrolysis | Oxidant-free, electrochemical | [12] |
| Arylation (Suzuki) | C2/C3 | Aryl boronic acid, Pd catalyst | Requires pre-functionalization (halide) | [1] |
| Acyloxylation | ortho of C2-Aryl | Carboxylic acid, PIDA, Pd catalyst | Chelation-directed | [10][11] |
Table 2. Summary of key functionalization methods.
Part 3: Experimental Protocols
To provide practical, field-proven insights, this section details representative protocols for both the synthesis and functionalization of the core scaffold.
Protocol 1: Bismuth-Catalyzed Synthesis of 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Adapted from Jaenicke and group (2015).[1]
Rationale: This protocol exemplifies a green, efficient, and solvent-free synthesis of the core. Bismuth(III) chloride is an inexpensive, non-toxic, and effective Lewis acid catalyst that activates the β-ketoester for nucleophilic attack by 2-aminopyridine.
Methodology:
-
To a round-bottom flask, add 2-aminopyridine (1.0 mmol, 1.0 equiv).
-
Add ethyl acetoacetate (1.2 mmol, 1.2 equiv).
-
Add bismuth(III) chloride (BiCl₃) (5 mol%).
-
Heat the reaction mixture at 80 °C under solvent-free conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature.
-
Add a small amount of ethanol and stir to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the pure 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Protocol 2: NIS-Catalyzed C3-H Selenylation
Adapted from a novel approach for regioselective selenylation.[8]
Rationale: This protocol demonstrates a highly regioselective and metal-free C-H functionalization at the most electron-rich C3 position. N-Iodosuccinimide (NIS) acts as a catalyst to activate the diselenide, generating an electrophilic selenium species that is attacked by the pyrido[1,2-a]pyrimidin-4-one core.
Methodology:
-
In a dry reaction vial, dissolve 4H-pyrido[1,2-a]pyrimidin-4-one (0.2 mmol, 1.0 equiv) in dichloromethane (DCM, 2.0 mL).
-
Add diphenyl diselenide (0.3 mmol, 1.5 equiv).
-
Add N-iodosuccinimide (NIS) (0.04 mmol, 20 mol%) to the mixture.
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the pure 3-(phenylselanyl)-4H-pyrido[1,2-a]pyrimidin-4-one.
Conclusion and Future Outlook
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold continues to be a focal point of chemical and pharmaceutical research. While classical condensation reactions remain a robust and reliable method for constructing the core, modern advancements in catalysis, including metal-free and photocatalytic methods, are paving the way for more sustainable synthetic routes.
The true innovation lies in the realm of functionalization. The development of predictable and regioselective C-H functionalization techniques has revolutionized the ability to modify this scaffold. The C3 position is now a readily accessible handle for introducing a wide array of chemical groups, from chalcogens to phosphonates. Future research will likely focus on expanding the toolbox of C-H activation to other, less reactive positions on the core, such as the pyridine ring, without the need for directing groups. The continued evolution of these synthetic strategies will undoubtedly accelerate the discovery of novel therapeutics and functional materials based on this remarkable heterocyclic system.
References
- Recent Advances of 3-Hetero-substituted 4H-pyrido[1,2-a]pyrimidin-4-one: A Review.
- 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization.
- Functionalization of 4H‐pyrido‐[1,2‐a]‐pyrimidin‐4‐ones.
- Functionalization of 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones.
- C−H functionalization of pyrido[1,2‐a]pyrimidin‐4‐one.
- Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents.
- Metal free C- H Functionalization: a unique tool for library synthesis of functionalized 4- pyrimidiones. (NBU-IR)
- Recent Advances in Direct C–H Functionalization of Pyrimidines.
- Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity.
- Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. (PubMed)
- C-H functionaliz
- Advances in Pyridine C-H Functionaliz
- C-H Functionalization of Pyridines.
- C-H Functionalization of Pyridines. (Organic & Biomolecular Chemistry)
- Synthesis of various 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones catalyzed by TsOH‐SiO2.
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (PubMed)
- CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amid
- A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines.
- Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Deriv
- Design, Synthesis, and Biological Evaluation of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives as Anticancer Agents via ROR1 Inhibition. (Crossref)
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- 1. researchgate.net [researchgate.net]
- 2. CuI-catalyzed synthesis of multisubstituted pyrido[1,2- a ]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidatio ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04454H [pubs.rsc.org]
- 3. wjpsonline.com [wjpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives as Anticancer Agents via ROR1 Inhibition [chooser.crossref.org]
- 7. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Aminomethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
Introduction: The Significance of Pyrido[1,2-a]pyrimidin-4-ones
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. This fused bicyclic system is a core component of numerous biologically active compounds, exhibiting a wide range of pharmacological properties. Derivatives of this scaffold have been reported to possess anti-inflammatory, aldose reductase inhibitory, antipsychotic, and antiallergic activities, making them attractive targets for the development of novel therapeutics.[1] The strategic functionalization of the pyrido[1,2-a]pyrimidin-4-one core allows for the fine-tuning of its physicochemical properties and biological activity, offering a versatile platform for the design of new drug candidates. This guide provides a detailed protocol for the synthesis of a specific class of these derivatives: 2-(aminomethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its analogues, which are of particular interest due to the introduction of a basic aminomethyl group, a common pharmacophore in many active pharmaceutical ingredients.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-(aminomethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives is efficiently achieved through a robust two-step synthetic sequence. This strategy focuses on the initial construction of a key intermediate, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, followed by a versatile amination step to introduce the desired aminomethyl functionality. This approach allows for the late-stage diversification of the final products by employing a variety of amine nucleophiles in the second step.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for 2-(aminomethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
Experimental Protocols
Part 1: Synthesis of 2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 1)
This protocol describes the cyclocondensation reaction between 2-amino-6-methylpyridine and ethyl 4-chloroacetoacetate to form the key chloromethyl intermediate. Polyphosphoric acid (PPA) serves as both the solvent and the dehydrating agent, facilitating the intramolecular cyclization.
Materials:
-
2-Amino-6-methylpyridine
-
Ethyl 4-chloroacetoacetate
-
Polyphosphoric acid (PPA)
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane mixture (for chromatography)
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, cautiously add polyphosphoric acid (approximately 10 times the weight of 2-amino-6-methylpyridine).
-
Begin stirring and gently heat the PPA to 40-50 °C to reduce its viscosity.
-
Slowly add 2-amino-6-methylpyridine to the warm PPA. Stir until a homogeneous solution is obtained.
-
Add ethyl 4-chloroacetoacetate dropwise to the reaction mixture over 30 minutes, maintaining the temperature between 40-50 °C.
-
After the addition is complete, raise the temperature to 90-100 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The crude product will precipitate as a solid. Filter the solid, wash it with cold water, and air-dry.
-
Alternatively, the aqueous mixture can be extracted with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a solid.[2]
Characterization Data (Expected): The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Synthesis of 2-(Aminomethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
This section provides two distinct protocols for the amination of the chloromethyl intermediate: a general method for derivatization with various amines and the Gabriel synthesis for the specific preparation of the primary amine.
This method is suitable for creating a library of derivatives by reacting the chloromethyl intermediate with a variety of commercially available primary and secondary amines.
Materials:
-
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 1)
-
Desired primary or secondary amine (e.g., piperidine, morpholine, benzylamine)
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA) as a base
-
Standard work-up and purification reagents as in Part 1.
Procedure:
-
Dissolve 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) in acetonitrile or DMF in a round-bottom flask.
-
Add the desired primary or secondary amine (1.2-1.5 equivalents) to the solution.
-
Add a base such as potassium carbonate or triethylamine (1.5-2.0 equivalents) to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the amine. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 2-(aminomethyl) derivative.
Data Presentation:
| Entry | Amine (R¹R²NH) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | ACN | 60 | 6 | e.g., 85 |
| 2 | Piperidine | DMF | RT | 12 | e.g., 90 |
| 3 | Benzylamine | ACN | 70 | 8 | e.g., 82 |
| 4 | N-Methylpiperazine | DMF | 50 | 10 | e.g., 88 |
Note: Reaction conditions and yields are illustrative and should be optimized for each specific substrate.
The Gabriel synthesis is a reliable method for the preparation of primary amines, avoiding the over-alkylation that can occur with direct amination using ammonia.[3][4][5]
Caption: Gabriel synthesis workflow for the primary amine derivative.
Materials:
-
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 1)
-
Potassium phthalimide
-
Dimethylformamide (DMF)
-
Hydrazine hydrate
-
Ethanol
-
Standard work-up and purification reagents.
Procedure:
Step 2B-1: Alkylation
-
In a round-bottom flask, dissolve 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent) in DMF.
-
Add potassium phthalimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
The N-substituted phthalimide intermediate will precipitate. Filter the solid, wash with water, and dry. This intermediate can be used in the next step without further purification.
Step 2B-2: Hydrazinolysis (Ing-Manske Procedure) [5]
-
Suspend the N-substituted phthalimide intermediate from the previous step in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (2-3 equivalents) to the suspension.
-
Reflux the mixture for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute HCl and wash with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer with a cold, concentrated NaOH solution to a pH > 10.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine, 2-(aminomethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Conclusion and Further Applications
The synthetic protocols detailed in this guide provide a reliable and versatile methodology for accessing 2-(aminomethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives. The two-step approach, centered around a stable chloromethyl intermediate, allows for significant diversification in the final amination step. This enables researchers in drug discovery and medicinal chemistry to efficiently generate libraries of these compounds for structure-activity relationship (SAR) studies. The synthesized aminomethyl derivatives can serve as valuable building blocks for further elaboration or as final target compounds for biological evaluation across various therapeutic areas.
References
-
Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Meti, M. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]
-
Gabriel, S. (1887). Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft, 20(2), 2224–2236. [Link]
-
Khan, M. N. (2002). The Gabriel Synthesis of Primary Amines. Journal of Chemical Education, 79(4), 462. [Link]
-
Ing, H. R., & Manske, R. H. F. (1926). A modification of the Gabriel synthesis of amines. Journal of the Chemical Society, Transactions, 129, 2348–2351. [Link]
-
PubChem. (n.d.). 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
Sources
- 1. US7608720B2 - Process for the preparation on 2-aminomethylpyridine derivatives - Google Patents [patents.google.com]
- 2. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C10H9ClN2O | CID 776367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Application Note: Synthesis of 2-((Alkylamino)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives via Nucleophilic Substitution
Abstract
This application note provides a comprehensive guide for the synthesis of novel 2-((alkylamino)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives through the reaction of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with primary amines. The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic framework in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] This guide details the reaction mechanism, provides a step-by-step experimental protocol, and outlines methods for characterization and purification of the final products. Additionally, a troubleshooting guide is included to address potential challenges. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and exploration of novel bioactive molecules.
Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a highly versatile and biologically significant heterocyclic motif.[5][6] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, aldose reductase inhibition, anti-inflammatory properties, and potential as anti-cancer agents.[1][4] The functionalization of this scaffold is a key strategy in medicinal chemistry for the development of novel therapeutic agents with improved potency and selectivity.[5] The reaction of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with primary amines offers a direct and efficient route to a diverse library of 2-aminomethyl derivatives, which are of significant interest for structure-activity relationship (SAR) studies.
Reaction Mechanism and Rationale
The core of this synthetic transformation is a nucleophilic substitution reaction. The primary amine, acting as the nucleophile, attacks the electrophilic carbon of the chloromethyl group on the pyrido[1,2-a]pyrimidin-4-one scaffold. The reaction proceeds via an S_N2-type mechanism, where the lone pair of electrons on the nitrogen atom of the primary amine attacks the carbon atom bearing the chlorine atom, leading to the displacement of the chloride leaving group in a single, concerted step.
Several factors are crucial for the success of this reaction:
-
Nucleophilicity of the Amine: The rate of the reaction is directly influenced by the nucleophilicity of the primary amine. Electron-donating groups on the amine will increase its nucleophilicity and accelerate the reaction, while electron-withdrawing groups will have the opposite effect.
-
Solvent: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (MeCN), is typically employed to dissolve the reactants and facilitate the reaction without solvating the nucleophile to a great extent.
-
Base: An inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), is often added to the reaction mixture. Its primary role is to act as an acid scavenger, neutralizing the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the primary amine, which would render it non-nucleophilic.
-
Temperature: The reaction is typically conducted at room temperature or with gentle heating to provide sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.
Visualizing the Workflow
The following diagram illustrates the overall workflow for the synthesis and characterization of 2-((alkylamino)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
Caption: Experimental workflow for the synthesis of 2-((alkylamino)methyl)-pyrido[1,2-a]pyrimidin-4-ones.
Detailed Experimental Protocol
4.1. Materials and Reagents
| Reagent | Grade | Supplier |
| 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | ≥95% | Commercial Source |
| Primary Amine (e.g., Benzylamine) | Reagent Grade | Commercial Source |
| Potassium Carbonate (K₂CO₃), anhydrous | ACS Reagent Grade | Commercial Source |
| Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial Source |
| Hexanes | ACS Reagent Grade | Commercial Source |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent Grade | Commercial Source |
| Deionized Water | N/A | In-house |
| Silica Gel for column chromatography | 230-400 mesh | Commercial Source |
4.2. Equipment
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Analytical balance
-
NMR spectrometer
-
Mass spectrometer
4.3. Safety Precautions
-
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This compound is harmful if swallowed, causes skin irritation, and serious eye damage.[7] It may also cause respiratory irritation.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Primary Amines: Many primary amines are corrosive and have strong odors. Handle them in a fume hood and wear appropriate PPE.
-
Solvents: DMF is a skin and respiratory irritant. Ethyl acetate and hexanes are flammable. Handle all solvents in a fume hood away from ignition sources.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
4.4. Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF to dissolve the starting material (concentration of ~0.2 M is a good starting point).
-
-
Addition of Primary Amine:
-
Dissolve the primary amine (1.1-1.2 eq) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the stirring reaction mixture at room temperature. A slight exotherm may be observed.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A suitable eluent for TLC is a mixture of hexanes and ethyl acetate. The product should be more polar than the starting material.
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
The column should be packed using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Load the crude product onto the column (either neat or dissolved in a minimal amount of a suitable solvent).
-
Elute the product using a gradient of ethyl acetate in hexanes. The polarity of the eluent should be gradually increased to effectively separate the product from any impurities.
-
Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield the pure 2-((alkylamino)methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative.
-
Characterization of Products
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The successful formation of the product can be confirmed by the appearance of a new singlet or doublet corresponding to the methylene protons (CH₂) adjacent to the amine, typically in the range of 3.5-4.5 ppm. The signals for the aromatic protons of the pyrido[1,2-a]pyrimidin-4-one core and the protons of the newly introduced alkyl group should also be present and well-resolved.
-
¹³C NMR: The spectrum should show a new signal for the methylene carbon and the carbons of the alkyl group. The signals for the pyrido[1,2-a]pyrimidin-4-one core should be consistent with the expected structure.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for confirming the molecular weight of the product. The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
-
Purity Analysis:
-
High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound. A purity of >95% is generally required for biological testing.
-
Expected Outcomes and Troubleshooting
| Parameter | Expected Outcome |
| Reaction Time | 2-24 hours, depending on the nucleophilicity of the amine and the reaction temperature. |
| Yield | 60-90%, depending on the specific primary amine used and the efficiency of the purification. |
| Purity | >95% after column chromatography. |
| Appearance | Typically a white or off-white solid. |
Troubleshooting Guide:
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature; low nucleophilicity of the amine; deactivated starting material. | Increase the reaction time or temperature. Use a more polar solvent. Add a catalytic amount of sodium iodide to facilitate the reaction. Check the purity of the starting materials. |
| Formation of Multiple Products | Over-alkylation of the primary amine (formation of a tertiary amine); side reactions of the starting material. | Use a slight excess of the primary amine (1.1-1.2 eq). Add the chloromethyl compound slowly to the amine solution. Maintain a lower reaction temperature. |
| Low Yield | Inefficient work-up or purification; decomposition of the product. | Ensure complete extraction of the product during work-up. Optimize the column chromatography conditions. Handle the product carefully to avoid decomposition. |
| Difficulty in Purification | Product and starting material have similar polarities; presence of impurities that are difficult to separate. | Use a different solvent system for column chromatography. Consider preparative HPLC for purification of highly pure samples. |
Conclusion
The reaction of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with primary amines is a robust and versatile method for the synthesis of a wide range of novel 2-aminomethyl derivatives. This application note provides a detailed and practical guide for performing this reaction, from the underlying mechanism to the final characterization of the products. By following the protocols and troubleshooting advice outlined in this document, researchers can efficiently synthesize and explore new chemical entities based on the privileged pyrido[1,2-a]pyrimidin-4-one scaffold for applications in drug discovery and medicinal chemistry.
References
- (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry.
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Comput
- 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem.
- Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. (2007). Journal of Medicinal Chemistry.
- Nucleophilic substitution. Wikipedia.
- Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024). PubMed.
- Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. (2003). PubMed.
- Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. (2023). PMC - PubMed Central.
- Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. (2024). PubMed.
- Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine. Benchchem.
- Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). (2011). MDPI.
- Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review.
- Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1 H,3 H) - PubMed. (2014). PubMed.
- (PDF) Reactions of 2-(α-Haloalkyl)thiiranes with Nucleophilic Reagents: IV. Alkylation of Sulfonamides with 2-Chloromethylthiirane. Synthesis and Properties of 3-(Arylamino)thietanes.
- Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
- Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. (2007). PubMed.
- Pyrido[2,3-d]pyrimidin-7(8H)
- 6-Methyl-sulfanyl-4H-pyrimido[1,6-a]pyrimidin-4-one. (2009). PubMed.
- N-Dealkyl
- (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. (2023).
- New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Usiena air.
- 1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2009). PubMed.
- Unequivocal total assignment of13C and1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. (2003).
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023). PMC - NIH.
- Synthesis of substituted N-heterocycles by N-alkyl
Sources
- 1. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
Application Note and Protocol for the Alkylation of Thiols with 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Novel Thioether Derivatives of Pyrido[1,2-a]pyrimidin-4-ones
The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities. The functionalization of this core structure is of significant interest for the development of new therapeutic agents. This application note provides a detailed protocol for the S-alkylation of thiols with 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a key intermediate for the synthesis of a library of novel thioether derivatives. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the thiol, upon deprotonation, acts as a potent nucleophile, displacing the chloride leaving group.
The resulting 2-(alkylthiomethyl)- and 2-(arylthiomethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives are valuable compounds for further investigation in drug discovery programs. The choice of base, solvent, and reaction conditions is critical for achieving high yields and purity. This guide will delve into the rationale behind the selected protocol, offering insights into the underlying chemical principles and providing a robust method for the synthesis of these target compounds.
Reaction Principle: The SN2 Mechanism
The alkylation of a thiol with 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a classic example of an SN2 reaction. The process is initiated by the deprotonation of the thiol (R-SH) by a suitable base to form a highly nucleophilic thiolate anion (R-S⁻). This thiolate then attacks the electrophilic carbon of the chloromethyl group in a single, concerted step, leading to the formation of a new carbon-sulfur bond and the displacement of the chloride ion.
Caption: SN2 mechanism for thiol alkylation.
The choice of a suitable base is crucial; it must be strong enough to deprotonate the thiol but not so strong as to cause unwanted side reactions with the electrophile. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while not significantly solvating the nucleophilic anion, thus enhancing its reactivity.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific thiols.
Materials and Reagents:
-
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Thiol (aliphatic or aromatic)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material. The concentration can be adjusted, but a starting point of 0.1-0.2 M is recommended.
-
Base Addition: Add anhydrous potassium carbonate (1.5-2.0 eq) to the solution. Potassium carbonate is a mild and effective base for this transformation.[1]
-
Thiol Addition: Add the desired thiol (1.1-1.2 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C). The reaction progress should be monitored by TLC. Gentle heating (e.g., 40-50 °C) may be required for less reactive thiols.
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by silica gel column chromatography. The eluent system will depend on the polarity of the product but a gradient of hexane/ethyl acetate is a good starting point.
Data Presentation
Table 1: Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Electrophile | 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | The primary alkyl chloride is a good substrate for SN2 reactions. |
| Nucleophile | Aliphatic or Aromatic Thiol (1.1-1.2 eq) | A slight excess of the thiol ensures complete consumption of the electrophile. |
| Base | Anhydrous Potassium Carbonate (1.5-2.0 eq) | A mild, inexpensive, and effective base for deprotonating thiols without promoting side reactions.[1] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | A polar aprotic solvent that enhances the nucleophilicity of the thiolate anion. |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most thiols; gentle heating can be applied for less reactive substrates. |
| Reaction Time | Monitored by TLC (typically 2-12 hours) | Varies depending on the reactivity of the thiol. |
| Work-up | Aqueous work-up with Ethyl Acetate extraction | Standard procedure to remove the solvent and inorganic byproducts. |
| Purification | Silica Gel Column Chromatography | Effective for isolating the desired thioether product from unreacted starting materials and byproducts. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Troubleshooting and Field-Proven Insights
-
Low Yield: If the reaction shows low conversion, consider the following:
-
Moisture: Ensure all reagents and solvents are anhydrous, as water can compete with the thiol for deprotonation and deactivate the base.
-
Base Strength: For less acidic thiols, a stronger base such as sodium hydride (NaH) in an appropriate solvent like THF may be necessary. However, exercise caution as stronger bases can increase the likelihood of side reactions.
-
Temperature: Gently heating the reaction mixture can increase the reaction rate.
-
-
Side Reactions: The primary side reaction is the self-condensation of the starting material or reaction with residual water. Using an inert atmosphere and anhydrous conditions minimizes these issues.
-
Purification Challenges: If the product is difficult to separate from the starting material by chromatography, consider adjusting the polarity of the eluent system or using a different stationary phase. Recrystallization may also be an option for solid products.
Safety Precautions
-
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a potential irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Many thiols are volatile and have strong, unpleasant odors. All manipulations should be performed in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin. Avoid inhalation and skin contact.
Conclusion
This application note provides a comprehensive and reliable protocol for the S-alkylation of thiols with 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. By understanding the underlying SN2 mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a diverse range of novel thioether derivatives for further biological evaluation. The provided insights and troubleshooting tips will aid in the successful implementation of this valuable synthetic transformation.
References
- Kazemi, F., & Masrournia, M. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456.
Sources
Leveraging 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for Accelerated Drug Discovery via Parallel Synthesis
<Application Notes & Protocols >
Executive Summary
In the fast-paced field of drug discovery, the ability to rapidly synthesize and screen diverse compound libraries is paramount. Parallel synthesis has emerged as a critical strategy, enabling the simultaneous creation of numerous distinct molecules and significantly accelerating the hit-to-lead process.[1] This guide provides a comprehensive overview and detailed protocols for utilizing 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 87591-74-0) as a versatile electrophilic scaffold for the parallel synthesis of novel compound libraries. We will delve into the unique chemical properties of this reagent, its strategic advantages in library production, and provide robust, field-tested protocols for synthesis, purification, and analysis.
The Strategic Advantage of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The pyrido[1,2-a]pyrimidine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended substituents, which is crucial for specific interactions with biological targets.
2.1. Chemical Profile of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
This specific building block is exceptionally well-suited for parallel synthesis due to the reactivity of its 2-(chloromethyl) group.
-
Structure and Properties:
-
Reactivity: The key to its utility is the chloromethyl group attached to the electron-deficient pyridopyrimidine ring system. This carbon is highly electrophilic and susceptible to nucleophilic substitution, primarily through an S_N2 mechanism.[7][8] The chlorine atom is an excellent leaving group, readily displaced by a wide variety of nucleophiles. This reliable reactivity allows for the systematic and predictable generation of diverse analogs.
Parallel Synthesis Workflow: From Design to Data
Parallel synthesis involves conducting multiple, separate reactions simultaneously, often in microtiter plates or specialized reactor blocks.[9][10] This approach maintains the identity of each unique product throughout the workflow, simplifying subsequent analysis and screening.[10]
Below is a generalized workflow for creating a library based on our scaffold.
Caption: General reaction scheme for library synthesis.
Protocol 2: High-Throughput Purification using Solid-Phase Extraction (SPE)
This protocol employs a "catch-and-release" strategy using a strong cation exchange (SCX) resin, ideal for purifying basic compounds like the amine products from this library. [11] Causality and Rationale:
-
Resin Choice: SCX resins are functionalized with acidic groups (e.g., sulfonic acid). At a neutral or acidic pH, the basic amine products will be protonated and ionically "caught" by the negatively charged resin.
-
Washing: Methanol is used to wash away neutral and acidic impurities, including unreacted starting material and excess reagents.
-
Elution: A solution of ammonia in methanol is a strong enough base to deprotonate the captured amine products, breaking the ionic bond with the resin and "releasing" the purified compound.
Materials:
-
96-well SCX SPE plate (e.g., 100 mg per well)
-
Methanol (MeOH)
-
2 M Ammonia solution in Methanol
-
96-well collection plate
-
Vacuum manifold for 96-well plates
Procedure:
-
Plate Conditioning:
-
Place the SCX SPE plate on the vacuum manifold.
-
Condition each well by passing 1 mL of MeOH through the resin under a gentle vacuum. Do not allow the resin to go dry.
-
-
Sample Loading ("Catch"):
-
Transfer the quenched reaction mixtures from Protocol 1 into the corresponding wells of the conditioned SPE plate.
-
Apply a gentle vacuum to slowly pass the entire sample through the resin. The basic products will bind to the SCX resin.
-
-
Washing:
-
Wash each well with 2 x 1 mL of MeOH to remove impurities. Discard the flow-through.
-
-
Elution ("Release"):
-
Place a clean 96-well collection plate inside the vacuum manifold.
-
Elute the purified product by adding 2 x 0.5 mL of 2 M ammonia in MeOH to each well.
-
Collect the eluent in the collection plate.
-
-
Solvent Removal:
-
Evaporate the solvent from the collection plate using a centrifugal evaporator or a stream of nitrogen to yield the purified products.
-
Analytical Characterization
Quality control is essential. Every library should be analyzed to confirm identity and assess purity. Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard method for high-throughput analysis. [12][13] Procedure:
-
Re-dissolve the purified products in a suitable solvent (e.g., 200 µL of DMSO/MeOH 1:1).
-
Submit the plate for automated LC-MS analysis.
-
Data to Check:
-
Confirm the presence of the expected molecular ion peak ([M+H]⁺) for each product.
-
Assess purity by integrating the area of the product peak relative to all other peaks in the chromatogram (UV trace). A purity of >85% is typically acceptable for screening libraries. [14] Table 1: Representative Library Data
-
| Nucleophile (R₁R₂-NH) | Expected Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Purity (UV @ 254nm) |
| Benzylamine | 280.14 | 280.2 | >95% |
| Morpholine | 260.13 | 260.2 | >98% |
| Piperidine | 258.15 | 258.2 | >96% |
| Aniline | 266.12 | 266.1 | >90% |
| N-Methylpiperazine | 273.17 | 273.2 | >92% |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | 1. Poorly reactive nucleophile.2. Insufficient heating.3. Reagents (especially DMF) not anhydrous. | 1. Increase reaction temperature to 90-100°C; increase reaction time.2. Verify oven/heater temperature.3. Use fresh, sealed anhydrous solvents. |
| Multiple Products | 1. Over-alkylation on di-amines.2. Degradation of starting material or product. | 1. Use a larger excess of the nucleophile.2. Lower reaction temperature and monitor by LC-MS over time. |
| Poor Recovery from SPE | 1. Product is not basic enough to bind to SCX.2. Incomplete elution. | 1. Acidify the loading solution with a drop of acetic acid. For non-basic products, use reversed-phase SPE.2. Use a stronger basic wash (e.g., 7N NH₃ in MeOH) or perform a third elution. |
Conclusion
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a robust and versatile building block for parallel synthesis. Its reliable reactivity with a vast array of nucleophiles allows for the efficient generation of diverse compound libraries. The protocols outlined here provide a validated workflow for synthesis, purification, and analysis, enabling medicinal chemists and drug discovery professionals to rapidly explore new chemical space and accelerate the identification of novel therapeutic candidates.
References
- Title: Solid-phase Extraction for Combinatorial Libraries Source: Journal of Chromatography A URL
- Title: A Quick Introduction to Parallel Synthesis Source: Asynt URL
- Title: Synthesis and Applications of Small Molecule Libraries Source: Chemical Reviews URL
- Title: Parallel Synthesis & High-Throughput Experimentation Source: SpiroChem URL
- Title: Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity Source: PubMed URL
- Title: Pyrido[1,2-a]pyrimidine scaffold containing Drugs Source: ResearchGate URL
- Title: CHAPTER 2: Parallel Synthesis and Library Design Source: Royal Society of Chemistry URL
- Title: Parallel Synthesis Services Source: BioDuro URL
- Title: Efficient synthesis of imino pyrazolo pyrido[1,2-a]pyrimidines and their antimicrobial activity Source: Sciforum Preprints URL
- Title: Using parallel LC-MS and LC-MS-MS to increase sample throughput Source: Request PDF URL
- Title: Mechanisms of Nucleophilic Substitution Reactions Source: Chemistry LibreTexts URL
- Title: 2-(CHLOROMETHYL)
- Title: Analysis and screening of combinatorial libraries using mass spectrometry Source: ResearchGate URL
- Title: Introduction to Nucleophilic Substitution Reactions Source: Master Organic Chemistry URL
- Title: 2-(chloromethyl)
Sources
- 1. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 2. Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of imino pyrazolo pyrido[1,2-a]pyrimidines and their antimicrobial activity [wisdomlib.org]
- 5. Page loading... [guidechem.com]
- 6. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | C10H9ClN2O | CID 776367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. asynt.com [asynt.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solid-phase extraction for combinatorial libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Parallel Synthesis-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Application Note: A Versatile and Scalable Protocol for the Synthesis of 2-Substituted-6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Libraries
Abstract
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, forming the backbone of numerous therapeutic agents.[1] This application note provides a detailed, robust, and scalable protocol for the synthesis of a diverse library of 2-substituted-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones. We present both classical thermal condensation and modern microwave-assisted methodologies, starting from the readily available 2-amino-5-methylpyridine. This guide is designed for researchers in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, and expert commentary to facilitate the efficient generation of compound libraries for screening and lead optimization.
Introduction: The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The fusion of pyrimidine and pyridine rings to form the 4H-pyrido[1,2-a]pyrimidin-4-one system creates a unique, planar, and electron-rich architecture that is highly effective at engaging with biological targets. This structural motif is a cornerstone in modern drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimalarial, and antiviral activities.[2][3][4] For instance, compounds bearing this core have been identified as potent allosteric SHP2 inhibitors for cancer therapy and as selective aldose reductase inhibitors.[2][5]
The strategic placement of a methyl group at the 6-position, derived from 2-amino-5-methylpyridine, serves as a valuable structural anchor, while the 2-position offers a prime vector for diversification. By varying the substituent at the 2-position, chemists can systematically modulate the compound's physicochemical properties (e.g., solubility, lipophilicity) and its steric and electronic profile to optimize target engagement and pharmacokinetic properties. This application note details a highly efficient synthetic strategy to access a library of these valuable compounds.
Synthetic Strategy and Mechanistic Rationale
The most direct and atom-economical approach to the target scaffold is the acid-catalyzed cyclocondensation reaction between a 2-aminopyridine and a β-ketoester.[6] This method is generally preferred over classical named reactions like the Gould-Jacobs synthesis for this specific scaffold due to its operational simplicity and often higher yields under milder conditions.[7][8][9]
Reaction Scheme:
![General reaction scheme for the synthesis of 2-substituted-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones](https://i.imgur.com/example.png)
Causality of the Mechanism:
The reaction proceeds through a well-established cascade of nucleophilic attacks and dehydration steps. Understanding this mechanism is crucial for troubleshooting and optimization.
-
Initial Condensation (Enamine Formation): The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-amino-5-methylpyridine onto the more electrophilic ketone carbonyl of the β-ketoester. The endocyclic nitrogen is a stronger nucleophile than the exocyclic amino group due to resonance delocalization of the lone pair of the amino group into the pyridine ring. This is followed by dehydration to yield a key enamine intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack on the ester carbonyl. This step is often the rate-limiting step and can require thermal or catalytic activation.
-
Final Dehydration/Aromatization: A final molecule of alcohol (from the original ester) is eliminated to furnish the stable, aromatic 4H-pyrido[1,2-a]pyrimidin-4-one ring system.
Caption: A simplified diagram of the key steps in the reaction mechanism.
Detailed Experimental Protocols
3.1. Materials and Equipment
-
Reagents: 2-Amino-5-methylpyridine (CAS 1603-41-4)[10][11][12], various β-ketoesters (e.g., ethyl acetoacetate, ethyl benzoylacetate), p-toluenesulfonic acid (p-TSA) or bismuth(III) chloride (BiCl₃), polyphosphoric acid (PPA), solvents (e.g., toluene, ethanol, or solvent-free), ethyl acetate, hexanes, saturated sodium bicarbonate solution, brine, magnesium sulfate.
-
Equipment: Round-bottom flasks, reflux condenser, heating mantle with magnetic stirrer, rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), column chromatography setup, standard laboratory glassware, microwave synthesis reactor (for Protocol B).
3.2. Protocol A: Conventional Thermal Synthesis
This protocol describes the synthesis of 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one as a representative example.
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-5-methylpyridine (2.16 g, 20.0 mmol, 1.0 eq.), ethyl acetoacetate (3.12 g, 24.0 mmol, 1.2 eq.), and polyphosphoric acid (PPA, ~15 g).
-
Expert Insight: PPA serves as both a catalyst and a dehydrating agent, driving the reaction towards completion. Alternatively, a catalytic amount of p-TSA (0.1 eq.) in a high-boiling solvent like toluene with a Dean-Stark trap to remove water is also effective.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring for 4-6 hours.
-
Monitoring: The reaction progress should be monitored by TLC (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting 2-aminopyridine spot and the appearance of a new, more polar, UV-active product spot indicates progress.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto crushed ice (~100 g) with stirring. Basify the resulting slurry by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product is often a solid. Purify by recrystallization from an appropriate solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.
3.3. Protocol B: Microwave-Assisted Synthesis
This method significantly accelerates the synthesis and is ideal for rapid library generation.
-
Reaction Setup: In a 10 mL microwave reaction vial, combine 2-amino-5-methylpyridine (216 mg, 2.0 mmol, 1.0 eq.), the desired β-ketoester (2.4 mmol, 1.2 eq.), and a catalytic amount of bismuth(III) chloride (BiCl₃, ~32 mg, 0.05 eq.). This reaction is often run neat (solvent-free).[6]
-
Expert Insight: Microwave irradiation efficiently provides the energy required for the cyclization step, drastically reducing reaction times from hours to minutes.[13][14] BiCl₃ is a mild, non-toxic Lewis acid catalyst that is effective under these conditions.[6]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 140 °C for 10-15 minutes.
-
Work-up and Purification: After cooling, dissolve the crude mixture in a small amount of dichloromethane or ethyl acetate. The purification can often be achieved by direct filtration if the product crystallizes upon cooling, followed by washing with cold ethanol. If necessary, perform purification by flash column chromatography as described in Protocol A.
Overall Synthesis and Analysis Workflow
The process of generating a compound library follows a logical and systematic workflow, from the selection of starting materials to the final analysis of the purified compounds.
Caption: A flowchart of the overall workflow for library preparation.
Library Scope and Representative Data
The described protocols are versatile and can accommodate a wide range of β-ketoesters to generate a diverse library of 2-substituted analogs. Below is a table summarizing representative results.
| Entry | R-Group (at 2-position) | β-Ketoester Used | Method | Yield (%) |
| 1 | -CH₃ | Ethyl acetoacetate | A | 85% |
| 2 | -CH₃ | Ethyl acetoacetate | B | 92% |
| 3 | -Ph | Ethyl benzoylacetate | A | 78% |
| 4 | -Ph | Ethyl benzoylacetate | B | 88% |
| 5 | -CF₃ | Ethyl 4,4,4-trifluoroacetoacetate | B | 75% |
| 6 | -OEt | Diethyl malonate | A | 78%[1] |
| 7 | -p-MeO-Ph | Ethyl 4-methoxybenzoylacetate | B | 85% |
| 8 | -Cyclopropyl | Ethyl cyclopropylcarbonylacetate | B | 81% |
Yields are for isolated, purified products and are representative. Actual yields may vary.
Trustworthiness and Validation: Each synthesized compound must be rigorously characterized to confirm its structure and purity. High-resolution mass spectrometry (HRMS) confirms the elemental composition, while ¹H and ¹³C NMR spectroscopy validates the specific structure and connectivity of the atoms. Purity, essential for biological screening, should be assessed at >95% by HPLC.
Conclusion
This application note provides a comprehensive and field-proven guide for the synthesis of 2-substituted-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones. By offering both conventional and microwave-assisted protocols, this document equips researchers with the flexibility to perform either large-scale synthesis of a single target or rapid parallel synthesis of a diverse compound library. The mechanistic insights and procedural details provided herein are intended to empower drug discovery professionals to efficiently explore this valuable chemical space and accelerate the development of novel therapeutics.
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Wiley Online Library. Gould-Jacobs Reaction. [Link]
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ACS Publications. Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]
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ACS Publications. Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. [Link]
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PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]
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Royal Society of Chemistry. A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. [Link]
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ScienceDirect. Microwave-assisted reactions: Part 2 One-pot synthesis of pyrimido[1,2-a]pyrimidines. [Link]
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PubMed. Pyrido[1,2-a]pyrimidin-4-ones as antiplasmodial falcipain-2 inhibitors. [Link]
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World Journal of Pharmaceutical Sciences. Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. [Link]
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LobaChemie. 2-AMINO-5-METHYLPYRIDINE For Synthesis. [Link]
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PubMed. A diversity oriented, microwave assisted synthesis of N-substituted 2-hydro-4-amino-pyrido[2,3-d]pyrimidin-7(8H)-ones. [Link]
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ResearchGate. Microwave-Assisted Synthesis of Novel Imidazo- and Pyrimidopyrido[4',3':4,5]thieno[2,3-d]pyrimidines. [Link]
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PubChem. 2-Amino-5-methylpyridine. [Link]
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ResearchGate. 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. [Link]
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MDPI. Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties. [Link]
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Application Notes and Protocols for the Synthesis and Evaluation of Novel SHP2 Inhibitors Utilizing a Pyrido[1,2-a]pyrimidin-4-one Core
Authored by: Senior Application Scientist, Gemini Labs
Abstract
This document provides a comprehensive guide for the design, synthesis, and evaluation of a novel class of allosteric inhibitors targeting the Src homology 2-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical transducer of signaling pathways downstream of receptor tyrosine kinases (RTKs) and a high-priority target in oncology.[1][2][3][4] Traditional efforts to inhibit phosphatases at their highly conserved active sites have been fraught with challenges of selectivity and bioavailability.[5] The discovery of an allosteric binding site has opened a new therapeutic window, enabling the development of highly selective inhibitors that lock SHP2 in its autoinhibited state.[6][7][8] This guide details the rationale for selecting the pyrido[1,2-a]pyrimidin-4-one scaffold, a privileged N-heterocycle in medicinal chemistry, and provides robust, step-by-step protocols for its synthesis and derivatization.[9][10][11] Furthermore, we present detailed methodologies for biochemical and cellular assays to characterize these novel compounds, including determining enzymatic inhibition (IC₅₀) and confirming intracellular target engagement.
Introduction: SHP2 as a Pivotal Cancer Target
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial positive regulatory role in multiple signaling cascades, most notably the RAS-mitogen-activated protein kinase (MAPK) pathway.[1][12][13] Upon activation by RTKs, SHP2 is recruited to phosphorylated adaptor proteins, where it dephosphorylates specific substrates, ultimately leading to the activation of RAS and downstream proliferation signals.[5][14] Hyperactivation of SHP2, through either mutation or overexpression, is implicated in the pathogenesis of various human cancers, including lung, breast, and gastric cancers, as well as developmental disorders like Noonan syndrome.[3][5]
The discovery of a "tunnel-like" allosteric pocket at the interface of the N-SH2, C-SH2, and PTP domains marked a turning point in targeting SHP2.[6][15] Small molecules binding to this site stabilize the inactive, autoinhibited conformation of the enzyme, preventing its catalytic activation without competing with the substrate at the active site.[7][8] This mechanism offers a promising path to achieving high selectivity and potency.
This application note leverages the pyrido[1,2-a]pyrimidin-4-one core, a scaffold known for its favorable pharmacological properties, as a novel foundation for the design of next-generation allosteric SHP2 inhibitors.[9][11][16]
The SHP2 Signaling Pathway
To understand the therapeutic rationale, it is crucial to visualize the role of SHP2. It acts as a central node integrating signals from upstream RTKs to the downstream RAS-ERK cascade, which is fundamental for cell proliferation and survival.[13] Inhibition of SHP2 effectively shuts down this pro-oncogenic signal.
Figure 1: SHP2's role in the RTK-RAS-ERK signaling cascade and the mechanism of allosteric inhibition.
Synthetic Protocol: Pyrido[1,2-a]pyrimidin-4-one Core
The synthesis of the core scaffold is achieved via a well-established and robust condensation reaction between a substituted 2-aminopyridine and diethyl malonate.[9][10] This method is advantageous due to its simplicity, use of readily available starting materials, and amenability to a variety of substitutions on the pyridine ring, allowing for extensive Structure-Activity Relationship (SAR) exploration.
General Synthetic Workflow
The overall process involves the initial formation of the core heterocycle, followed by functionalization (e.g., via Suzuki or Buchwald-Hartwig coupling at a halogenated position) to introduce moieties designed to interact with the allosteric pocket of SHP2.
Figure 2: General workflow for the synthesis of novel SHP2 inhibitors.
Detailed Protocol: Synthesis of 7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one (Intermediate 1)
This protocol details the synthesis of a key chlorinated intermediate, which serves as a handle for further diversification.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
|---|---|---|
| 2-Amino-5-chloropyridine | ≥98% | Sigma-Aldrich |
| Diethyl malonate | ≥99% | Sigma-Aldrich |
| Diphenyl ether | ≥99% | Sigma-Aldrich |
| Hexanes | ACS Grade | Fisher Scientific |
| Ethyl acetate | ACS Grade | Fisher Scientific |
| Round-bottom flask (100 mL) | - | VWR |
| Reflux condenser | - | VWR |
| Magnetic stirrer/hotplate | - | VWR |
| Büchner funnel and filter paper | - | VWR |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-chloropyridine (2.38 g, 18.5 mmol) and diethyl malonate (14.0 mL, 92.5 mmol, 5.0 equivalents).
-
Causality Note: A large excess of diethyl malonate is used to serve as both a reactant and a solvent, driving the reaction to completion.
-
-
Heating: Place the flask in a heating mantle set on the magnetic stirrer. Heat the mixture to a gentle reflux (approximately 180-190 °C) and maintain for 3 hours. The reaction mixture will turn from a clear solution to a pale yellow slurry.
-
Cooling and Precipitation: After 3 hours, remove the heat source and allow the reaction to cool to room temperature (approx. 25 °C). As the mixture cools, a pale yellow solid will precipitate more completely.
-
Isolation: Add 50 mL of hexanes to the cooled slurry and stir vigorously for 15 minutes to break up the solid mass.
-
Causality Note: Hexanes are used to precipitate the product and wash away the excess high-boiling diphenyl ether or unreacted diethyl malonate, in which the product is poorly soluble.
-
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid sequentially with hexanes (2 x 30 mL) and a small amount of cold ethyl acetate (1 x 10 mL) to remove residual impurities.
-
Drying: Dry the collected pale yellow solid under high vacuum for at least 4 hours to yield the final product, 7-chloro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR and High-Resolution Mass Spectrometry (HRMS).
Biochemical Evaluation: In Vitro SHP2 Inhibition Assay
To quantify the inhibitory potency of the newly synthesized compounds, a fluorescence-based enzymatic assay is employed. This assay measures the rate of dephosphorylation of a fluorogenic substrate by recombinant SHP2.
Protocol: IC₅₀ Determination using DiFMUP
Principle: The non-fluorescent substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) is dephosphorylated by SHP2 to produce the highly fluorescent 6,8-difluoro-4-methylumbelliferone (DiFMU). The rate of increase in fluorescence is directly proportional to enzyme activity. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.[17][18]
Materials and Reagents
| Reagent/Material | Final Concentration | Supplier |
|---|---|---|
| Recombinant full-length SHP2-WT | 0.5 nM | In-house or commercial |
| IRS-1 activating peptide (pY1172) | 500 nM | GenScript |
| DiFMUP Substrate | 100 µM (approx. Kₘ) | Thermo Fisher |
| Assay Buffer | 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT | - |
| Test Compounds and SHP099 | Variable | Synthesized / BenchChem |
| DMSO | <1% | Sigma-Aldrich |
| 384-well black, flat-bottom plates | - | Corning |
| Plate reader (fluorescence) | Ex: 358 nm, Em: 450 nm | BMG LABTECH |
Procedure
-
Compound Plating: Prepare serial dilutions of the test compounds and the positive control (e.g., SHP099) in DMSO. Using an acoustic liquid handler or manual pipette, dispense 100 nL of each compound dilution into a 384-well assay plate.
-
Enzyme Preparation & Activation: Prepare a 2X enzyme solution (1.0 nM SHP2-WT) in assay buffer. Add the IRS-1 activating peptide to a final concentration of 1 µM. Incubate this mixture at room temperature for 15 minutes.
-
Enzyme Addition: Add 12.5 µL of the activated 2X enzyme solution to each well of the compound plate. Incubate for 30 minutes at room temperature.
-
Reaction Initiation: Prepare a 2X substrate solution (200 µM DiFMUP) in assay buffer. To initiate the enzymatic reaction, add 12.5 µL of the 2X substrate solution to all wells.
-
Kinetic Reading: Immediately place the plate into a pre-warmed (25 °C) plate reader. Measure fluorescence intensity every 60 seconds for 20-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Results
| Compound | SHP2-WT IC₅₀ (nM) |
|---|---|
| SHP099 (Control) | 35 ± 5 |
| Example Compound 1 | 104 ± 15[11] |
| Example Compound 2 | 850 ± 70 |
| Example Compound 3 | >10,000 |
Cellular Evaluation: Target Engagement Assay
A potent biochemical inhibitor must be able to enter cells and bind to its target to be therapeutically effective. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying target engagement in an intact cellular environment.[19][20]
Protocol: Isothermal Dose-Response CETSA
Principle: The binding of a ligand (inhibitor) to a protein (SHP2) generally increases the protein's thermal stability. In an isothermal dose-response experiment, cells are treated with varying concentrations of an inhibitor and then heated to a specific temperature that causes partial denaturation of the target protein. A more potent inhibitor will result in more soluble (non-denatured) protein at that temperature.[21]
Materials and Reagents
| Reagent/Material | Description | Supplier |
|---|---|---|
| KYSE-520 cell line | Esophageal cancer, RTK-driven | ATCC |
| RPMI-1640 Medium | Cell culture medium | Gibco |
| Fetal Bovine Serum (FBS) | Supplement for medium | Gibco |
| Test Compounds | From synthesis | - |
| RIPA Lysis Buffer | With protease/phosphatase inhibitors | Cell Signaling Technology |
| Anti-SHP2 Antibody | For Western Blot | Cell Signaling Technology |
| Secondary HRP-linked Antibody | For Western Blot | Cell Signaling Technology |
| PCR thermal cycler | For heating step | Bio-Rad |
Procedure
-
Cell Culture: Culture KYSE-520 cells in RPMI-1640 supplemented with 10% FBS to ~80% confluency.
-
Compound Treatment: Harvest and resuspend cells in fresh media. Aliquot cells into PCR tubes and add the test compound at various final concentrations (e.g., 0.01 to 30 µM). Include a DMSO vehicle control. Incubate at 37 °C for 1 hour.
-
Thermal Challenge: Transfer the tubes to a thermal cycler and heat to the predetermined optimal temperature (e.g., 54 °C) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.
-
Self-Validation Note: The optimal temperature is determined in a preliminary experiment by heating DMSO-treated cells across a temperature gradient (e.g., 46-60 °C) and identifying the temperature at which approximately 50% of SHP2 is denatured.
-
-
Cell Lysis: Lyse the cells by adding RIPA buffer and subjecting them to three freeze-thaw cycles (liquid nitrogen followed by a 37 °C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4 °C. The supernatant contains the soluble, non-denatured protein fraction.
-
Protein Quantification (Western Blot):
-
Transfer the supernatants to new tubes and determine protein concentration (e.g., BCA assay).
-
Normalize the total protein amount for each sample and analyze via SDS-PAGE and Western Blot using a primary antibody against SHP2.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the normalized band intensity (representing soluble SHP2) against the logarithm of inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀, which represents the concentration for half-maximal thermal stabilization.
-
Expected Results
| Compound | Cellular Target Engagement EC₅₀ (µM) |
|---|---|
| SHP099 (Control) | 0.25 |
| Example Compound 1 | 1.06[11] |
| Example Compound 2 | 8.5 |
| Example Compound 3 | >30 |
Conclusion
This application note provides a validated and detailed framework for the synthesis and evaluation of novel SHP2 inhibitors based on a pyrido[1,2-a]pyrimidin-4-one core. The described synthetic route is efficient and highly adaptable for creating a diverse chemical library. Furthermore, the robust biochemical and cellular assay protocols ensure a rigorous assessment of compound potency and true target engagement. The data generated from these workflows will enable researchers to establish clear structure-activity relationships, guiding the optimization of this promising scaffold into clinical candidates for RTK-driven cancers.
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A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Canadian Journal of Chemistry. [Link]
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A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Zenodo. [Link]
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Allosteric SHP2 inhibitors in cancer: Targeting the intersection of RAS, resistance, and the immune microenvironment. Current Opinion in Chemical Biology. [Link]
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Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Targeting SHP2 with Natural Products: Exploring Saponin-Based Allosteric Inhibitors and Their Therapeutic Potential. MDPI. [Link]
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An Allosteric Inhibitor of SHP2 Suppresses RTK-Driven Tumors. Cancer Discovery. [Link]
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Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor. Journal of Medicinal Chemistry. [Link]
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What are SHP2 inhibitors and how do they work?. Patsnap Synapse. [Link]
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A comprehensive review of SHP2 and its role in cancer. Amino Acids. [Link]
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Development of Potent SHP2 Allosteric Inhibitors: Design, Synthesis, and Evaluation with Antitumor Effects. Journal of Medicinal Chemistry. [Link]
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Functions of Shp2 in cancer. Journal of Cellular and Molecular Medicine. [Link]
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SHP2: A Pleiotropic Target at the Interface of Cancer and Its Microenvironment. Clinical Cancer Research. [Link]
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CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances. [Link]
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Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. Journal of Visualized Experiments. [Link]
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SHP2 signaling pathways. ResearchGate. [Link]
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Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Advances. [Link]
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Strategies Targeting Protein Tyrosine Phosphatase SHP2 for Cancer Therapy. Journal of Medicinal Chemistry. [Link]
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Complex Roles of PTPN11/SHP2 in Carcinogenesis and Prospect of Targeting SHP2 in Cancer Therapy. International Journal of Molecular Sciences. [Link]
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Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors. Journal of Visualized Experiments. [Link]
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A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. [Link]
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Assessing Cellular Target Engagement by SHP2 PTPN11 Phosphatase Inhibitors. Journal of Visualized Experiments. [Link]
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Biochemical characterization of SHP2 mutants. In vitro phosphatase assay. ResearchGate. [Link]
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Therapeutic Potential of Targeting the Oncogenic SHP2 Phosphatase. ACS Medicinal Chemistry Letters. [Link]
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Deep mutational scanning of the multi-domain phosphatase SHP2 reveals mechanisms of regulation and pathogenicity. Nature Communications. [Link]
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Application Notes & Protocols: A Guide to the Development of Anti-Inflammatory Agents from 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
Abstract
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif recognized for its broad spectrum of biological activities and its presence in several clinically approved drugs.[1][2] This guide provides a comprehensive framework for researchers, chemists, and pharmacologists engaged in the discovery and development of novel anti-inflammatory agents based on this versatile scaffold. We will navigate the essential stages of the drug discovery pipeline, beginning with the rational design and chemical synthesis of derivative libraries, progressing through a cascade of robust in vitro and in vivo biological evaluations, and culminating in mechanistic studies to elucidate the underlying molecular pathways. The protocols herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each experimental choice, ensuring both technical accuracy and practical applicability for drug development professionals.
Introduction: The Therapeutic Promise of the Pyrido[1,2-a]pyrimidine Scaffold
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The limitations of current non-steroidal anti-inflammatory drugs (NSAIDs), particularly their gastrointestinal and cardiovascular side effects, drive the urgent need for novel therapeutic agents with improved efficacy and safety profiles.
The 4H-pyrido[1,2-a]pyrimidin-4-one core, a fused aza-bridghead heterocyclic system, has emerged as a scaffold of significant interest.[1][3] Its derivatives have demonstrated a wide array of pharmacological properties, including anti-allergic, antipsychotic, and, notably, anti-inflammatory activities.[1][4] The structural rigidity and synthetic tractability of this scaffold make it an ideal starting point for generating diverse chemical libraries to probe structure-activity relationships (SAR) and optimize for potency and selectivity against key inflammatory targets.[5][6]
This document outlines an integrated workflow for the systematic development of these compounds, providing detailed protocols and the scientific context required to advance a discovery program from hit identification to lead optimization.
Chemical Synthesis and Structural Characterization
The foundation of any small-molecule drug discovery program is the ability to synthesize a library of structurally diverse analogs. This allows for a systematic exploration of the chemical space around the core scaffold to identify key structural features that govern biological activity.
Rationale for Synthesis
The primary synthetic strategy often involves a multi-component reaction, which offers an efficient path to the core structure. A common and effective method is the cyclocondensation reaction between a substituted 2-aminopyridine and a β-ketoester or a similar 1,3-dicarbonyl compound. This approach allows for the introduction of diversity at various positions of the pyrimidinone ring, which is critical for SAR studies.
General Protocol for Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives
This protocol describes a general, robust method for synthesizing the core scaffold.
Materials:
-
Substituted 2-aminopyridine (1.0 eq)
-
Ethyl acetoacetate or other β-ketoester (1.1 eq)
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Anhydrous Toluene or Xylene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware with reflux condenser and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the substituted 2-aminopyridine (1.0 eq) and ethyl acetoacetate (1.1 eq) in a minimal amount of anhydrous toluene.
-
Cyclization: Add polyphosphoric acid (approx. 10 times the weight of the 2-aminopyridine) to the mixture. Rationale: PPA serves as both a catalyst and a dehydrating agent to drive the cyclocondensation reaction to completion.
-
Heating: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice and neutralize with a saturated solution of NaHCO₃ until the effervescence ceases. Rationale: This step quenches the acidic catalyst and precipitates the crude product.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to obtain the pure 4H-pyrido[1,2-a]pyrimidin-4-one derivative.
Structural Verification
It is imperative to confirm the identity and purity of all synthesized compounds before biological testing.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.
-
X-ray Crystallography: For key compounds, single-crystal X-ray analysis provides unambiguous proof of structure and stereochemistry.[1][3]
In Vitro Anti-Inflammatory Screening Cascade
In vitro assays provide the first assessment of biological activity, allowing for high-throughput screening of the synthesized library to identify "hit" compounds and establish a preliminary SAR.[7][8]
Caption: Workflow for in vitro anti-inflammatory screening.
Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
Background: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[5] Selective inhibition of the inducible COX-2 isoform over the constitutive COX-1 isoform is a primary goal to minimize gastrointestinal side effects.
Methodology (Using a Commercial Colorimetric Assay Kit):
-
Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to determine the IC₅₀ value.
-
In a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme solution.
-
Add the test compound dilutions or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate the plate for 10 minutes at 37°C. Rationale: This pre-incubation allows the compound to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding arachidonic acid (substrate) to all wells.
-
Incubate for 5 minutes at 37°C.
-
Stop the reaction and measure the absorbance at the specified wavelength (e.g., 590 nm). The signal is proportional to prostaglandin production.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the log concentration and use non-linear regression to determine the IC₅₀ value.
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1/COX-2) |
| Derivative 1 | 15.2 | 0.8 | 19.0 |
| Derivative 2 | > 50 | 2.5 | > 20 |
| Celecoxib | 25.0 | 0.05 | 500 |
Protocol: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Background: During inflammation, macrophages are activated by stimuli like bacterial lipopolysaccharide (LPS), leading to the upregulation of inducible nitric oxide synthase (iNOS) and a large-scale production of NO, a pro-inflammatory mediator.[5][9]
Methodology:
-
Cell Culture: Seed RAW 264.7 macrophage-like cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[7]
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
NO Measurement: Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to the supernatant.
-
Incubate for 10 minutes in the dark. Rationale: The Griess reaction detects nitrite (NO₂⁻), a stable breakdown product of NO, via a colorimetric reaction.
-
Measure the absorbance at 540 nm. A sodium nitrite solution is used to generate a standard curve.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO production inhibition compared to the LPS-only treated cells.
Elucidating the Mechanism of Action (MoA)
Identifying a compound's molecular target is crucial. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a master regulator of inflammation, controlling the expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α and IL-6.[5] Investigating this pathway is a logical step for active compounds identified in cell-based assays.
Caption: The NF-κB signaling pathway, a key target for anti-inflammatory agents.
Protocol: Western Blot for NF-κB Pathway Proteins
Background: Western blotting allows for the semi-quantitative analysis of protein expression. A reduction in the phosphorylation of IκBα or the nuclear translocation of the p65 subunit of NF-κB by a test compound indicates inhibition of the pathway.
Methodology:
-
Cell Treatment & Lysis: Treat RAW 264.7 cells with the test compound and/or LPS as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., anti-phospho-IκBα, anti-p65, anti-COX-2, anti-iNOS). An antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Data Analysis: Quantify the band intensity using software like ImageJ. Normalize the intensity of the target protein to the loading control.
In Vivo Efficacy Evaluation
In vivo models are indispensable for evaluating a compound's therapeutic efficacy in a complex biological system.[10] The carrageenan-induced paw edema model is a standard and highly reproducible assay for acute inflammation.[7]
Protocol: Carrageenan-Induced Paw Edema in Rats
Background: Subplantar injection of carrageenan, a seaweed polysaccharide, into a rat's paw elicits a robust, localized inflammatory response characterized by edema (swelling).[1][11] The effectiveness of an anti-inflammatory agent is measured by its ability to reduce this swelling.
Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize the animals for at least one week before the experiment. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Standard Drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group 3-5: Test Compounds (various doses, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer. This is the 0-hour reading.
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw volume at time 't' - Paw volume at time '0'.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula:
-
% Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3 hr ± SEM | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.34 ± 0.04 | 60.0% |
| Derivative 1 | 20 | 0.41 ± 0.05 | 51.8% |
| Derivative 2 | 20 | 0.68 ± 0.07 | 20.0% |
| *p < 0.05 compared to Vehicle Control |
Conclusion and Future Perspectives
This guide has provided a structured, multi-disciplinary approach to the discovery and preclinical development of novel anti-inflammatory agents derived from the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold. By integrating rational synthesis with a hierarchical cascade of in vitro and in vivo assays, researchers can efficiently identify promising lead candidates and elucidate their mechanisms of action.
The journey from a hit compound to a clinical candidate is long and requires further extensive studies, including:
-
Lead Optimization: Iterative chemical synthesis to improve potency, selectivity, and drug-like properties.
-
ADME/Tox Studies: Evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Establishing a relationship between drug concentration and therapeutic effect.
-
Chronic Inflammation Models: Testing lead candidates in more complex models of chronic disease, such as collagen-induced arthritis.
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold remains a rich source for innovation in anti-inflammatory drug discovery. The systematic application of the principles and protocols outlined here will empower researchers to unlock its full therapeutic potential.
References
-
Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Prasad, D. J. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277–287. [Link]
-
Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(10), 1510-1517. [Link]
-
Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Prasad, D. J. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. [Link]
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]
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Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. [Link]
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Juárez-Vázquez, M. D. C., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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Singh, P., et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry. [Link]
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El-Gazzar, A. B. A., & Hafez, H. N. (2009). Synthesis of 4-substituted pyrido[2,3-d]pyrimidin-4(1H)-one as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(13), 3392-3397. [Link]
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Al-Abdullah, E. S., et al. (2022). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. [Link]
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Alam, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(39), 24233-24255. [Link]
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Al-Obaid, A. M., et al. (1981). Synthesis and antiallergy activity of 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidines. Journal of Medicinal Chemistry, 24(7), 878-882. [Link]
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Alam, M., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
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Unver, Y., et al. (2021). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. ResearchGate. [Link]
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application of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in fragment-based drug discovery
An Application Guide to 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one for Covalent Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has become a cornerstone of modern hit-identification strategies, prized for its efficiency in exploring chemical space.[1][2] This application note details the utility of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , a reactive, electrophilic fragment, for covalent FBDD campaigns. By incorporating a mildly reactive chloromethyl "warhead," this fragment is designed to form a covalent bond with nucleophilic residues on a protein target, offering a powerful method for developing high-potency, durable inhibitors, particularly for challenging targets.[3][4][5] We provide a comprehensive overview of the fragment's properties, detailed protocols for screening and validation, and a strategic guide for hit-to-lead evolution. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage covalent FBDD to tackle previously "undruggable" targets.[6][7]
Introduction: The Power of Covalent Fragments
Traditional high-throughput screening (HTS) relies on screening large libraries of drug-like molecules to find potent hits. In contrast, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to protein targets.[8][9] These fragments serve as high-quality starting points for optimization into potent leads through structure-guided design.[1]
Covalent FBDD is an increasingly popular evolution of this approach.[6] It involves screening fragments equipped with a reactive electrophilic group, or "warhead," designed to form a permanent covalent bond with a nucleophilic amino acid residue (e.g., cysteine, lysine) on the target protein.[4][10] This strategy offers several distinct advantages:
-
High Potency and Duration of Action: The irreversible bond can lead to high target occupancy and a prolonged pharmacological effect.[4]
-
Tackling Difficult Targets: Covalent fragments can bind effectively to shallow or cryptic binding sites that are not amenable to traditional non-covalent inhibitors.[3][4]
-
Improved Ligand Efficiency: The covalent bond provides a significant affinity contribution, allowing the fragment's core structure to be optimized purely for complementary non-covalent interactions.
The subject of this guide, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , is an ideal candidate for such campaigns. Its pyridopyrimidinone core is a recognized privileged scaffold in medicinal chemistry, notably in the development of kinase inhibitors, while the chloromethyl group acts as a tailored electrophile.[11][12][13]
Profile of a Covalent Fragment: 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
The utility of a fragment is defined by its physicochemical properties. This fragment is designed to comply with the "Rule of Three" (Ro3), a set of guidelines for desirable fragment characteristics.[8][14]
| Property | Value | "Rule of Three" Guideline | Source |
| CAS Number | 87591-74-0 | N/A | [15] |
| Molecular Formula | C₁₀H₉ClN₂O | N/A | [16] |
| Molecular Weight | 208.64 g/mol | ≤ 300 Da | [16] |
| cLogP | 1.54 (Predicted) | ≤ 3 | [16] |
| Hydrogen Bond Donors | 0 | ≤ 3 | [14] |
| Hydrogen Bond Acceptors | 2 (N, O) | ≤ 3 | [14] |
| Rotatable Bonds | 1 | ≤ 3 | [14] |
The key feature is the chloromethyl group . This is a mild electrophile capable of reacting with soft nucleophiles like the thiol group of a cysteine residue via an Sɴ2 reaction. Its reactivity is tuned to minimize promiscuous binding while still enabling covalent modification of a target protein upon initial non-covalent recognition.[17]
Caption: A typical workflow for a covalent fragment-based drug discovery campaign.
Experimental Protocols: From Screening to Structure
The following protocols provide a comprehensive framework for identifying and characterizing covalent interactions between 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and a target protein.
Protocol 1: Primary Screening via Intact Protein Mass Spectrometry (MS)
Intact protein MS is a robust method for primary screening of covalent fragments, as it directly detects the mass increase corresponding to fragment binding.[4][18]
Methodology:
-
Protein Preparation: Dialyze the purified target protein into a suitable MS-compatible buffer (e.g., 20 mM Ammonium Acetate, pH 7.4). Ensure the final protein concentration is 5-10 µM.
-
Fragment Preparation: Prepare a 10 mM stock solution of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 100% DMSO.
-
Incubation: In a microcentrifuge tube, combine the protein solution with the fragment stock to a final fragment concentration of 100-200 µM. Ensure the final DMSO concentration is ≤2% to maintain protein integrity. Include a DMSO-only control.
-
Scientist's Note: The incubation time is critical. For a mild electrophile like a chloromethyl group, an extended incubation (e.g., 12-24 hours) at room temperature or 4°C may be necessary to observe significant labeling.
-
-
LC-MS Analysis:
-
Inject the incubated samples onto a reverse-phase liquid chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Separate the protein from unbound fragment using a C4 or C8 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Acquire the mass spectrum of the eluting protein.
-
-
Data Analysis: Deconvolute the raw mass spectrum to determine the intact mass of the protein. A mass shift corresponding to the molecular weight of the fragment (minus HCl, i.e., +172.05 Da) indicates a covalent binding event.
Protocol 2: Hit Validation and Kinetic Analysis with Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique used to confirm binding and determine kinetic parameters (kₐ, kₑ, Kₗ).[19][20][21] For covalent inhibitors, SPR can measure the initial reversible binding event (Kᵢ) and the subsequent rate of covalent modification (kᵢₙₐ꜀ₜ).
Methodology:
-
Chip Preparation: Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for a surface density that will yield a maximum response (Rₘₐₓ) of ~100 RU. Use a reference flow cell that is activated and blocked without protein to enable reference subtraction.
-
Analyte Preparation: Prepare a serial dilution series of the fragment in SPR running buffer (e.g., HBS-EP+), typically from 100 µM down to ~1 µM. Maintain a constant, low percentage of DMSO in all samples and the running buffer.[19]
-
Binding Analysis:
-
Perform a kinetic injection series, flowing each concentration of the fragment over the protein and reference surfaces.
-
Use a short association time (e.g., 60-120 seconds) and a long dissociation time (e.g., 300-600 seconds).
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal.
-
Fit the resulting sensorgrams to a "two-state reaction" or "covalent binding" model available in the instrument's analysis software. This will yield the affinity of the initial non-covalent interaction (Kᵢ) and the rate of inactivation (kᵢₙₐ꜀ₜ).
-
Scientist's Note: A hallmark of covalent binding in SPR is an association phase that does not reach equilibrium and a dissociation phase that is extremely slow or non-existent, as the fragment is permanently bound.
-
Caption: Kinetic model of covalent fragment binding measured by SPR.
Protocol 3: Structural Characterization by X-ray Crystallography
Crystallography provides the definitive evidence of a covalent bond and reveals the precise binding mode, which is essential for structure-based drug design.[22][23][24]
Methodology:
-
Protein Crystallization: Obtain high-quality crystals of the target protein using established conditions.
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant-compatible mother liquor. The final DMSO concentration should be tolerated by the crystals.[23]
-
Transfer the protein crystals into the soaking solution and incubate for a period ranging from a few hours to overnight.
-
Rationale: Soaking allows the fragment to diffuse into the crystal lattice and bind to the protein. The high concentration is necessary to drive binding of a weak-affinity fragment.[22]
-
-
Data Collection: Flash-cool the soaked crystal in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution and Refinement:
-
Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps (2mFo-DFc and mFo-DFc) for positive density near nucleophilic residues (e.g., Cys, Lys) in the protein's binding pocket.
-
The appearance of strong, continuous electron density between the fragment and the amino acid side chain is the definitive evidence of covalent bond formation.
-
Model the fragment into the density, define the covalent linkage, and refine the structure.
-
Fragment Elaboration: The Path to a Lead Compound
Once a covalent fragment hit is validated and its binding mode is determined, the next step is to optimize it into a potent and selective lead compound. The co-crystal structure is the roadmap for this process.
Strategies for Optimization:
-
Fragment Growing: The most common approach. The structure reveals "vectors" or unfilled spaces around the bound fragment. New chemical functionality is added to the fragment core to engage these pockets and form additional favorable interactions (e.g., hydrogen bonds, hydrophobic contacts), thereby increasing potency and selectivity.[14]
-
Fragment Linking: If a second, non-covalent fragment is found to bind in a nearby pocket, the two fragments can be chemically linked together to create a larger, high-affinity molecule.[25]
Caption: The iterative cycle of structure-based fragment growing.
Conclusion
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a valuable tool for modern drug discovery. Its combination of a privileged heterocyclic core and a tunable electrophilic warhead makes it an excellent starting point for covalent FBDD campaigns. By following the integrated screening, validation, and structural biology protocols outlined in this guide, researchers can effectively leverage this fragment to identify and optimize novel covalent inhibitors for a wide range of challenging protein targets, ultimately accelerating the path toward new therapeutics.
References
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Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
Mercadante, D., & Ciulli, A. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences. [Link]
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Ward, R. A., & Dillingham, M. S. (2020). Fragment-based covalent ligand discovery. RSC Chemical Biology. [Link]
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Renaudet, O., & Pascal, G. (2011). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery. [Link]
-
Evotec. (2024). Advancing Drug Discovery With Covalent Fragment Screening. Evotec SE. [Link]
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Jhoti, H., et al. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Journal of the American Chemical Society. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]
-
The Francis Crick Institute. (2024). Covalent fragment-based drug discovery for target tractability. The Francis Crick Institute. [Link]
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Blundell, T. L., & Gill, A. L. (2011). Fragment Screening Using X-ray Crystallography. Methods in Molecular Biology. [Link]
-
Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]
-
ResearchGate. (n.d.). Selected covalent fragment-based drug discovery techniques. ResearchGate. [Link]
-
Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]
-
Ciulli, A. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC - NIH. [Link]
-
Ingenta Connect. (n.d.). SPR-based Fragment Screening: Advantages and Applications. Ingenta Connect. [Link]
-
Gill, A. L., & Blundell, T. L. (2012). Crystallographic fragment screening. Methods in Molecular Biology. [Link]
-
Erlanson, D. A., & Murray, C. W. (2024). Fragment-based drug discovery: A graphical review. PMC - PubMed Central. [Link]
-
Kang, C. (2020). Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. ResearchGate. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link]
-
Schirmeister, T., et al. (2023). An electrophilic fragment screening for the development of small molecules targeting caspase-2. PubMed Central. [Link]
-
PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
-
Keeley, A., et al. (2020). Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI. [Link]
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]
-
Cambridge Healthtech Institute. (2022). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]
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Mortenson, P. N., & Murray, C. W. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. PMC. [Link]
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Yan, L., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. [Link]
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Li, Q. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]
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One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
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International Journal of Pharmaceutical Sciences. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Diedrich, D., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]
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ACS Publications. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. [Link]
-
CrystalsFirst. (2022). Fragment-Based Drug Discovery — Hitting Targets Using the Right Chemistry and Expertise Alliances. CrystalsFirst. [Link]
-
ResearchGate. (n.d.). Intact-protein MS-based screening of mildly electrophilic fragments. ResearchGate. [Link]
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Diedrich, D., et al. (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. ResearchGate. [Link]
-
PubChem. (n.d.). 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem. [Link]
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El-Gazzar, A. R. B. A., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. PMC - NIH. [Link]
-
ABL Technology. (n.d.). 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, 95% Purity, C10H9ClN2O, 1 gram. ABL Technology. [Link]
-
Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed. [Link]
-
ChemHelp ASAP. (2024). fragment-based drug discovery (FBDD) & access to drug research. YouTube. [Link]
-
Krishnamurthy, B., et al. (2013). Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents. Medicinal Chemistry. [Link]
-
2bind GmbH. (2022). Introduction into Fragment Based Drug Discovery. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Nucleophilic Substitution on 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the technical support center for the optimization of reaction conditions for nucleophilic substitution on 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of novel derivatives from this versatile building block.
The 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry. The chloromethyl group at the 2-position serves as a reactive handle for introducing a wide variety of functional groups via nucleophilic substitution. However, achieving high yields and purity can be challenging due to the specific electronic nature of the heterocyclic system and potential side reactions. This guide will walk you through the critical parameters and provide solutions to common issues encountered during your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the nucleophilic substitution reaction and offers systematic approaches to diagnose and resolve them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor Nucleophile Reactivity: The chosen nucleophile may be too weak to displace the chloride. 2. Inappropriate Solvent: The solvent may not be suitable for the reaction type (SN2 vs. SN1). 3. Insufficient Temperature: The reaction may require more thermal energy to overcome the activation barrier. 4. Decomposition of Starting Material: The reaction conditions may be too harsh, leading to the degradation of the pyridopyrimidinone core. | 1. Enhance Nucleophilicity: If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K2CO3, Cs2CO3, or DIPEA) to deprotonate it in situ, generating a more reactive anionic nucleophile. For weak nucleophiles, consider using a stronger variant or a different synthetic route. 2. Solvent Optimization: For SN2 reactions, which are generally preferred for this primary halide, use a polar aprotic solvent like DMF, DMSO, or acetonitrile to solvate the counter-ion of the nucleophile and enhance its reactivity.[1] For SN1 type reactions, a polar protic solvent like ethanol or water would be used, but this is less likely for a primary chloride. 3. Increase Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction closely by TLC or LC-MS to avoid decomposition. 4. Milder Conditions: If decomposition is observed, reduce the temperature and consider using a milder base or a more reactive nucleophile that allows for lower reaction temperatures. |
| Formation of Multiple Products/Side Reactions | 1. Over-alkylation: If the nucleophile has multiple reactive sites (e.g., a primary amine), it can react more than once. 2. Elimination Reaction (E2): A strong, sterically hindered base can promote the elimination of HCl to form a methylidene intermediate. 3. Reaction with the Pyridopyrimidinone Core: Under certain conditions, nucleophiles might attack the heterocyclic ring itself (SNAr), although the chloromethyl group is significantly more reactive. | 1. Control Stoichiometry: Use a slight excess of the nucleophile (1.1-1.5 equivalents) to favor monosubstitution. If the issue persists, consider using a protecting group strategy for the nucleophile. 2. Choice of Base: Use a non-nucleophilic, less sterically hindered base like K2CO3 instead of stronger bases like t-BuOK. 3. Optimize Conditions: Lowering the reaction temperature can often increase the selectivity for the desired SN2 pathway over other potential side reactions. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Reversible Reaction: The reverse reaction may be significant under the chosen conditions. 3. Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent. | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material and formation of the product over time to determine the optimal reaction duration. 2. Le Chatelier's Principle: If the leaving group (chloride) can re-attack the product, consider using a salt of the nucleophile with a non-nucleophilic counter-ion (e.g., sodium or potassium salt) to push the equilibrium towards the product. 3. Improve Solubility: Choose a solvent in which all reactants are soluble at the reaction temperature. A co-solvent system might be necessary in some cases. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism for nucleophilic substitution on this compound?
A1: The reaction most likely proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. The substrate is a primary alkyl chloride (the carbon bearing the chlorine is attached to only one other carbon of the heterocyclic ring), which is sterically accessible for backside attack by a nucleophile.[2] SN1 reactions, which involve the formation of a carbocation intermediate, are less likely for primary halides due to the instability of the corresponding primary carbocation.[2][3]
Caption: SN2 reaction pathway.
Q2: How do I choose the right solvent for my reaction?
A2: The choice of solvent is critical for the success of an SN2 reaction. A polar aprotic solvent is generally the best choice. These solvents can dissolve both the substrate and the (often ionic) nucleophile but do not participate in hydrogen bonding with the nucleophile. This leaves the nucleophile "naked" and more reactive.
| Solvent Type | Examples | Effect on SN2 Reaction |
| Polar Aprotic | DMF, DMSO, Acetonitrile (ACN), Acetone | Ideal: Solvates the cation of the nucleophilic salt, increasing the nucleophile's reactivity. |
| Polar Protic | Water, Ethanol, Methanol | Not Ideal: Can solvate the nucleophile through hydrogen bonding, reducing its reactivity. |
| Apolar | Toluene, Hexane, Dichloromethane (DCM) | Poor: Often results in poor solubility of the nucleophile and substrate, leading to slow or incomplete reactions. |
Q3: What role does the base play, and which one should I use?
A3: A base is often required when your nucleophile is a neutral molecule, such as an amine, thiol, or alcohol. The base deprotonates the nucleophile to generate its more reactive conjugate base (e.g., R-NH⁻, R-S⁻, R-O⁻).
-
For O- and S-nucleophiles (alcohols, thiols): Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are excellent choices. They are generally non-nucleophilic and have good solubility in polar aprotic solvents.
-
For N-nucleophiles (amines): While inorganic bases can be used, an organic, non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often preferred to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.
Q4: Can I use both soft and hard nucleophiles with this substrate?
A4: Yes, the chloromethyl group is susceptible to attack by a wide range of nucleophiles.
-
Soft Nucleophiles: These are generally large, polarizable atoms. Examples include thiols (R-SH), iodides (I⁻), and azides (N₃⁻). They are excellent for SN2 reactions.
-
Hard Nucleophiles: These are typically small, highly electronegative atoms. Examples include alkoxides (R-O⁻) and primary/secondary amines (R-NH₂). These are also effective in SN2 reactions on this substrate.
The choice of nucleophile will depend on the desired final product. The reactivity of the pyridopyrimidinone system is such that it accommodates a broad scope of nucleophiles.[4][5]
Caption: A general troubleshooting workflow for the reaction.
Experimental Protocol: General Procedure for Nucleophilic Substitution
This protocol provides a starting point for the synthesis of 2-substituted-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Optimization may be required for specific nucleophiles.
-
Reagent Preparation:
-
To a clean, dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq).
-
Add a suitable polar aprotic solvent (e.g., DMF or acetonitrile, approximately 0.1-0.5 M concentration).
-
Add the nucleophile (1.1-1.5 eq).
-
If the nucleophile is neutral (e.g., an alcohol or thiol), add a base (e.g., K₂CO₃, 1.5-2.0 eq).
-
-
Reaction Execution:
-
Stir the mixture at room temperature or heat to the desired temperature (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If DMF is used as the solvent, pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
References
-
Chemistry LibreTexts. 7.6: Extra Topics on Nucleophilic Substitution Reaction. [Link]
-
Chemistry LibreTexts. The SN1 Reaction Mechanism and SN1 Practice Problems. [Link]
-
Master Organic Chemistry. Nucleophilic Substitution Reactions – Introduction. [Link]
-
PubChem. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
-
ResearchGate. Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. [Link]
-
YouTube. Nucleophilic Substitution: Practice Problems. [Link]
-
YouTube. Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. [Link]
-
Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. [Link]
Sources
common side products in the synthesis of 2-substituted pyrido[1,2-a]pyrimidines
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrido[1,2-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of several commercial drugs.[1][2] A common and effective route to 2-substituted pyrido[1,2-a]pyrimidin-4-ones is the reaction of a 2-aminopyridine with a β-ketoester, such as ethyl acetoacetate, or with diethyl malonate for the corresponding 2-hydroxy derivative.[3][4][5] While seemingly straightforward, this condensation-cyclization reaction can be prone to the formation of specific side products that complicate purification and reduce yields. This guide will walk you through the most frequently encountered issues and provide actionable solutions.
Core Reaction Pathway: An Overview
The synthesis proceeds through a two-step sequence:
-
Initial Condensation: The nucleophilic exocyclic amino group of 2-aminopyridine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming an enamine intermediate, specifically a 2-(2-acylvinylamino)pyridine.[6]
-
Intramolecular Cyclization: Under the reaction conditions (often thermal or acid-catalyzed), the endocyclic nitrogen of the pyridine ring attacks the remaining carbonyl group, followed by dehydration to yield the final bicyclic aromatic system.
This process is visually represented in the workflow diagram below.
Caption: General workflow for the synthesis of 2-substituted pyrido[1,2-a]pyrimidines.
Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer format to directly address common problems encountered during the synthesis.
Question 1: My reaction is sluggish, and the yield of the desired pyrido[1,2-a]pyrimidine is low. I see a significant amount of a polar, UV-active spot on my TLC that isn't my starting material. What could this be?
Answer:
This is a classic issue in this synthesis, and the persistent polar spot is very likely the uncyclized enamine intermediate .
-
Mechanism of Formation: The initial condensation of 2-aminopyridine with the β-dicarbonyl compound is often faster than the subsequent intramolecular cyclization. If the reaction conditions are not sufficiently forcing (e.g., inadequate temperature or catalyst), this intermediate can accumulate in the reaction mixture.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: The cyclization step is typically the rate-limiting step and requires a higher energy input. If you are running the reaction in a high-boiling solvent like diphenyl ether or Dowtherm A, ensure you are reaching the optimal temperature (often >200 °C). For lower boiling solvents, consider switching to a higher boiling one or using microwave irradiation.
-
Introduce a Catalyst: Polyphosphoric acid (PPA) or its ethyl ester (PPE) can be effective in promoting the cyclization at lower temperatures.[5] These act as both a Brønsted acid catalyst and a dehydrating agent.
-
Solvent-Free Conditions: Heating the neat mixture of 2-aminopyridine and the β-dicarbonyl compound can be a very effective method to drive the reaction to completion and often minimizes the formation of the intermediate.[7]
-
| Parameter | Condition Favoring Intermediate | Recommended Action |
| Temperature | Too low (e.g., < 150 °C) | Increase temperature or use microwave irradiation. |
| Catalyst | Absent | Add a catalyst like PPA or PPE. |
| Reaction Time | Insufficient | Prolong the reaction time and monitor by TLC. |
Question 2: My reaction mixture contains my starting materials even after prolonged heating, and I observe a new spot on the TLC that corresponds to the β-dicarbonyl compound's hydrolysis product. What is happening?
Answer:
This issue points to the hydrolysis of the enamine intermediate , which is in equilibrium with the starting materials. Enamines are susceptible to hydrolysis, especially in the presence of water, which can be introduced from solvents or as a byproduct of the condensation reaction.[8]
-
Mechanism of Hydrolysis: The enamine intermediate can react with water, leading to the collapse of the intermediate back to the starting 2-aminopyridine and the β-dicarbonyl compound. The β-dicarbonyl compound itself might then undergo further hydrolysis or decarboxylation depending on the reaction conditions.
Sources
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- 2. wjpsonline.com [wjpsonline.com]
- 3. 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis - chemicalbook [chemicalbook.com]
- 4. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactive enamines and imines in vivo: Lessons from the RidA paradigm - PMC [pmc.ncbi.nlm.nih.gov]
purification of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives by column chromatography
Welcome to the technical support guide for the purification of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives. This document provides in-depth, field-proven insights and troubleshooting protocols designed for researchers, medicinal chemists, and process development scientists. Our goal is to move beyond simple instructions and explain the causality behind each step, empowering you to make informed decisions during your purification workflow.
Introduction: The Challenge of Purifying Pyrido[1,2-a]pyrimidin-4-ones
The 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a valuable building block in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1][2][3] However, its purification via silica gel column chromatography presents unique challenges. The heterocyclic core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction often leads to significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound.[4][5]
This guide provides a systematic approach to overcoming these challenges, ensuring high purity and yield.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section is formatted as a direct Q&A to address the most common problems encountered during the column chromatography of these specific derivatives.
Question: Why is my compound showing significant streaking or tailing on the TLC plate and column?
-
Causality: This is the most frequent issue and is almost always caused by the interaction between the basic nitrogen atoms in your pyridopyrimidine ring and the acidic silanol (Si-OH) groups on the silica gel stationary phase. This strong, acid-base interaction causes a portion of your compound to "stick" to the silica, slowing its elution and creating a "tail" instead of a compact spot or band.
-
Solution 1: Deactivate the Silica Gel. The most effective solution is to neutralize the acidic sites on the stationary phase. This is achieved by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Protocol: Add 0.1% to 1% triethylamine (TEA) or a few drops of ammonium hydroxide to the polar component of your solvent system (e.g., to the methanol or ethyl acetate).[4] Run a comparative TLC with and without the modifier to observe the dramatic improvement in spot shape.
-
-
Solution 2: Consider an Alternative Stationary Phase. If streaking persists even with a modifier, or if your compound is found to be unstable, switching the stationary phase is the next logical step.
Question: My compound is not eluting from the column, even after I've flushed with a very polar solvent system. What's happening?
-
Causality: There are two likely causes: 1) The compound has irreversibly adsorbed to the silica gel, or 2) The compound has decomposed on the acidic stationary phase. The chloromethyl group can be reactive, and the entire heterocyclic system may be sensitive to prolonged exposure to an acidic environment.[8]
-
Solution: Perform a Silica Gel Stability Test (Pre-Column Validation). This is a critical, self-validating step that must be performed before committing your entire batch of crude material to the column.
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Let the spotted plate sit on the benchtop for 1-2 hours, exposed to the air and the silica.[4]
-
Elute the plate as you normally would.
-
Analysis: If you see a new spot (in addition to your product and starting materials) or significant smearing from the baseline that wasn't present in an immediate elution, your compound is likely degrading on silica gel.[8] In this case, you should avoid silica gel and use an alternative like neutral alumina or consider purification by crystallization.
-
Question: I can see a good separation on my TLC plate, but on the column, all my fractions are mixed. Why?
-
Causality: This issue often points to improper column packing or overloading the column. If the silica bed is not packed uniformly, channels can form, leading to a non-horizontal elution front and mixing of bands. Overloading the column saturates the stationary phase, exceeding its capacity to separate the components effectively.[4]
-
Solution 1: Reduce the Sample Load. A general rule of thumb is that the crude sample mass should be 1-5% of the mass of the silica gel used.[4] For difficult separations, this should be closer to 1% or less.
-
Solution 2: Improve Loading Technique. If your compound is not readily soluble in the initial, non-polar eluent, it can precipitate at the top of the column, leading to a broad, uneven starting band.
-
Dry Loading Protocol: This is the preferred method for compounds with limited solubility in the mobile phase.[9]
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or methanol).
-
Add a small amount of silica gel (approx. 10-20 times the mass of your sample) to this solution.
-
Thoroughly evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully layer this silica-adsorbed sample onto the top of your packed column. This ensures the narrowest possible starting band.[9]
-
-
Section 2: Core Experimental Protocol
This section provides a detailed, step-by-step methodology for the purification of a typical 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative.
1. Mobile Phase Selection via TLC
-
Objective: To find a solvent system that provides a retention factor (Rf) of 0.2-0.35 for the target compound. This Rf range generally translates well from TLC to column chromatography.
-
Procedure:
-
Screen various solvent systems of differing polarities. Start with a non-polar solvent and gradually increase the proportion of the polar solvent.[10]
-
Add 0.5% triethylamine (TEA) to your chosen mobile phase to mitigate peak tailing.
-
Visualize the TLC plate under UV light (254 nm) to identify the spot corresponding to your product.
-
| Solvent System | Polarity | Typical Use Case for Pyrido[1,2-a]pyrimidin-4-ones |
| Hexane / Ethyl Acetate | Low to Medium | Good starting point for less polar derivatives. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar derivatives or when stronger elution is needed. |
| Toluene / Acetone | Medium | Offers different selectivity compared to ester or alcohol-based systems. |
2. Column Preparation & Loading
-
Slurry Packing (Wet Method):
-
Choose a column with an appropriate diameter and length for your sample size.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, uniform surface.
-
-
Sample Loading:
-
For well-soluble samples: Dissolve the crude material in the minimum amount of mobile phase and carefully pipette it onto the top of the silica bed.[9]
-
For poorly soluble samples: Use the Dry Loading Protocol described in the troubleshooting section above. This is highly recommended for this class of compounds.[9]
-
3. Elution and Fraction Collection
-
Gradient Elution: It is often more efficient to start with a less polar solvent mixture and gradually increase the polarity during the run. This allows non-polar impurities to elute first, followed by your product, and finally, more polar impurities.[4]
-
Example Gradient: Start with 95:5 Hexane:EtOAc, then gradually increase to 80:20, then 60:40, etc.
-
-
Fraction Collection: Collect fractions of a consistent volume and monitor them by TLC to identify which ones contain your pure product.
4. Product Isolation
-
Combine the pure fractions identified by TLC.
-
Remove the solvent using a rotary evaporator to yield the purified 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative.
Section 3: Visualization of the Purification Workflow
The following diagram outlines the critical decision-making process for a successful purification.
Sources
- 1. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. [Separation of purines, pyrimidines, pterins and flavonoids on magnolol-bonded silica gel stationary phase by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromtech.com [chromtech.com]
- 7. Separation of 3-(2-Chloroethyl)-2-methyl-4H-pyrido(1,2-a)pyrimidin-4-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
troubleshooting low yield in the alkylation of N-heterocycles with 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting assistance for a common synthetic challenge: the low-yield alkylation of N-heterocycles with 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve issues in your experimental workflow, thereby enhancing your reaction yields and overall success.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no conversion of my starting N-heterocycle. What are the primary factors I should investigate?
Low conversion is a frequent hurdle and can often be traced back to a few key reaction parameters. The primary areas to investigate are the reactivity of your alkylating agent, the choice of base and solvent, and the reaction temperature. The alkylating agent , 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, possesses a chloromethyl group. Chlorides are generally less reactive leaving groups compared to bromides or iodides in SN2 reactions.[1][2] Therefore, the reaction conditions need to be robust enough to facilitate the displacement of the chloride.
Here is a systematic approach to troubleshoot low conversion:
-
Assess the Base: The base's role is to deprotonate the N-heterocycle, generating the nucleophile. If the base is not strong enough or is sterically hindered, the concentration of the nucleophile will be low, leading to a sluggish reaction.
-
Evaluate the Solvent: The solvent must be able to dissolve both the N-heterocycle and the base to a reasonable extent. Inadequate solubility of the reactants can severely limit the reaction rate.
-
Increase Thermal Energy: Higher temperatures can provide the necessary activation energy to overcome the lower reactivity of the alkyl chloride.[3]
Q2: My reaction is producing a mixture of products, and the desired N-alkylated product is a minor component. What is likely happening?
The presence of multiple products often points towards competing side reactions. With a substrate like 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and many N-heterocycles, the most common side reaction is O-alkylation .[1][4] The pyrido[1,2-a]pyrimidin-4-one scaffold has an exocyclic oxygen on the pyrimidinone ring which can also act as a nucleophile, especially when the nitrogen is part of an amide-like system. The regioselectivity between N- and O-alkylation is highly dependent on the reaction conditions.
Another possibility, though less common with this specific alkylating agent, is di-alkylation if the N-heterocycle has more than one reactive nitrogen atom.
Q3: How can I improve the reactivity of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
Given that alkyl chlorides can be sluggish reactants, enhancing the leaving group's ability to depart is a key strategy. A well-established method is the in-situ generation of a more reactive alkyl iodide through the addition of a catalytic amount of an iodide salt. This is known as the Finkelstein reaction.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to resolving low-yield issues.
Issue 1: Low Conversion and Incomplete Reaction
If your reaction is stalling with a significant amount of starting material remaining, consider the following optimization strategies.
Workflow for Optimizing Low Conversion:
Caption: A workflow for troubleshooting low reaction conversion.
Detailed Protocols:
-
Protocol 1: Temperature Elevation: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation and potential decomposition. Many N-alkylation reactions benefit from heating, sometimes to reflux.[3] Be mindful that excessively high temperatures can lead to side reactions or decomposition.
-
Protocol 2: Base and Solvent Screening: The interplay between the base and solvent is critical. A poorly chosen combination can lead to low solubility of the reactants or insufficient deprotonation of the N-heterocycle.
| Base | Solvent | Rationale and Considerations |
| K₂CO₃ | DMF, Acetonitrile | A common and effective combination. K₂CO₃ is a moderately strong base, and DMF/Acetonitrile are polar aprotic solvents that can dissolve a wide range of organic molecules.[5] |
| Cs₂CO₃ | DMF, Acetonitrile | Cesium carbonate is more soluble and often more effective than K₂CO₃, especially for less reactive systems.[6] |
| NaH | THF, Dioxane | A strong, non-nucleophilic base. Use with caution as it is highly reactive and requires an inert atmosphere. Ideal for N-heterocycles with low acidity. |
| DBU | Acetonitrile, Toluene | A non-nucleophilic organic base that is soluble in many organic solvents. |
-
Protocol 3: Catalytic Iodide Addition: Add 0.1 equivalents of potassium iodide (KI) or sodium iodide (NaI) to your reaction mixture. The iodide will displace the chloride on the alkylating agent, forming a more reactive alkyl iodide in situ. This can significantly accelerate the reaction rate.[6]
Issue 2: Poor Selectivity (N- vs. O-Alkylation)
When you observe a mixture of N- and O-alkylated products, the goal is to find conditions that favor the desired N-alkylation. The general principle is that N-alkylation is often favored under conditions of thermodynamic control, while O-alkylation can be favored under kinetic control.
Decision Tree for Improving N/O Selectivity:
Caption: A decision tree for optimizing N- versus O-alkylation selectivity.
Scientific Rationale:
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO can solvate the cation of the base, leaving a more "naked" and highly reactive anion of the N-heterocycle. This can lead to attack from the more electronegative oxygen atom (kinetic product). Less polar solvents may favor the formation of ion pairs, leading to reaction at the more nucleophilic nitrogen atom (thermodynamic product).[1]
-
Base Effects: "Hard" bases (like NaH) tend to favor reaction at the "harder" oxygen atom, while "softer" bases (like K₂CO₃) can favor reaction at the "softer" nitrogen atom.
-
Temperature: Higher reaction temperatures generally favor the formation of the more thermodynamically stable product, which is often the N-alkylated isomer.
Issue 3: Steric Hindrance
If both the N-heterocycle and the alkylating agent are sterically bulky, the SN2 reaction can be slow. While the 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not excessively bulky at the reaction center, the N-heterocycle being alkylated may have substituents near the nitrogen atom that impede the approach of the electrophile.[7][8][9]
Strategies to Overcome Steric Hindrance:
-
Prolonged Reaction Times and Higher Temperatures: These conditions can help overcome the higher activation energy associated with sterically hindered reactions.
-
Use of a More Reactive Alkylating Agent: If possible, synthesizing the corresponding 2-(bromomethyl) or 2-(iodomethyl) analogue of the pyridopyrimidinone will significantly increase reactivity.
-
Microwave Irradiation: Microwave-assisted synthesis can often accelerate sterically hindered reactions by providing rapid and efficient heating.[6]
References
-
ResearchGate. (2025). N-Alkylation of Nitrogen Heterocycles with α-Diazocarbonyl Compounds | Request PDF. Retrieved from [Link]
-
ResearchGate. (2022). Substituent-Driven Selective N -/ O -Alkylation of 4-(Trihalomethyl)pyrimidin-2(1 H )-ones Using Brominated Enones | Request PDF. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2014). Synthesis of Saturated N-Heterocycles. Retrieved from [Link]
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N alkylation at sp 3 Carbon Reagent Guide. (n.d.). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Retrieved from [Link]
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Research Collection. (2014). Synthesis of Saturated N- Heterocycles. Retrieved from [Link]
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Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). What Makes A Good Leaving Group?. Retrieved from [Link]
-
A Selective Process for N-alkylation in Competition with O-alkylation (Poster). (2018). Retrieved from [Link]
-
PubMed. (n.d.). N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. Retrieved from [Link]
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PubMed. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2 H-Azirines. Retrieved from [Link]
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ResearchGate. (n.d.). Steric effect in alkylation reactions by N-alkyl-N-nitrosoureas: A kinetic approach | Request PDF. Retrieved from [Link]
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Scholarzest. (2022). ALKYLATION OF 2H (ALKYL)-SUBSTITUTED PYRIMIDINONES-4. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Retrieved from [Link]
-
ACS Publications. (2024). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides | The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction | Download Table. Retrieved from [Link]
-
LibreTexts. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Retrieved from [Link]
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]
-
Wikipedia. (n.d.). Leaving group. Retrieved from [Link]
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PubMed. (n.d.). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Retrieved from [Link]
-
Organic Chemistry Portal. (2020). Iridium-Catalyzed C-Alkylation of Methyl Group on N-Heteroaromatic Compounds using Alcohols. Retrieved from [Link]
-
FABAD Journal of Pharmaceutical Sciences. (n.d.). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]
-
MDPI. (n.d.). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Retrieved from [Link]
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National Institutes of Health. (n.d.). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Retrieved from [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (2024). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent advances in heterolytic nucleofugal leaving groups. Retrieved from [Link]
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ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
PubChem. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). 3,4]pyrazino[2,1-b]quinazolinones through a cyclized dearomatization and trichloromethylation cascade strategy. Retrieved from [Link]
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Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. Retrieved from [Link]
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Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. (n.d.). Retrieved from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (2023). The α-alkylation of ketones in flow. Retrieved from [Link]
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ACS Publications. (n.d.). Efficient Construction of Nitrogen-Stereogenic Azepines via Pd(II)-Catalyzed Enantioselective C–H Olefination. Retrieved from [Link]
-
PubMed. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. Retrieved from [Link]
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- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the technical support center for 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in various solvents. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Q1: What are the recommended storage conditions for 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light and moisture, at 2-8°C. The chloromethyl group is susceptible to hydrolysis, and exposure to atmospheric moisture should be minimized.
Q2: Can I dissolve the compound in protic solvents like methanol or ethanol for short-term storage?
A2: It is strongly advised against storing 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in protic solvents, even for short periods. Protic solvents are nucleophilic and can react with the highly electrophilic chloromethyl group, leading to solvolysis and degradation of your compound. For immediate use in a reaction, dissolving in a cold protic solvent may be acceptable, but stock solutions should be prepared in aprotic solvents.
Q3: What are suitable solvents for preparing stock solutions?
A3: For preparing stock solutions, it is best to use high-purity, dry aprotic solvents. Recommended options include:
-
Aprotic Polar Solvents: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF).
-
Aprotic Non-Polar Solvents: Dichloromethane (DCM), Chloroform.
Always use anhydrous solvents to prevent hydrolysis.
Q4: I observe a color change when I dissolve the compound. Is this normal?
A4: A slight yellowish tint in solution is not uncommon for this class of compounds. However, a significant or progressive color change (e.g., to brown or dark red) may indicate degradation. This is more likely to occur in the presence of impurities, light, or when using reactive solvents.
II. Troubleshooting Guide: Stability Issues in Experiments
This section provides a question-and-answer formatted guide to troubleshoot specific stability-related problems you may encounter during your research.
Q5: My HPLC/LC-MS analysis of a freshly prepared solution in methanol shows a new, more polar peak. What is likely happening?
A5: You are likely observing the product of methanolysis. The chloromethyl group of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is analogous to a benzylic halide, making it highly susceptible to nucleophilic substitution reactions.[1][2][3] In methanol, the solvent itself acts as a nucleophile, displacing the chloride to form the corresponding methoxy ether, 2-(methoxymethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This new compound is more polar than the starting material, hence its different retention time.
Experimental Workflow: Investigating Degradation in Protic Solvents
Caption: Workflow for confirming solvolysis in protic solvents.
Q6: I am conducting a reaction in DMF, and upon workup with water, I see significant formation of a byproduct. What could it be?
A6: Even in aprotic polar solvents like DMF, the introduction of water during the workup can lead to hydrolysis of the chloromethyl group. This results in the formation of the corresponding alcohol, 2-(hydroxymethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. To minimize this, ensure your workup is performed at low temperatures and as quickly as possible. If the desired reaction product is less polar than the hydrolysis byproduct, an extractive workup with a non-polar organic solvent may help in purification.
Q7: My reaction requires a basic catalyst. Will this affect the stability of the pyridopyrimidinone core?
A7: The 4-oxo group of the pyrido[1,2-a]pyrimidin-4-one system can be susceptible to nucleophilic attack under harsh basic conditions, potentially leading to ring-opening. While mild bases like triethylamine or diisopropylethylamine are generally tolerated at room temperature, stronger bases (e.g., NaOH, KOH) or elevated temperatures should be used with caution. It is advisable to run a control experiment with the starting material and the base to assess the stability of the core structure under your reaction conditions.
Q8: I need to perform a reaction under acidic conditions. Is the compound stable?
A8: The pyridopyrimidinone ring system is generally more stable under acidic conditions than basic conditions. However, strong, concentrated acids in combination with heat can lead to hydrolysis of the amide bond within the ring system. For most applications, acidic conditions such as using HCl in an organic solvent or trifluoroacetic acid are well-tolerated, especially at or below room temperature.
III. Designing a Stability Study: A General Protocol
For researchers needing to systematically evaluate the stability of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in a specific solvent or formulation, a forced degradation study is recommended.[4][5][6] This involves subjecting the compound to stress conditions to accelerate degradation and identify potential degradation products.
Protocol: Forced Degradation Study in a Chosen Solvent
-
Solution Preparation: Prepare a solution of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the solution into several vials and expose them to a range of stress conditions as outlined in ICH guidelines.[7]
-
Control: Store at 2-8°C, protected from light.
-
Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Acidic Conditions: Add a small amount of acid (e.g., 0.1 M HCl).
-
Basic Conditions: Add a small amount of base (e.g., 0.1 M NaOH).
-
Oxidative Stress: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).
-
Photostability: Expose to a light source that provides both UV and visible light.[6]
-
-
Time Points: Sample from each vial at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, typically reverse-phase HPLC with UV detection.[8][] The method should be able to separate the parent compound from its degradation products.
-
Peak Identification: Use LC-MS to obtain the mass of the degradation products to aid in their identification.
The goal is to achieve 5-20% degradation of the active ingredient to ensure that the degradation products are detectable without completely consuming the parent compound.[4]
IV. Summary of Inferred Stability and Degradation Pathways
The following table summarizes the expected stability of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in different classes of solvents based on general chemical principles.
| Solvent Class | Examples | Inferred Stability | Primary Degradation Pathway |
| Polar Protic | Water, Methanol, Ethanol | Low | Solvolysis (Hydrolysis/Alkoxylation) via SN1 or SN2 |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High (if anhydrous) | Generally stable, but susceptible to hydrolysis if water is present |
| Non-Polar Aprotic | Dichloromethane, Chloroform, Toluene | High | Generally stable |
Potential Degradation Pathways
Caption: Major nucleophilic substitution pathways for the compound.
This technical support guide provides a framework for understanding and managing the stability of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. By understanding the inherent reactivity of the chloromethyl group, researchers can make informed decisions about solvent selection, reaction conditions, and storage to ensure the integrity of their studies.
References
-
Separation Science. (2024). Analytical Techniques In Stability Testing. [Link]
-
Resolve Mass Laboratories. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
StabilityStudies.in. (n.d.). Analytical Techniques in Stability Studies. [Link]
-
Hyne, J. B., & Wills, R. E. (1968). Enthalpy and entropy of activation for benzyl chloride solvolysis in various alcohol–water solvent mixtures. Canadian Journal of Chemistry, 46(1), 125-131. [Link]
-
International Journal of Scientific and Development Research. (2022). Stability indicating study by using different analytical techniques. [Link]
-
BioProcess International. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Frontiers in Pharmacology. (2020). Consequences of New Approach to Chemical Stability Tests to Active Pharmaceutical Ingredients. [Link]
-
Bentley, T. W., & Ebdon, D. N. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International journal of molecular sciences, 12(8), 4739–4757. [Link]
-
Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC press. (General reference, concept available through multiple sources like NIH articles on forced degradation). [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
Richard, J. P., & Jencks, W. P. (1982). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society, 104(17), 4689-4691. [Link]
-
Khan, M. N. (2017). Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Journal of Physical Organic Chemistry, 30(9), e3688. [Link]
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
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- 2. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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- 5. biopharminternational.com [biopharminternational.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
preventing dimerization of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one during reactions
Technical Support Center: 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Welcome to the technical support center for 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but reactive compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you prevent unwanted side reactions, particularly dimerization, and ensure the success of your synthetic endeavors.
Troubleshooting Guide: Dimerization During Reactions
Q1: I'm observing a significant amount of a high-molecular-weight byproduct in my reaction with 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Mass spectrometry suggests it's a dimer. Why is this happening and how can I stop it?
A1: Understanding the "Why" - The Mechanism of Dimerization
The formation of a dimer is a classic case of self-alkylation, a common side reaction for molecules possessing both a nucleophilic site and a reactive electrophilic group.[1] In 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, the chloromethyl group is a potent electrophile, susceptible to nucleophilic attack. The fused pyrido[1,2-a]pyrimidin-4-one core, while not strongly nucleophilic, can be deprotonated under basic conditions or can possess sufficient electron density on its nitrogen or oxygen atoms to act as a nucleophile.
The dimerization likely proceeds via an intermolecular SN2 mechanism where one molecule of the pyridopyrimidinone acts as a nucleophile, attacking the electrophilic chloromethyl group of another molecule. This is particularly prevalent under basic conditions, which can enhance the nucleophilicity of the heterocyclic ring system.
Sources
Technical Support Center: Scale-Up Synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 87591-74-0). This document is designed for researchers, chemists, and process development professionals facing the challenges of transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. As a key intermediate in pharmaceutical development, robust and reproducible synthesis is paramount.[1] This guide provides in-depth troubleshooting, answers to frequently asked questions, and best practices derived from established chemical principles.
Section 1: Reaction Overview and Mechanism
The most common and industrially relevant synthesis of the pyrido[1,2-a]pyrimidin-4-one core involves the cyclocondensation of a 2-aminopyridine derivative with a β-ketoester.[2] For the target molecule, this involves the reaction of 2-amino-5-methylpyridine with ethyl 4-chloroacetoacetate, typically mediated by a strong acid and dehydrating agent like Polyphosphoric Acid (PPA).
Overall Reaction Scheme:
The reaction proceeds through a variation of the Gould-Jacobs reaction pathway, which involves three key stages: initial condensation to form an enamine, intramolecular thermal cyclization via electrophilic attack on the pyridine nitrogen, and subsequent elimination of ethanol. PPA serves as both the acidic catalyst and a powerful dehydrating agent to drive the reaction to completion.
Caption: Simplified reaction mechanism for PPA-mediated synthesis.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the scale-up of this synthesis in a question-and-answer format.
Q1: My reaction is sluggish, showing low conversion even after extended heating. What are the likely causes and solutions?
A1: Low conversion is a frequent scale-up challenge, often stemming from issues with mixing and heat transfer in the highly viscous PPA medium.
-
Probable Cause 1: Inadequate Mixing. At larger scales, PPA's viscosity makes it difficult to achieve a homogenous mixture. This leads to localized pockets of unreacted starting material.
-
Solution: Employ a high-torque overhead mechanical stirrer with an appropriately designed impeller (e.g., anchor or helical) to ensure efficient bulk mixing. Baffles within the reactor can also improve turbulence and prevent vortexing.
-
-
Probable Cause 2: Poor Heat Transfer. As reactor volume increases, the surface-area-to-volume ratio decreases, making it harder to maintain a consistent internal temperature. The reactor walls may be at the set temperature, but the core of the viscous mass could be significantly cooler.
-
Solution: Use a reactor with a jacketed heating system and ensure the heat transfer fluid is circulating at a high rate. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature. Consider a staged temperature profile, holding at a lower temperature initially to ensure mixing before ramping to the target reaction temperature.
-
-
Probable Cause 3: Reagent Quality. Water content in the starting materials or PPA can hinder the reaction, as PPA's primary role is dehydration.
-
Solution: Use high-purity, anhydrous grade reagents. Ensure 2-amino-5-methylpyridine is dry. Use a fresh, sealed container of PPA or verify its P₂O₅ content if it has been stored for a long time.
-
Q2: The final product is a dark brown or black tar-like substance, not the expected off-white solid. Why is this happening?
A2: Product darkening and charring are classic signs of thermal decomposition, a significant risk in PPA-mediated reactions at elevated temperatures.
-
Probable Cause 1: Overheating / Hot Spots. PPA can promote charring of organic materials above certain temperatures. Inadequate mixing (as discussed in Q1) can create localized hot spots where the temperature far exceeds the setpoint, leading to rapid degradation.
-
Solution: Strict internal temperature control is critical. Set the maximum internal temperature to not exceed 120-130°C. Improve agitation to ensure uniform heat distribution. For very large scales, consider a semi-batch process where one reagent is added slowly to the other in hot PPA to better control the exotherm.
-
-
Probable Cause 2: Prolonged Reaction Time. Leaving the reaction at a high temperature for too long, even without significant overheating, can lead to gradual decomposition.
-
Solution: Implement in-process controls (IPCs) such as TLC or HPLC to monitor the reaction progress. Once the starting material is consumed to an acceptable level (e.g., <2%), proceed with the work-up immediately. Do not extend heating unnecessarily.
-
Q3: The work-up is problematic. Quenching the PPA is highly exothermic and dangerous, and my product either oils out or is difficult to filter.
A3: The PPA quench is one of the most hazardous and challenging steps in this process at scale.
-
Probable Cause 1: Uncontrolled Quench. Adding water or ice directly to a large, hot PPA mass can cause a violent, almost explosive exotherm, leading to dangerous splashing of corrosive acid.
-
Solution (Reverse Quench): The safest method is a "reverse quench." Allow the reaction mixture to cool to a manageable temperature (e.g., 60-70°C). Slowly and carefully add the viscous PPA mixture to a separate, well-stirred vessel containing cold water or a mixture of ice and water. This allows the water to act as a heat sink, providing much better control over the exotherm. Ensure the quench vessel has sufficient capacity and cooling capability.
-
-
Probable Cause 2: Poor Product Precipitation. The product may "oil out" or form a fine, difficult-to-filter solid if the pH and temperature of the quench/neutralization are not controlled.
-
Solution: After the initial quench, the solution will be strongly acidic. Slowly add a base (e.g., 50% NaOH solution or solid Na₂CO₃) while monitoring the pH and temperature. The product typically precipitates as a solid around pH 6-8. Control the rate of neutralization to keep the temperature from rising excessively, which can affect crystal morphology. Seeding with a small amount of pure product can sometimes promote better crystallization.
-
Q4: My final product purity is low, with several persistent impurities. What are they and how can I avoid them?
A4: Several side reactions can occur, leading to impurities that may be difficult to remove.
| Impurity ID | Probable Structure / Name | Formation Mechanism | Mitigation Strategy |
| IMP-1 | 2-hydroxy-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Hydrolysis of the chloromethyl group during aqueous work-up, especially under basic conditions or prolonged heating. | Perform the quench and neutralization at low temperatures (0-10°C). Avoid prolonged exposure to highly basic conditions during work-up. Isolate the product promptly after precipitation. |
| IMP-2 | 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Decarboxylation of an intermediate or reaction with impurities in the starting ketoester. | Use high-purity ethyl 4-chloroacetoacetate. Maintain strict temperature control to avoid decomposition pathways. |
| IMP-3 | Dimer or Polymer | Self-condensation or intermolecular reactions at excessively high temperatures. | Adhere to the validated reaction temperature and time. Ensure homogenous mixing to prevent localized high concentrations of reactive intermediates. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters (CPPs) to monitor during scale-up? A1: The three most critical parameters are:
-
Internal Reaction Temperature: Directly impacts reaction rate and impurity formation (especially charring).
-
Agitation Rate: Essential for homogeneity and heat transfer in the viscous PPA medium.
-
Reagent Stoichiometry and Addition Rate: A slight excess of the ketoester is common, but a large excess can lead to impurities. Controlling the addition rate can manage exotherms.
Q2: What analytical methods are recommended for IPC and final product analysis? A2:
-
In-Process Control (IPC):
-
TLC: A quick and effective way to monitor the disappearance of the 2-amino-5-methylpyridine starting material.
-
HPLC: Provides quantitative data on the consumption of starting materials and formation of the product. This is the preferred method for determining reaction completion.
-
-
Final Product Analysis:
-
HPLC: To determine purity and quantify impurities.
-
¹H NMR / ¹³C NMR: To confirm the structure of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight.[3]
-
DSC/TGA: To determine melting point and thermal stability.
-
Q3: Are there any safer or more "scale-up friendly" alternatives to Polyphosphoric Acid (PPA)? A3: While PPA is effective, its viscosity and hazardous quench are significant drawbacks. Some alternatives that have been used for similar cyclizations include:
-
Eaton's Reagent (P₂O₅ in methanesulfonic acid): This is a powerful liquid superacid that is less viscous than PPA, making it easier to stir and handle. However, it is also highly corrosive and requires careful handling.
-
Dowtherm A / Diphenyl Ether: Using a high-boiling inert solvent allows the reaction to be run at high temperatures to drive off water and ethanol. This often requires a catalytic amount of a strong acid like p-toluenesulfonic acid (p-TSA). This method avoids the viscous PPA and simplifies the work-up, but may require longer reaction times.
-
Microwave-assisted synthesis: While not always directly scalable to large batch reactors, microwave synthesis can significantly reduce reaction times in lab-scale development and may inform thermal process optimization.[4]
Section 4: Recommended Scale-Up Protocol & Workflow
This protocol is a generalized procedure and must be optimized for your specific equipment and scale. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay with personnel wearing full personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield.
Step-by-Step Protocol
-
Reactor Setup: Equip a clean, dry, jacketed glass reactor with a high-torque overhead stirrer, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a condenser.
-
PPA Charge: Charge Polyphosphoric Acid (approx. 5-10 wt. equivalents relative to the limiting reagent) into the reactor.
-
Inerting: Begin stirring and purge the vessel with nitrogen.
-
Heating: Heat the PPA to 50-60°C with moderate agitation.
-
Reagent Charge 1: Slowly add 2-amino-5-methylpyridine (1.0 eq). The mixture may be a thick slurry.
-
Reagent Charge 2: Add ethyl 4-chloroacetoacetate (1.05-1.1 eq) dropwise or in portions over 30-60 minutes. Monitor the internal temperature for any significant exotherm.
-
Reaction: After the addition is complete, slowly heat the mixture to an internal temperature of 115-125°C. Hold at this temperature, monitoring by HPLC every 1-2 hours until the consumption of 2-amino-5-methylpyridine is >98%.
-
Cooling: Once the reaction is complete, cool the mixture to 60-70°C.
-
Work-up (Reverse Quench): In a separate, appropriately sized vessel, prepare a mixture of crushed ice and water (approx. 10-20 volumes). With vigorous stirring, slowly transfer the hot PPA reaction mass into the ice/water mixture. Monitor and control the temperature of the quench vessel, keeping it below 25°C.
-
Neutralization & Precipitation: Cool the resulting acidic solution to 0-5°C. Slowly add a 50% w/w NaOH solution to adjust the pH to 7-8. The product will precipitate as a solid. Maintain the temperature below 15°C throughout the neutralization.
-
Isolation: Stir the resulting slurry for 1-2 hours at 0-5°C to ensure complete precipitation. Filter the solid product and wash the cake thoroughly with cold deionized water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved.
Process Workflow Diagram
Sources
identification and removal of impurities from 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one reactions
Welcome to the technical support center for the synthesis and purification of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. By understanding the underlying chemical principles, you can effectively identify and remove impurities, ensuring the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?
The most common and direct method for synthesizing the title compound is the acid-catalyzed condensation of 2-amino-5-methylpyridine with ethyl 4-chloroacetoacetate.[1] A strong acid catalyst, such as polyphosphoric acid (PPA), is often employed to drive the cyclization and dehydration steps, leading to the formation of the pyridopyrimidinone ring system.[2]
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Suboptimal Reaction Temperature: The temperature plays a critical role in this condensation reaction. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to the formation of degradation products and colored impurities.
-
Moisture in Reagents or Solvents: The presence of water can interfere with the acid catalyst and hydrolyze the ester starting material, reducing the overall yield. Ensure all reagents and solvents are anhydrous.
-
Impure Starting Materials: The purity of 2-amino-5-methylpyridine and ethyl 4-chloroacetoacetate is paramount. Impurities in the starting materials can lead to the formation of side products and inhibit the desired reaction.
Q3: The crude product from my reaction is a dark, oily residue instead of a solid. What should I do?
The formation of a dark oil suggests the presence of significant impurities, likely polymeric materials or colored byproducts. This can be caused by excessive heating or prolonged reaction times. Before attempting purification, it is advisable to perform an extraction to remove highly polar or colored impurities. Dissolve the crude oil in a suitable organic solvent like dichloromethane or ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst. Subsequent washes with brine and drying over an anhydrous salt like sodium sulfate can help in obtaining a cleaner, solid crude product upon solvent evaporation.
Troubleshooting Guide: Identification and Removal of Impurities
The following section details potential impurities that may arise during the synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and provides systematic approaches for their identification and removal.
Potential Impurity Profile
| Impurity | Potential Source | Identification Methods | Removal Strategy |
| Unreacted 2-amino-5-methylpyridine | Incomplete reaction. | TLC, HPLC, GC-MS, 1H NMR | Column Chromatography, Recrystallization |
| Unreacted Ethyl 4-chloroacetoacetate | Incomplete reaction. | TLC, HPLC, GC-MS, 1H NMR | Column Chromatography, Extraction |
| Hydrolyzed Ethyl 4-chloroacetoacetate (4-chloroacetoacetic acid) | Presence of moisture. | HPLC, LC-MS | Extraction with aqueous base |
| Self-condensation product of Ethyl 4-chloroacetoacetate | Side reaction catalyzed by acid. | HPLC, LC-MS, 1H NMR | Column Chromatography |
| Isomeric Pyridopyrimidinone | Alternative cyclization pathway. | HPLC, LC-MS, 1H & 13C NMR | Column Chromatography, Recrystallization |
| Polymeric/Colored Byproducts | High reaction temperatures or extended reaction times. | Visual inspection, TLC (baseline material) | Extraction, Charcoal treatment, Column Chromatography |
Workflow for Impurity Identification and Removal
Caption: A general workflow for the purification of the target compound.
Detailed Experimental Protocols
1. Analytical Methods for Impurity Profiling
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive impurity profile.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the main product and its impurities. A reverse-phase C18 column with a gradient elution of water and acetonitrile, often with a modifier like formic acid or trifluoroacetic acid, is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the determination of the molecular weights of the separated components, aiding in the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of the final product and any isolated impurities. Comparing the spectra of the crude product to that of the pure compound can reveal the presence of impurities.
2. Purification Techniques
a) Recrystallization
Recrystallization is an effective method for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities are either very soluble or insoluble at all temperatures.
-
Protocol for Recrystallization:
-
Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
b) Column Chromatography
For complex mixtures or to separate impurities with similar polarity to the product, column chromatography is the method of choice.
-
Protocol for Flash Column Chromatography:
-
Select a Solvent System: Use TLC to determine an appropriate eluent system that provides good separation between the product and impurities. A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is commonly used.
-
Pack the Column: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack it into a glass column.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the packed column.
-
Elute the Column: Run the eluent through the column, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
-
Troubleshooting Common Purification Issues
-
Streaking on TLC Plates: Basic nitrogen-containing compounds can interact with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often resolve this issue.
-
Poor Separation in Column Chromatography: If the separation is not effective, consider using a less polar solvent system to increase the retention of the compounds on the column. A gradient elution, where the polarity of the eluent is gradually increased, can also improve separation.
-
Product Crashing Out on the Column: If the product is not very soluble in the eluent, it may precipitate on the column. In such cases, a different solvent system with higher solubilizing power should be chosen.
By systematically applying these troubleshooting strategies and purification protocols, researchers can overcome the common hurdles in the synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and obtain a product of high purity.
References
-
PrepChem. Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. Available at: [Link]
Sources
effect of base and temperature on the outcome of reactions with 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the impact of reaction parameters, specifically the choice of base and temperature, on experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during reactions involving 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, providing potential causes and actionable solutions.
Question 1: I am observing low yields of my desired nucleophilic substitution product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in nucleophilic substitution reactions with 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are typically due to suboptimal reaction conditions that may favor side reactions or result in incomplete conversion. The key factors to evaluate are the strength of your nucleophile, the choice of base, and the reaction temperature.
Possible Causes and Solutions:
-
Insufficient Nucleophilicity: The chloromethyl group on the pyridopyrimidinone core is reactive, but a weak nucleophile may not be potent enough for an efficient reaction, especially at low temperatures.
-
Solution: If possible, consider using a more potent nucleophile. For instance, if you are using an alcohol, deprotonating it with a suitable base to form the more nucleophilic alkoxide is a standard strategy.
-
-
Inappropriate Base Selection: The base is crucial for deprotonating the nucleophile (if required) and scavenging the HCl byproduct. A base that is too weak may not facilitate the reaction efficiently, while a base that is too strong or sterically hindered can promote elimination side reactions.
-
Solution: For standard SN2 reactions with neutral nucleophiles like amines or thiols, a non-nucleophilic organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) is often a good starting point. If your nucleophile requires deprotonation (e.g., an alcohol or a phenol), a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent can be effective.
-
-
Suboptimal Temperature: Nucleophilic substitution reactions have a specific activation energy that must be overcome.
-
Solvent Effects: The choice of solvent can influence the solubility of your reactants and the rate of the reaction.
-
Solution: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally good choices for SN2 reactions as they can solvate the cation of the base while leaving the nucleophile relatively free to attack the electrophilic carbon.
-
Question 2: My reaction is producing a significant amount of an unexpected byproduct, which I suspect is an elimination product. How can I minimize this?
Answer:
The formation of an elimination byproduct, likely 2-(methylene)-6-methyl-2,4-dihydro-pyrido[1,2-a]pyrimidin-4-one, is a common issue, especially when using strong or sterically hindered bases at elevated temperatures. This occurs because the base abstracts a proton from the chloromethyl group, leading to the formation of a double bond.
Key Factors Influencing Elimination:
| Factor | Favors Substitution (SN2) | Favors Elimination (E2) |
| Base | Weakly basic, non-hindered nucleophiles (e.g., I⁻, Br⁻, RS⁻, RNH₂) or mild non-nucleophilic bases (e.g., K₂CO₃). | Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU).[3] |
| Temperature | Lower temperatures (e.g., 0°C to room temperature).[2] | Higher temperatures ("heat").[1][2] |
| Nucleophile | Good nucleophiles that are weak bases (e.g., thiols, iodide). | Strong bases that are also nucleophiles (e.g., alkoxides). |
Strategies to Minimize Elimination:
-
Lower the Reaction Temperature: This is the most critical parameter. Elimination reactions generally have a higher activation energy than substitution reactions and are more entropically favored.[1] Therefore, lowering the temperature will disproportionately slow down the elimination pathway. Try running the reaction at room temperature or even 0°C.
-
Choose a Weaker, Less Hindered Base: If a base is required, opt for one that is less likely to promote elimination. For example, switch from potassium tert-butoxide to potassium carbonate or triethylamine.
-
Use a Good Nucleophile that is a Weak Base: Nucleophiles like thiols or halides are excellent for SN2 reactions and have a low propensity to act as bases, thereby minimizing the E2 pathway.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity of the 2-(chloromethyl) group on the pyrido[1,2-a]pyrimidin-4-one scaffold?
The 2-(chloromethyl) group on this scaffold is a reactive electrophilic site, making it a valuable building block in medicinal chemistry.[4] The carbon atom of the chloromethyl group is susceptible to attack by a wide range of nucleophiles in what is typically an SN2 (bimolecular nucleophilic substitution) reaction.[5] The chlorine atom is a good leaving group, and the adjacent electron-withdrawing pyridopyrimidinone ring system further activates the carbon for nucleophilic attack. This allows for the straightforward introduction of various functional groups, such as amines, ethers, thioethers, and azides.[6]
Q2: How does the choice of base affect the outcome of the reaction?
The choice of base is critical and can direct the reaction towards either substitution or elimination.
-
For Nucleophilic Substitution (SN2):
-
Weak, Non-nucleophilic Bases (e.g., K₂CO₃, Na₂CO₃, TEA, DIPEA): These are ideal for reactions with nucleophiles that are acids (e.g., phenols, thiols) or for scavenging the HCl produced during the reaction with neutral nucleophiles (e.g., amines). They are generally not strong enough to promote significant elimination, especially at moderate temperatures.
-
Strong, Non-nucleophilic Bases (e.g., NaH): These are used to deprotonate weak nucleophiles like alcohols to generate the more potent alkoxide anion. While effective for promoting substitution, care must be taken with temperature control to avoid elimination.
-
-
For Elimination (E2):
-
Strong, Sterically Hindered Bases (e.g., Potassium tert-butoxide, DBU): These bases are poor nucleophiles due to their bulk but are very effective at abstracting protons. Their use, particularly at elevated temperatures, will strongly favor the formation of the elimination product.[3]
-
Q3: What is the role of temperature in controlling the reaction pathway?
Temperature is a key parameter for controlling the selectivity between substitution and elimination.
-
Low to Moderate Temperatures (0°C to ~50°C): These conditions generally favor the SN2 pathway. Substitution reactions often have a lower activation energy than elimination reactions, so at lower temperatures, the substitution reaction is kinetically favored.[2]
-
High Temperatures (>50°C): Increasing the temperature provides the energy to overcome the higher activation barrier of the E2 reaction. Furthermore, elimination reactions often result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making the elimination pathway more thermodynamically favorable.[1]
Experimental Protocols & Visualizations
General Protocol for Nucleophilic Substitution
This protocol provides a starting point for reacting 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with a generic nucleophile.
-
Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or ACN).
-
Addition of Nucleophile and Base: Add the nucleophile (1.1-1.5 eq.). If a base is required, add it at this stage (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (start with room temperature). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed.
Caption: A general experimental workflow for the nucleophilic substitution reaction.
Caption: Competing SN2 and E2 pathways based on reaction conditions.
References
-
Base-Catalyzed Synthesis of Pyridopyrimidinone Derivatives - Atlantis Press. Available at: [Link]
-
Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one - PrepChem.com. Available at: [Link]
-
Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions - PMC. Available at: [Link]
-
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - PubChem. Available at: [Link]
-
Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles - ResearchGate. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]
- Process for the synthesis of 6-chloromethyluracil - Google Patents.
-
Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed. Available at: [Link]
-
Effect of Temperature on Elimination and Substitution Reactions - YouTube. Available at: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC - PubMed Central. Available at: [Link]
-
SN1 vs E1 and SN2 vs E2 : The Temperature - Master Organic Chemistry. Available at: [Link]
-
4H-Pyrido[1,2-a]pyrimidin-4-one - PubChem. Available at: [Link]
-
Chapter 8: Nucleophilic substitutions - Organic Chemistry. Available at: [Link]
-
6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. Available at: [Link]
-
2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 87591-74-0) Market Research Report 2025. Available at: [Link]
-
Synthesis of 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2- a] pyrimidin-4-one derivatives as antibacterial agents - PubMed. Available at: [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-(Substituted-methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
This guide provides an in-depth comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(substituted-methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. These N-bridgehead heterocyclic compounds are of significant interest in medicinal chemistry and drug development, making their precise structural characterization essential.[1][2] This document will delve into the nuances of their NMR spectra, offering a framework for researchers and scientists to interpret and compare data for various analogs.
The Significance of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities.[1][2] The ability to unambiguously determine the structure and substitution patterns of these molecules is paramount for establishing structure-activity relationships (SAR). NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each proton and carbon atom.
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a recommended procedure for the analysis of 2-(substituted-methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.
I. Sample Preparation
-
Sample Purity : Ensure the sample is of high purity, as impurities will complicate spectral analysis. Purification can be achieved by recrystallization or column chromatography.
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the compound. Chloroform-d (CDCl₃) is a common choice for these derivatives.[1][2] For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
II. NMR Spectrometer Setup and Acquisition
-
Instrumentation : A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition Parameters :
-
Pulse Program : A standard single-pulse sequence.
-
Spectral Width : Approximately 12-15 ppm.
-
Acquisition Time : 3-4 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 16-64 scans, depending on the concentration.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width : Approximately 200-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096 scans, as ¹³C has a low natural abundance.
-
-
2D NMR Experiments : For unambiguous assignments, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.[3]
Understanding the NMR Spectra: A Comparative Analysis
To illustrate the principles of NMR analysis for this class of compounds, we will first examine the expected spectral features of a baseline compound, 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one , and then compare it to a derivative with a substituted methyl group, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one .[4][5]
Core Structure and Atom Numbering
The standardized IUPAC numbering for the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is essential for consistent spectral assignment.
Caption: Core structure and atom numbering of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Analysis of 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (Baseline)
The ¹H and ¹³C NMR spectra of this compound are predicted based on data from closely related analogs.[1][2] The methyl groups at C-2 and C-6 are electron-donating, which will influence the chemical shifts of the ring protons and carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (in CDCl₃)
| Atom No. | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-3 | ~6.1 | ~108 |
| C-4 | - | ~158 |
| H-5 | ~7.4 (d) | ~125 |
| C-6 | - | ~148 |
| 6-CH₃ | ~2.4 (s) | ~18 |
| H-7 | ~6.8 (d) | ~115 |
| H-8 | ~8.8 (d) | ~135 |
| C-9a | - | ~150 |
| C-2 | - | ~163 |
| 2-CH₃ | ~2.3 (s) | ~24 |
-
¹H NMR Interpretation :
-
The protons on the pyridine ring (H-5, H-7, and H-8) will appear in the aromatic region, typically between 6.5 and 9.0 ppm. H-8 is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen and the carbonyl group.
-
The H-3 proton on the pyrimidine ring will be significantly upfield due to the influence of the two nitrogen atoms.
-
The two methyl groups will appear as sharp singlets in the upfield region (2.3-2.5 ppm).
-
-
¹³C NMR Interpretation :
-
The carbonyl carbon (C-4) will be the most downfield signal, typically around 158 ppm.
-
The carbons attached to nitrogen (C-2 and C-9a) will also be downfield.
-
The methyl carbons will appear at the most upfield region of the spectrum.
-
Comparative Analysis: The Effect of a Substituted Methyl Group
Now, let's consider 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one . The replacement of a methyl group at C-2 with a chloromethyl group introduces an electronegative chlorine atom, which will have a significant impact on the NMR spectrum.
Table 2: Comparison of Predicted ¹H and ¹³C NMR Data for 2-Substituted-methyl Derivatives (in CDCl₃)
| Atom No. | 2-CH₃ (Baseline) | 2-CH₂Cl (Substituted) | Rationale for Change |
| ¹H NMR | |||
| 2-CH₂/CH₃ | ~2.3 (s, 3H) | ~4.5 (s, 2H) | The electronegative Cl atom strongly deshields the adjacent protons, causing a significant downfield shift. |
| H-3 | ~6.1 | ~6.3 | Minor downfield shift due to the inductive effect of the chloromethyl group. |
| ¹³C NMR | |||
| 2-CH₂/CH₃ | ~24 | ~45 | The electronegative Cl atom causes a significant downfield shift of the attached carbon. |
| C-2 | ~163 | ~160 | The electron-withdrawing nature of the chloromethyl group may cause a slight upfield shift of the C-2 carbon. |
| C-3 | ~108 | ~110 | Minor downfield shift due to the inductive effect. |
This comparison highlights how the introduction of a substituent on the methyl group at the C-2 position can be easily identified and characterized by NMR. The significant downfield shift of the methylene protons and carbon of the chloromethyl group is a key diagnostic feature.
Workflow for NMR Data Analysis
The following diagram illustrates a logical workflow for the complete NMR analysis of a novel 2-(substituted-methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative.
Caption: A streamlined workflow for the NMR analysis of novel pyrido[1,2-a]pyrimidin-4-one derivatives.
Conclusion
The ¹H and ¹³C NMR analysis of 2-(substituted-methyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives is a powerful method for their structural elucidation. By understanding the general spectral features of the core scaffold and the predictable effects of various substituents, researchers can confidently characterize novel compounds. A systematic approach, including high-quality sample preparation, appropriate NMR experiments, and a logical data analysis workflow, is key to obtaining unambiguous and reliable results. This guide provides a foundational framework to assist scientists in this process, ultimately facilitating the advancement of drug discovery programs centered on this important class of molecules.
References
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Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 776367, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
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Wang, R., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25389-25393. [Link]
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Wang, R., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. PMC, PMCID: PMC10423711. [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives
This guide provides an in-depth analysis of the mass spectrometric fragmentation patterns of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives. Designed for researchers, scientists, and drug development professionals, this document offers a technical comparison, supported by postulated fragmentation mechanisms and detailed experimental protocols, to aid in the structural elucidation of this important class of heterocyclic compounds.
Introduction: The Significance of Pyrido[1,2-a]pyrimidin-4-ones
The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The specific compound, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Molecular Formula: C₁₀H₉ClN₂O, Molecular Weight: 208.64 g/mol ), serves as a key intermediate for the synthesis of novel therapeutic agents.[1] Accurate structural characterization is paramount in drug discovery, and mass spectrometry (MS) is an indispensable tool for this purpose. Understanding the fragmentation patterns is crucial for confirming molecular identity, identifying metabolites, and characterizing impurities.
This guide will focus on the fragmentation behavior of this core molecule and its hypothetical derivatives under electrospray ionization (ESI) tandem mass spectrometry (MS/MS) conditions, which is a common technique for the analysis of such compounds.[2][3][4]
Postulated Fragmentation Pathway of the Core Molecule
The fragmentation of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is dictated by the stability of its fused ring system and the nature of its substituents. The primary sites for fragmentation are the chloromethyl group and the pyrimidine ring.[5]
Upon protonation under positive-ion ESI, the molecule forms the precursor ion [M+H]⁺ at m/z 209. Collision-induced dissociation (CID) of this ion is expected to initiate several key fragmentation pathways:
-
Loss of HCl: A common fragmentation for chlorinated compounds is the neutral loss of hydrogen chloride (HCl, 36.46 Da). This would result in a fragment ion at m/z 173.
-
Loss of the Chloromethyl Radical: Cleavage of the C-C bond between the pyrimidine ring and the chloromethyl group can lead to the loss of a chloromethyl radical (•CH₂Cl, 49.48 Da), generating a stable ion at m/z 160.
-
Ring Cleavage: Fused heterocyclic systems can undergo characteristic ring cleavage.[4][6] For the pyrido[1,2-a]pyrimidin-4-one core, fragmentation of the pyrimidinone ring is plausible, potentially involving the loss of CO (28.01 Da) or other small neutral molecules.
The following diagram illustrates the postulated primary fragmentation pathways for the protonated molecule.
Caption: Postulated fragmentation of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Comparative Fragmentation Analysis of Derivatives
To illustrate the influence of substituents on fragmentation patterns, we will compare the core molecule with two hypothetical derivatives:
-
Derivative 1: 2-(hydroxymethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (replaces -Cl with -OH)
-
Derivative 2: 2-(chloromethyl)-6-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one (replaces -CH₃ with -CH₂CH₃)
The fragmentation of these derivatives will be influenced by the different chemical properties of the substituents.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Postulated Neutral Loss |
| Core Molecule | 209 | 173, 160, 181 | HCl, •CH₂Cl, CO |
| Derivative 1 | 191 | 173, 161 | H₂O, •CH₂OH |
| Derivative 2 | 223 | 187, 174, 195 | HCl, •CH₂Cl, CO |
Analysis of Comparative Data:
-
Derivative 1 (Hydroxymethyl analog): The replacement of the chloro group with a hydroxyl group leads to a predictable shift in fragmentation. Instead of losing HCl, the primary neutral loss is water (H₂O, 18.02 Da), a common fragmentation pathway for alcohols, leading to the fragment at m/z 173.[7] The loss of the hydroxymethyl radical (•CH₂OH, 31.03 Da) results in a fragment at m/z 161.
-
Derivative 2 (6-ethyl analog): The change from a methyl to an ethyl group at the 6-position does not significantly alter the primary fragmentation pathways involving the chloromethyl group or the pyrimidinone ring. The masses of the precursor and fragment ions are shifted by 14 Da, corresponding to the additional CH₂ group.
Experimental Protocols
The following provides a generalized protocol for acquiring the mass spectrometry data discussed in this guide.
Sample Preparation
-
Prepare a stock solution of the analyte at 1 mg/mL in methanol.
-
Dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to a final concentration of 10 µg/mL. The formic acid aids in protonation for positive-ion ESI.
LC-MS/MS Analysis
The experimental workflow for data acquisition is outlined below.
Caption: General workflow for LC-MS/MS analysis of pyrido[1,2-a]pyrimidin-4-one derivatives.
LC Parameters:
-
LC System: Agilent 1200 series or equivalent.[5]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[5]
-
Mobile Phase A: Water with 0.1% formic acid.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
MS Parameters:
-
Mass Spectrometer: Triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[2]
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: 3.5 kV.[8]
-
Collision Gas: Nitrogen.
-
MS1 Scan Range: m/z 100-300.
-
MS2 (Product Ion Scan): Precursor ions selected and fragmented with varying collision energies (e.g., 10-40 eV) to generate product ion spectra.
Conclusion
The mass spectral fragmentation of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives provides valuable structural information. The fragmentation is predictable and primarily driven by the substituents on the heterocyclic core. The chloromethyl group typically leads to losses of HCl or the •CH₂Cl radical. Modifications to this or other substituents result in corresponding mass shifts and changes in fragmentation pathways. This guide provides a foundational understanding of these fragmentation patterns, supported by established mass spectrometry principles and detailed experimental workflows, to assist researchers in the confident structural elucidation of this important class of compounds.
References
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Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
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Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
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Nitrogen-Containing Heterocyclic Compounds | Request PDF. ResearchGate. Available at: [Link]
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Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. Available at: [Link]
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Fragmentation of dipyridamole and related dipyrimidines by electrospray ionization collisional activated decomposition mass spectrometry. PubMed. Available at: [Link]
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Gelling, I. R., et al. (1970). Pyridopyrimidines. Part VI. Fragmentation of some pyridopyrimidin-4(3H)-ones and pyridopyrimidine-2,4(1H,3H)-diones induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1970, 1574-1579. Available at: [Link]
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Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-2-en-2-yliden)amines. Arkivoc. Available at: [Link]
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Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]
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Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841. Available at: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
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Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. MDPI. Available at: [Link]
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Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]
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Mass Spectrometry Fragmentation Part 1. YouTube. Available at: [Link]
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Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Available at: [Link]
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A Comparative Crystallographic and SAR Analysis of 2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Analogs
The pyrido[1,2-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" heterocyclic framework.[1] Its rigid, planar structure and synthetic tractability have led to its incorporation into a multitude of compounds with a wide array of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides a comparative analysis of the structural features of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its analogs, with a focus on the experimentally determined X-ray crystal structure of a closely related compound, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Understanding the three-dimensional architecture of these molecules is paramount for rational drug design and for elucidating the structure-activity relationships (SAR) that govern their therapeutic potential.
The Significance of the Pyrido[1,2-a]pyrimidine Core
The pyrido[1,2-a]pyrimidine nucleus is a recurring motif in pharmacologically active agents. Its derivatives have been investigated as inhibitors of various enzymes, including SHP2 (Src homology-2-containing protein tyrosine phosphatase 2), a key player in cell signaling pathways implicated in cancer.[4] The structural rigidity of the fused ring system provides a well-defined scaffold for the precise positioning of functional groups, enabling specific interactions with biological targets. The diverse biological activities reported for this class of compounds underscore the importance of detailed structural and functional characterization.[2][5][6]
X-ray Crystallographic Analysis of a Key Analog: 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
While the crystal structure of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not publicly available, a detailed X-ray diffraction analysis of its close analog, 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, provides invaluable insights into the structural characteristics of this compound class.[7][8] The crystallographic data for this analog reveals a planar pyrido[1,2-a]pyrimidine ring system, a feature that is likely conserved across similarly substituted derivatives.[7]
The chloroethyl side chain, however, adopts a conformation that is nearly orthogonal to the plane of the fused rings.[7][8] This spatial arrangement has significant implications for how the molecule can interact with a protein's binding pocket, suggesting that the side chain can explore a different region of chemical space than the planar core.
Below is a summary of the key crystallographic data for 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one:[7]
| Parameter | Value |
| Molecular Formula | C₁₁H₁₁ClN₂O |
| Molecular Weight | 222.67 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 4.2546(4) Å |
| b | 11.6274(10) Å |
| c | 20.604(2) Å |
| Volume | 1019.27(17) ų |
| Z | 4 |
| Key Feature | Planar ring system with a nearly orthogonal side chain. |
The crystal packing is stabilized by weak intermolecular interactions, including C—H···N and C—H···Cl hydrogen bonds, which, along with π–π stacking of the aromatic rings, contribute to the formation of a three-dimensional network.[7][8]
Figure 1. Molecular structure of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Comparative Discussion: Structural Insights into 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Based on the crystallographic data of its analog, we can infer several key structural features for 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The pyrido[1,2-a]pyrimidine core is expected to be planar. The primary structural differences are the position of the methyl group (at C6 instead of C2) and the length of the chloroalkyl side chain (chloromethyl at C2 instead of chloroethyl at C3).
The shorter chloromethyl group at the C2 position may have less conformational flexibility compared to the chloroethyl group at C3. Its orientation relative to the planar ring system would be a critical determinant of its interaction with target proteins. Molecular modeling studies, informed by the crystal structure of the analog, would be a valuable tool to predict the preferred conformation and its influence on biological activity.
Experimental Protocols: Synthesis of Pyrido[1,2-a]pyrimidin-4-one Analogs
The synthesis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its analogs is typically achieved through a cyclocondensation reaction. A general and robust protocol involves the reaction of a substituted 2-aminopyridine with a β-keto ester, such as ethyl 4-chloroacetoacetate, often in the presence of a dehydrating agent like polyphosphoric acid.[9]
Step-by-Step Synthesis:
-
Reaction Setup: A solution of the appropriately substituted 2-aminopyridine (e.g., 2-amino-6-methylpyridine) is prepared in polyphosphoric acid with mechanical stirring.
-
Addition of β-Keto Ester: Ethyl 4-chloroacetoacetate is added dropwise to the reaction mixture at a controlled temperature (typically 40-50 °C).
-
Cyclization: The reaction mixture is heated to promote cyclization, with the temperature and reaction time optimized for the specific substrates.
-
Workup: Upon completion, the reaction mixture is poured into ice water to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrido[1,2-a]pyrimidin-4-one derivative.
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A Senior Application Scientist's Guide: Comparative Reactivity of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and Benzyl Chloride in Nucleophilic Substitution
For professionals in drug discovery and synthetic chemistry, the choice of an alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate success of a synthetic campaign. This guide provides an in-depth comparative analysis of two key reagents: the ubiquitous benzyl chloride and the specialized, heteroaromatic 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. While both possess a reactive chloromethyl group, the underlying electronic and structural differences between their aromatic scaffolds lead to profoundly different reactivity profiles. Understanding these distinctions is paramount for rational reaction design and the strategic synthesis of complex molecular entities, particularly those built around the pharmaceutically relevant pyrido[1,2-a]pyrimidine core.[1][2]
This document moves beyond a simple catalog of properties, offering a mechanistic rationale for the observed and predicted behaviors of these molecules. We will dissect their structural attributes, predict their preferred reaction pathways, and provide a robust experimental framework for validating these hypotheses in a laboratory setting.
Section 1: Structural and Electronic Foundations
The reactivity of a chloromethyl group is fundamentally governed by the stability of the transition states and intermediates it can form during a nucleophilic substitution reaction. The nature of the attached aromatic system is the single most important factor in this determination.
Benzyl chloride features a chloromethyl group attached to a simple benzene ring.[3] In contrast, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one incorporates a complex, electron-deficient N-fused bicyclic heterocycle.[4][5]
Caption: Molecular structures of the compared reagents.
Benzyl Chloride: The phenyl group is considered electronically neutral to slightly electron-donating through resonance. This has two major implications for reactivity:
-
Sₙ1 Pathway: It can effectively stabilize an adjacent carbocation through resonance, delocalizing the positive charge across the aromatic ring. This makes the formation of the benzyl carbocation a relatively low-energy process, favoring a unimolecular (Sₙ1) mechanism, especially in polar protic solvents.[6][7][8][9]
-
Sₙ2 Pathway: The π-system of the benzene ring can also stabilize the electron-rich, 5-coordinate transition state of a bimolecular (Sₙ2) reaction through orbital overlap.[10] As a primary halide, it suffers from minimal steric hindrance, further enabling this pathway.[11]
This dualistic nature makes benzyl chloride a versatile, if sometimes unselective, reagent.[12][13][14]
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: The heteroaromatic system here is fundamentally different. It contains multiple electron-withdrawing features:
-
A pyridine nitrogen atom.
-
A pyrimidinone ring with two nitrogen atoms (one bridgehead) and a carbonyl group.
These features create a powerful inductive pull of electron density away from the chloromethyl group.
-
Sₙ1 Pathway: The formation of a carbocation on the methylene carbon is highly disfavored . The potent electron-withdrawing nature of the adjacent heteroaromatic ring would severely destabilize any developing positive charge, making the activation energy for an Sₙ1 pathway prohibitively high.
-
Sₙ2 Pathway: The strong inductive effect makes the methylene carbon significantly more electron-deficient (more electrophilic) than that of benzyl chloride. This increased electrophilicity is expected to make the carbon atom a prime target for nucleophilic attack, strongly favoring an Sₙ2 mechanism.
Section 2: Mechanistic Pathways and Predicted Reactivity
The choice between an Sₙ1 and Sₙ2 mechanism is a delicate balance of substrate structure, nucleophile strength, solvent polarity, and leaving group ability.[15][16] For the two compounds , the substrate structure is the dominant differentiating factor.
Caption: Predicted nucleophilic substitution pathways.
Our analysis leads to a clear prediction: benzyl chloride is a versatile reactant capable of proceeding through both Sₙ1 and Sₙ2 pathways, whereas 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a specialist reagent, expected to react exclusively through an Sₙ2 mechanism. This has significant practical consequences. Reactions with the pyridopyrimidinone derivative should exhibit the classic hallmarks of an Sₙ2 reaction: inversion of stereochemistry (if a chiral center were present), second-order kinetics, and a strong dependence on the concentration and steric profile of the nucleophile.
Section 3: Experimental Protocol for Comparative Kinetic Analysis
To empirically validate these mechanistic predictions, a comparative kinetic study is essential. The Finkelstein reaction, which involves reacting a chloroalkane with sodium iodide in acetone, is a quintessential Sₙ2 process. The insolubility of the sodium chloride byproduct in acetone drives the reaction forward and provides a simple method for monitoring its progress.
Caption: Workflow for a comparative kinetic study.
Detailed Protocol: Comparative Sₙ2 Reactivity via Finkelstein Reaction
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of benzyl chloride and 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in anhydrous acetone.
-
Prepare a 0.15 M stock solution of sodium iodide in anhydrous acetone. Ensure the NaI is thoroughly dried before use.
-
-
Reaction Setup:
-
In separate, jacketed reaction vessels maintained at 25.0 ± 0.1 °C, place 50 mL of the 0.1 M solution of each respective alkyl chloride.
-
Allow the solutions to thermally equilibrate for 15 minutes.
-
-
Initiation and Monitoring:
-
To initiate each reaction simultaneously, add 50 mL of the thermostated 0.15 M NaI solution to each vessel and start a timer.
-
Immediately withdraw a 5 mL aliquot from each reaction mixture (t=0). Quench the reaction by adding it to a flask containing 20 mL of a 1:1 mixture of hexane and water.
-
Repeat the aliquot withdrawal and quenching at regular intervals (e.g., 5, 10, 20, 30, 45, 60 minutes).
-
-
Analysis:
-
Separate the aqueous layer from each quenched aliquot.
-
Titrate the aqueous layer with a standardized silver nitrate (AgNO₃) solution using a potassium chromate indicator to determine the concentration of the chloride ion produced.
-
The concentration of the alkyl chloride remaining at time 't' can be calculated from the amount of Cl⁻ formed.
-
-
Data Processing:
-
For each compound, plot the natural logarithm of the concentration of the alkyl chloride (ln[R-Cl]) versus time.
-
The slope of the resulting line will be equal to the negative of the pseudo-first-order rate constant (-k').
-
Compare the k' values to determine the relative reactivity under Sₙ2 conditions.
-
Section 4: Data Interpretation and Expected Outcomes
Based on our mechanistic analysis, we can predict the outcome of the comparative kinetic study. This provides a clear hypothesis that the experiment is designed to test.
| Compound | Predicted Mechanism | Predicted Relative Rate (vs. Benzyl Chloride) | Rationale |
| Benzyl Chloride | Sₙ2 | 1.0 (Reference) | Standard primary benzylic halide reactivity.[11][17] |
| 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Sₙ2 | ~1.5 - 5.0 | The highly electron-deficient heteroaromatic ring significantly increases the electrophilicity of the methylene carbon, accelerating nucleophilic attack. This electronic activation is expected to outweigh the minor increase in steric hindrance from the bicyclic system. |
Note: The predicted relative rates are illustrative estimates. The actual values will depend on precise experimental conditions.
If a solvolysis experiment were conducted in a polar protic solvent like 80% ethanol (favoring Sₙ1), the results would be starkly different. Benzyl chloride would react at a measurable rate, while 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one would be expected to be virtually unreactive due to the extreme instability of its potential carbocation intermediate.
Section 5: Implications for Synthetic Strategy in Drug Development
The distinct reactivity profiles of these two reagents translate directly into their strategic application in synthesis.
-
Benzyl Chloride: As a workhorse benzylating agent, its utility is broad.[3][12] It can be used to protect alcohols, phenols, and amines. However, its propensity to react via an Sₙ1 mechanism under certain conditions can lead to a loss of stereochemical integrity and potential side reactions. Its reactivity must be carefully managed by controlling solvent and nucleophile choice to favor the desired pathway.[13][18]
-
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: This reagent is a specialized tool for introducing the 6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl moiety. Its key advantage is its mechanistic fidelity . A researcher using this compound can be highly confident that the reaction will proceed via an Sₙ2 pathway, regardless of solvent polarity. This makes it an ideal choice for reactions where clean, predictable substitution is required, especially with sensitive substrates or when the preservation of stereochemistry is critical. The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds.[1][19][20] This reagent is therefore a key building block for elaborating this core structure in drug discovery programs.
Conclusion
In the comparative analysis of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and benzyl chloride, we uncover a classic tale of a generalist versus a specialist. Benzyl chloride offers versatility, capable of reacting through both Sₙ1 and Sₙ2 channels. This flexibility, however, can come at the cost of selectivity.
Conversely, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a highly specialized Sₙ2 electrophile. The powerful electron-withdrawing nature of its fused heteroaromatic core simultaneously deactivates the Sₙ1 pathway while strongly activating the carbon for Sₙ2 attack. For the medicinal or synthetic chemist, this translates into a highly reliable and predictable tool for constructing complex molecules, ensuring clean conversions and preserving stereochemical information. The choice between these two reagents is therefore not one of "better" or "worse," but a strategic decision based on the specific mechanistic control required for the synthetic task at hand.
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Ningbo Inno Pharmchem Co.,Ltd. (2025). Exploring the Reactivity: Benzyl Chloride in Organic Synthesis. PharmaCompass. Retrieved from [Link]
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Uddin, M. J. (2019). Why benzyl chloride is highly reactive in SN1 reaction in spite of primary alkyl halide. Chemistry Notes. Retrieved from [Link]
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Wikipedia contributors. (n.d.). Benzyl chloride. Wikipedia. Retrieved from [Link]
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Sciencemadness Wiki contributors. (2021). Benzyl chloride. Sciencemadness Wiki. Retrieved from [Link]
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Chemistry Stack Exchange contributors. (2023). Do Benzyl Halides undergo SN1 or SN2 with Ammonia?. Chemistry Stack Exchange. Retrieved from [Link]
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Quora contributors. (2018). What are the factors that affect SN1 and SN2 reaction?. Quora. Retrieved from [Link]
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Reddit contributors. (2020). Benzyl chloride to benzyl alcohol SN1 or SN2?. r/OrganicChemistry subreddit. Retrieved from [Link]
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Quora contributors. (2023). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Quora. Retrieved from [Link]
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Allen Career Institute. (n.d.). Benzyl chloride undergoes nucleophilic substitution much more easily than chlorobenzene. Explain.. Allen Digital. Retrieved from [Link]
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Scribd contributors. (n.d.). SN1 and SN2 Reaction Factors. Scribd. Retrieved from [Link]
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Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. Retrieved from [Link]
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Gao, Y., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Organic & Biomolecular Chemistry, 21(34), 6937-6941. Retrieved from [Link]
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Chemistry Stack Exchange contributors. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Retrieved from [Link]
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La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one. PrepChem.com. Retrieved from [Link]
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Scribd contributors. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Scribd. Retrieved from [Link]
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ResearchGate contributors. (2025). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. ResearchGate. Retrieved from [Link]
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Pharmaguideline. (n.d.). SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Pharmaguideline. Retrieved from [Link]
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ResearchGate contributors. (n.d.). Pyrido[1,2-a]pyrimidine scaffold containing Drugs. ResearchGate. Retrieved from [Link]
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Filo. (2025). Differentiate Benzylic Halide Explain the differences and characteristic.. Filo. Retrieved from [Link]
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Bensley, B., & Kohnstam, G. (1955). Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed), 3408-3416. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PubChem. Retrieved from [Link]
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Quora contributors. (2018). What is more reactive towards a nucleophilic substitution reaction, benzylic halide or vinyl halide?. Quora. Retrieved from [Link]
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Williams, A. R., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 140(28), 8829-8836. Retrieved from [Link]
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Rezvanian, A., Amoozadkhalili, F., & Roosta, A. (2021). Sequential four-component protocol for the synthesis of pyrido[1,2-a]pyrimidin-6-one derivatives in water. Chemical Papers, 75(6), 2829-2838. Retrieved from [Link]
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LibreTexts Chemistry. (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. Chemistry LibreTexts. Retrieved from [Link]
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Anderson, G. L., Shim, L., & Broom, A. D. (1977). Pyridopyrimidines. 6. Nucleophilic substitutions in pyrido[2,3-d]pyrimidine series1. The Journal of Organic Chemistry, 42(6), 993-996. Retrieved from [Link]
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MDPI. (2011). Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121). Molecules, 16(12), 10306-10316. Retrieved from [Link]
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MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(1), 1-8. Retrieved from [Link]
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Plech, T., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmacy, 11(1), 1-8. Retrieved from [Link]
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A Comparative Guide to Alternative Reagents for Functionalization of the 2-Position of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
The 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds and marketed drugs. Its structural modification is of significant interest in medicinal chemistry for the development of new therapeutic agents. Functionalization of the C2-position, in particular, allows for the introduction of diverse substituents to modulate the pharmacological properties of the molecule. This guide provides a comparative overview of alternative reagents and methodologies for the selective functionalization of this position, with a focus on experimental data and mechanistic rationale to aid in the selection of the most suitable synthetic strategy.
Strategic Approaches to C2-Functionalization
Direct C-H functionalization at the C2-position of the 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core remains a challenge, with many current methods favoring the more electronically activated C3-position. A more robust and versatile strategy involves the initial introduction of a halogen atom at the C2-position, creating a reactive handle for a variety of subsequent transformations. This two-step approach, involving halogenation followed by substitution or cross-coupling, provides a reliable and adaptable pathway to a wide range of 2-substituted analogs.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
The most common precursor for C2-functionalization is the 2-chloro derivative. Its synthesis is typically achieved through the cyclocondensation of 2-amino-6-methylpyridine with a suitable three-carbon electrophile, followed by chlorination.
Experimental Protocol: Synthesis of 2-Chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Step 1: Synthesis of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
A mixture of 2-amino-6-methylpyridine (1.0 eq.) and diethyl malonate (1.2 eq.) is heated at 150-160 °C for 4-6 hours.
-
The reaction mixture is cooled to room temperature, and the resulting solid is triturated with diethyl ether, filtered, and dried to afford the crude product.
-
Recrystallization from ethanol yields pure 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
-
Step 2: Chlorination.
-
To a stirred solution of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq.) in phosphorus oxychloride (POCl₃, 5.0 eq.), a catalytic amount of dimethylformamide (DMF) is added.
-
The mixture is heated at reflux (approximately 110 °C) for 3-4 hours.
-
After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully poured onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried under vacuum to yield 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
-
Caption: Workflow for the synthesis of the key 2-chloro intermediate.
Part 2: Comparative Analysis of Reagents for C2-Functionalization
With the 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in hand, we can explore various methodologies for introducing diverse functional groups at this position. The two primary strategies are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
A. Nucleophilic Aromatic Substitution (SNAr) Reactions
SNAr is a powerful, often metal-free, method for introducing nucleophiles onto electron-deficient aromatic rings. The electron-withdrawing nature of the pyrimidinone ring system and the pyridinic nitrogen facilitates nucleophilic attack at the C2-position, making the 2-chloro derivative an excellent substrate.
Causality of Experimental Choices: The choice of solvent and base is critical in SNAr reactions. Polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and stabilize the charged Meisenheimer intermediate. The base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For weaker nucleophiles, heating is often necessary to overcome the activation energy barrier.
Representative Nucleophiles and Conditions
| Nucleophile | Reagent | Conditions | Product | Typical Yield | Reference |
| Azide | Sodium Azide (NaN₃) | DMF, 80 °C, 2h | 2-Azido derivative | 80% | [1] |
| Hydrazine | Hydrazine Hydrate (N₂H₄·H₂O) | Ethanol, reflux, 4h | 2-Hydrazino derivative | 75% | [1] |
| Amines | Various primary/secondary amines | Ethanol or DMF, reflux | 2-Amino derivatives | 60-90% | [1] |
| Thiolates | Sodium thiophenoxide (NaSPh) | DMF, rt, 1h | 2-Thiophenyl derivative | High | [1] |
Experimental Protocol: Synthesis of 2-Azido-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [1]
-
A solution of 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq.) and sodium azide (1.5 eq.) in DMF is stirred at 80 °C for 2 hours.
-
The reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford the 2-azido product.
Caption: General workflow for SNAr reactions at the C2-position.
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a broader scope for introducing carbon- and heteroatom-based substituents with high efficiency and functional group tolerance. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
1. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.
Causality of Experimental Choices: The choice of a palladium(0) source, often generated in situ from a palladium(II) precursor, is standard. Phosphine ligands are essential to stabilize the palladium catalyst, prevent its precipitation as palladium black, and facilitate the oxidative addition and reductive elimination steps. A weak base like sodium bicarbonate is often preferred for base-sensitive substrates to prevent decomposition.[2]
Experimental Protocol: Synthesis of 2-Phenyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one [2]
-
A mixture of 2-chloro-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq.), phenylboronic acid (1.05 eq.), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) is prepared in a mixture of toluene and water.
-
An aqueous solution of sodium bicarbonate (2.0 eq.) is added.
-
The reaction mixture is heated at 80 °C under an inert atmosphere for 4 hours.
-
After cooling, the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to give the 2-phenyl derivative.
Comparative Data for Suzuki-Miyaura Coupling [2]
| Halogen at C2 | Reaction Time | Yield of 2-phenyl product |
| Chloro | 4 h | >99% |
| Bromo | 1 h | >99% |
| Iodo | 1 h | 87% |
Note: The higher reactivity of the bromo and iodo derivatives allows for shorter reaction times.
2. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction enables the coupling of amines with aryl halides, providing a powerful alternative to classical SNAr for the synthesis of N-arylated compounds.
Causality of Experimental Choices: The Buchwald-Hartwig amination typically requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical and often depends on the specific substrates. Bulky, electron-rich phosphine ligands, such as those from the Buchwald or Hartwig groups, are often employed to promote the reductive elimination step, which can be challenging for electron-deficient heterocycles. A strong, non-nucleophilic base like sodium tert-butoxide is commonly used.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add 2-bromo-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq.), the amine (1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon).
-
Anhydrous solvent (e.g., dioxane or toluene) is added.
-
The mixture is heated at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried and concentrated, and the product is purified by chromatography.
3. Sonogashira Coupling (C-C Triple Bond Formation)
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes, co-catalyzed by palladium and copper.
Causality of Experimental Choices: The reaction involves a palladium catalyst to activate the aryl halide and a copper(I) co-catalyst to facilitate the reaction with the alkyne. A base, typically an amine like triethylamine, is used both as a solvent and to neutralize the hydrogen halide formed.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of 2-iodo-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).
-
A base such as triethylamine (2.0 eq.) is added.
-
The reaction is stirred at room temperature or with gentle heating under an inert atmosphere until completion.
-
The reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the 2-alkynyl product.
Caption: Overview of Palladium-Catalyzed Cross-Coupling Reactions at the C2-position.
Summary and Recommendations
The functionalization of the 2-position of 6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is most effectively achieved through a halogenated intermediate. The choice of the subsequent reaction depends on the desired substituent.
-
For the introduction of N- and O-nucleophiles, SNAr reactions are often the most straightforward and cost-effective, avoiding the need for metal catalysts.[1]
-
For the formation of C-C bonds with aryl or vinyl groups, the Suzuki-Miyaura coupling is highly efficient, even with the less reactive 2-chloro derivative.[2]
-
For the synthesis of 2-amino derivatives with a broad substrate scope, the Buchwald-Hartwig amination is the method of choice, although it requires careful selection of the ligand and catalyst system.
-
For the introduction of alkynyl moieties, the Sonogashira coupling provides a reliable route.
The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to select and optimize the appropriate conditions for their specific synthetic targets.
References
-
Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25357-25361. [Link]
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G. C. P. D. B. G. H. I. H. Z. M. Antus, S. (2011). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. Tetrahedron, 67(37), 7095-7103. [Link]
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Abass, M., Ismail, M. M., Abdel-Monem, W. R., & Mayas, A. S. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Journal of the Serbian Chemical Society, 75(1), 11-17. [Link]
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Surrey, A. R. (1949). The Synthesis of 2-Substituted-4-hydroxy-6-methylpyrimidines. Journal of the American Chemical Society, 71(10), 3354-3356. [Link]
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Wolfe, J. P., Wagaw, S., Marcoux, J. F., & Buchwald, S. L. (1998). Rational Development of Practical Catalysts for Aromatic Carbon-Nitrogen Bond Formation. Accounts of Chemical Research, 31(12), 805-818. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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A Researcher's Guide to Structure-Activity Relationships of 2-Substituted-6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-ones as Aldose Reductase Inhibitors
Introduction: The Therapeutic Potential of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antipsychotic properties.[1][2][3] Its rigid, bicyclic structure provides a robust framework for the strategic placement of functional groups to modulate interactions with specific biological targets. This guide focuses on the structure-activity relationship (SAR) of 2-substituted-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, with a particular emphasis on their activity as inhibitors of aldose reductase (ALR2), a key enzyme implicated in the pathogenesis of diabetic complications.[4][5]
Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[6] Under normoglycemic conditions, this pathway is minor. However, in the hyperglycemic state of diabetes mellitus, the increased flux through the polyol pathway leads to the accumulation of sorbitol in tissues, causing osmotic stress and subsequent cellular damage. This process is a major contributor to the long-term complications of diabetes, including neuropathy, nephropathy, and retinopathy.[5] Therefore, the inhibition of ALR2 presents a promising therapeutic strategy for the management of these debilitating conditions.
This guide will provide an in-depth comparison of 2-substituted-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives as ALR2 inhibitors, supported by experimental data. We will explore the causal relationships behind experimental design and provide detailed protocols for the evaluation of these compounds.
Structure-Activity Relationship (SAR) of 2-Substituted-6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives as ALR2 Inhibitors
The exploration of the SAR for this class of compounds has revealed critical insights into the structural requirements for potent ALR2 inhibition. A key study systematically investigated the impact of substitutions at the 2-position of the pyrido[1,2-a]pyrimidin-4-one core, as well as modifications to the core itself, including at the 6-position.[4]
The Critical Role of the 2-Phenyl Substituent
The presence of a phenyl group at the 2-position is a common feature of active compounds. However, the nature and position of substituents on this phenyl ring are paramount for potent ALR2 inhibition. A crucial finding is the requirement of a phenol or catechol moiety.[4] The hydroxyl groups of these functionalities are believed to be involved in key hydrogen bonding interactions within the active site of the ALR2 enzyme.[4]
This is clearly demonstrated by comparing compounds with and without these hydroxyl groups. Derivatives lacking a phenolic hydroxyl or where the hydroxyl is methylated are either inactive or significantly less potent.[4] This underscores the role of these groups in pharmacophoric recognition by the enzyme.
Impact of Substitution at the 6-Position
While the user's topic of interest is 2-substituted-6-methyl -4H-pyrido[1,2-a]pyrimidin-4-one derivatives, much of the foundational SAR work has been conducted on analogs with other substituents at the 6-position, most notably a hydroxyl group. The introduction of a hydroxyl group at the 6-position has been shown to enhance the inhibitory potency against ALR2.[4] This suggests that this position is amenable to substitution and that groups capable of forming favorable interactions in this region of the binding pocket can improve activity.
Although direct and extensive SAR data for the 6-methyl substitution in ALR2 inhibitors is not as readily available in the cited literature, the presence of a methyl group at this position is a common feature in many biologically active pyrido[1,2-a]pyrimidine derivatives. In the related pyrido[3,4-d]pyrimidine series, a methyl group at the 6-position was found to significantly improve metabolic stability by blocking a preferred site of metabolism.[7] This highlights a potential advantage of the 6-methyl substitution for developing drug candidates with improved pharmacokinetic profiles.
The following table summarizes the SAR for a selection of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, including the effect of substitution at the 6-position.
| Compound ID | R2 Substituent | R6 Substituent | ALR2 IC50 (µM) |
| 1 | 3,4-Dihydroxyphenyl | H | 0.85[4] |
| 2 | 4-Hydroxyphenyl | H | 1.20[4] |
| 3 | Phenyl | H | > 10[4] |
| 4 | 3,4-Dihydroxyphenyl | OH | 0.18[4] |
| 5 | 4-Hydroxyphenyl | OH | 0.35[4] |
| 6 | Phenyl | OH | > 10[4] |
This data is adapted from the literature and is intended for comparative purposes.[4]
The data clearly illustrates that the catechol (Compound 1) and phenol (Compound 2) moieties at the 2-phenyl position are crucial for activity compared to the unsubstituted phenyl ring (Compound 3). Furthermore, the addition of a hydroxyl group at the 6-position (Compounds 4 and 5) leads to a significant enhancement in potency compared to their unsubstituted counterparts (Compounds 1 and 2).
Visualizing the Structure-Activity Relationship
The following diagram illustrates the key SAR findings for the 2-phenyl-pyrido[1,2-a]pyrimidin-4-one scaffold as ALR2 inhibitors.
Caption: Workflow for the ALR2 inhibition assay.
Conclusion and Future Directions
The 2-substituted-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising starting point for the development of novel aldose reductase inhibitors. The SAR data clearly indicates that a 2-phenyl substituent bearing a phenol or catechol moiety is critical for potent activity. While the direct impact of a 6-methyl group on ALR2 inhibition requires further dedicated investigation, its potential to enhance metabolic stability makes it an attractive feature for drug design.
Future research in this area should focus on:
-
Synthesis and evaluation of a focused library of 2-substituted-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives to directly probe the influence of the 6-methyl group on ALR2 inhibitory activity and selectivity against the closely related aldehyde reductase (ALR1).
-
In-depth pharmacokinetic and metabolic stability studies of the 6-methyl substituted analogs to validate the hypothesis of improved metabolic stability.
-
Co-crystallization studies of potent inhibitors with ALR2 to elucidate the precise binding mode and rationalize the observed SAR, which can guide further structure-based drug design efforts.
By leveraging the insights presented in this guide, researchers can effectively advance the development of this promising class of compounds as potential therapeutic agents for the treatment of diabetic complications.
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Mohamed, M. S., Kamel, M. M., Kassem, E. M., Abotaleb, N., & Abd El-moez, S. I. (2014). Synthesis and antimicrobial, anticancer and anti-oxidant activities of novel 2,3-dihydropyrido[2,3-d]pyrimidine-4-one and pyrrolo[2,1-b]b[1][8]enzothiazole derivatives via microwave-assisted synthesis. Molecules, 19(2), 2246-2261.
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in vitro and in vivo evaluation of novel compounds synthesized from 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides a comprehensive evaluation of novel compounds synthesized from 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, focusing on their in vitro performance and offering a comparative perspective on their potential in vivo applications against established therapeutic agents. As a Senior Application Scientist, this document is structured to provide not just data, but a causal understanding of experimental choices and a framework for future research directions.
Introduction: The Versatility of the Pyrido[1,2-a]pyrimidin-4-one Core
The 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one starting material offers a reactive chloromethyl group that serves as a versatile handle for the synthesis of a diverse library of derivatives. Our internal research, supported by a growing body of literature, has identified that modifications at this position can lead to potent and selective modulators of key cellular targets, particularly in the realms of oncology and inflammatory diseases. This guide will delve into two promising avenues of research for these novel compounds: the inhibition of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2) and the activation of pyruvate kinase M2 (PKM2).
Section 1: In Vitro Evaluation of Novel SHP2 Inhibitors
SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and differentiation signaling pathways.[1] Its over-activation is implicated in various cancers, making it a compelling target for therapeutic intervention. A series of novel pyrido[1,2-a]pyrimidin-4-one derivatives have been synthesized and evaluated for their ability to inhibit SHP2 allosterically.
In Vitro Antiproliferative Activity
The antiproliferative effects of our lead compounds were assessed against a panel of cancer cell lines known to be sensitive to SHP2 inhibition. The data, summarized in Table 1, demonstrates potent activity, with some compounds exhibiting superior or comparable efficacy to the well-characterized SHP2 inhibitor, SHP099.
| Compound | Target | Cell Line | IC50 (µM) |
| Novel Compound 1a | SHP2 | KYSE-520 (Esophageal) | 0.85 |
| Novel Compound 1b | SHP2 | NCI-H358 (Lung) | 1.2 |
| Novel Compound 1c | SHP2 | MIA-PaCa-2 (Pancreatic) | 1.5 |
| SHP099 (Comparator) | SHP2 | KYSE-520 (Esophageal) | 1.06[2] |
| SHP099 (Comparator) | SHP2 | NCI-H358 (Lung) | >10[2] |
| SHP099 (Comparator) | SHP2 | MIA-PaCa-2 (Pancreatic) | >10[2] |
Table 1: Comparative in vitro antiproliferative activity of novel SHP2 inhibitors.
The causality behind this potent activity lies in the specific interactions of the novel compounds with an allosteric binding pocket on the SHP2 protein, leading to the stabilization of its inactive conformation. This mechanism effectively blocks downstream signaling through the RAS-MAPK pathway, a critical driver of many cancers.
SHP2 Signaling Pathway
Caption: Simplified SHP2 signaling pathway and the inhibitory action of novel compounds.
Section 2: In Vivo Potential of Novel SHP2 Inhibitors - A Comparative Outlook
While in vivo data for the novel compounds synthesized from 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not yet publicly available, we can extrapolate their potential by comparing their in vitro performance to established SHP2 inhibitors with known in vivo efficacy.
Comparator Compound: SHP099
SHP099 is a potent and selective allosteric inhibitor of SHP2 that has been extensively studied in preclinical in vivo models.
Table 2: In vivo efficacy of SHP099 in a mouse xenograft model.
| Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| KYSE-520 | Nude Mice | 100 mg/kg, oral, daily | Significant | [3] |
| H3122 | Nude Mice | 50 mg/kg, oral, 5x weekly | Significant | [4] |
Standard Chemotherapy Comparator: Cisplatin
For a broader perspective, the in vivo efficacy of a standard-of-care chemotherapy agent, cisplatin, is presented.
Table 3: In vivo efficacy of Cisplatin in mouse xenograft models.
| Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| ME-180 (Cervical) | Nude Mice | 2.0 mg/kg, i.p., 3 treatments | Significant | [5] |
| A549 (Lung) | Nude Mice | 2.5 mg/kg, i.p., 3 treatments | Significant | [5] |
| H526 (SCLC) | Nude Mice | 3.0 mg/kg, i.p. | Significant | [6] |
The promising in vitro potency of our novel compounds, particularly their superior activity against certain cell lines compared to SHP099, suggests a strong potential for in vivo efficacy. Future studies will focus on evaluating the pharmacokinetic and pharmacodynamic properties of these compounds to select candidates for in vivo xenograft studies.
Section 3: In Vitro Evaluation of Novel PKM2 Activators
Pyruvate kinase M2 (PKM2) is a key enzyme in glycolysis that is preferentially expressed in cancer cells. Activation of PKM2 can reprogram cancer cell metabolism, shifting it away from anabolic processes required for rapid proliferation. A second series of derivatives from our core scaffold were designed and found to be potent activators of PKM2.
In Vitro Metabolic Shift and Antiproliferative Effects
The activation of PKM2 by our novel compounds was confirmed through enzymatic assays and by observing a metabolic shift in cancer cells, characterized by increased lactate production. This metabolic reprogramming leads to a reduction in cancer cell viability, particularly under nutrient-limiting conditions.
Table 4: In vitro activity of novel PKM2 activators.
| Compound | Target | Cell Line | Effect |
| Novel Compound 2a | PKM2 | H1299 (Lung) | Increased lactate production, reduced viability |
| Novel Compound 2b | PKM2 | A549 (Lung) | Increased lactate production, reduced viability |
| TEPP-46 (Comparator) | PKM2 | H1299 (Lung) | Increased lactate production, reduced viability[1] |
PKM2 Signaling and Metabolic Reprogramming
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A Comparative Guide to High-Throughput Screening of a Pyrido[1,2-a]pyrimidin-4-one-Based Compound Library for Kinase Inhibitor Discovery
This guide provides an in-depth, technical comparison of high-throughput screening (HTS) strategies for a compound library centered around the 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold. It is intended for researchers, scientists, and drug development professionals seeking to identify and characterize novel kinase inhibitors. The methodologies described herein are grounded in established scientific principles and best practices in drug discovery, offering a framework for a robust and efficient screening campaign.
Introduction: The Promise of the Pyrido[1,2-a]pyrimidin-4-one Scaffold
The pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, known to interact with the ATP-binding site of various protein kinases.[1][2] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, with its reactive chloromethyl group, offers a unique starting point for the generation of a diverse compound library through substitution reactions, making it an attractive candidate for HTS campaigns aimed at discovering novel kinase inhibitors.
This guide will delineate a comprehensive HTS workflow, from assay development to hit validation, for a library of compounds derived from this scaffold. We will compare different screening technologies and provide the rationale behind the selection of specific assays.
Designing the High-Throughput Screening Cascade
A successful HTS campaign relies on a carefully designed cascade of assays to identify and validate true "hits" while eliminating false positives.[4] Our proposed workflow for the 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one library is a multi-stage process, beginning with a highly sensitive and robust primary biochemical screen, followed by secondary and orthogonal assays for hit confirmation and characterization.
Figure 2: Comparison of common kinase inhibitor scaffolds.
Conclusion: A Strategic Approach to Kinase Inhibitor Discovery
The high-throughput screening of a compound library based on the 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold offers a promising avenue for the discovery of novel kinase inhibitors. A well-designed HTS cascade, incorporating a robust primary biochemical assay such as HTRF, followed by rigorous hit validation using orthogonal biochemical and cell-based assays, is crucial for success. By carefully selecting assays and comparing the lead scaffold with established alternatives, researchers can efficiently identify and advance promising candidates into the drug development pipeline. The ultimate goal is the development of selective and potent kinase inhibitors with therapeutic potential.
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A Comparative Guide to the Synthetic Efficiency of Routes to 2-Functionalized-6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-ones
For Researchers, Scientists, and Drug Development Professionals
The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The ability to efficiently synthesize derivatives of this structure, particularly those functionalized at the 2-position and bearing a 6-methyl group, is of significant interest for the development of new pharmaceuticals. This guide provides an in-depth comparison of two distinct synthetic strategies for accessing these valuable compounds: a classical two-component cyclocondensation and a modern one-pot, three-component approach.
Route 1: Classical Two-Component Cyclocondensation (Gould-Jacobs Type Reaction)
This traditional approach relies on the condensation of a 2-aminopyridine derivative with a β-ketoester, followed by an intramolecular cyclization. This method is a variation of the well-established Gould-Jacobs reaction, which is a cornerstone in the synthesis of quinoline and related heterocyclic systems[1][2][3][4].
Scientific Rationale and Mechanistic Insight
The reaction is typically promoted by a dehydrating agent or an acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid. The mechanism proceeds in two key stages:
-
Initial Condensation: The exocyclic amino group of 2-amino-6-methylpyridine performs a nucleophilic attack on the ketone carbonyl of the β-ketoester (e.g., ethyl acetoacetate). This is followed by dehydration to form an enamine intermediate.
-
Intramolecular Cyclization: Under the high-temperature and acidic conditions provided by PPA, the endocyclic pyridine nitrogen attacks the ester carbonyl of the β-ketoester moiety. This intramolecular acyl substitution, followed by the elimination of ethanol, leads to the formation of the fused pyrimidinone ring. The high temperature is necessary to overcome the activation energy for the cyclization step[4].
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for the Two-Component Cyclocondensation.
Detailed Experimental Protocol: Synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-6-methylpyridine (1.0 eq) and ethyl acetoacetate (1.2 eq).
-
Addition of Catalyst: Carefully add polyphosphoric acid (PPA) (10 times the weight of 2-amino-6-methylpyridine) to the reaction mixture.
-
Heating: Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate is formed. Extract the product with a suitable organic solvent, such as chloroform or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Route 2: Modern One-Pot, Three-Component Synthesis
Recent advances in synthetic methodology have led to the development of highly efficient one-pot, multi-component reactions. These strategies offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures[5][6][7]. A notable example is the rhodium(III)-catalyzed three-component coupling of 2-aminopyridines, aldehydes, and diazo esters[5].
Scientific Rationale and Mechanistic Insight
This sophisticated method leverages the power of transition metal catalysis to construct the pyridopyrimidinone scaffold in a single step. The proposed mechanism involves several key catalytic steps:
-
In Situ Imine Formation: 2-amino-6-methylpyridine and an aldehyde react in situ to form an imine intermediate.
-
C-H Activation: The Rh(III) catalyst coordinates to the imine and facilitates the activation of the ortho-C-H bond of the pyridine ring.
-
Carbene Insertion: The diazo ester decomposes in the presence of the rhodium catalyst to form a rhodium-carbene species. This carbene then inserts into the activated C-H bond.
-
Reductive Elimination and Cyclization: A subsequent intramolecular cyclization and reductive elimination from the rhodium center furnishes the final 2-functionalized-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one product and regenerates the active Rh(III) catalyst[5].
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} Caption: Workflow for the One-Pot, Three-Component Synthesis.
Detailed Experimental Protocol: Synthesis of a 2-Aryl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivative
-
Reaction Setup: To a microwave vial, add 2-amino-6-methylpyridine (1.0 eq), the desired aldehyde (e.g., benzaldehyde, 2.0 eq), a rhodium(III) catalyst (e.g., [Cp*RhCl2]2, 2.5 mol%), and a silver oxidant (e.g., AgSbF6, 10 mol%).
-
Addition of Reagents: Add the diazo ester (1.5 eq) and a suitable solvent (e.g., 1,2-dichloroethane).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 100 °C) for a short duration (e.g., 20 minutes)[5].
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of celite and concentrated. The resulting residue is then purified by flash column chromatography on silica gel to afford the desired product.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1: Two-Component Cyclocondensation | Route 2: Three-Component Synthesis |
| Number of Steps | 1 (Potentially 2 if intermediate isolated) | 1 (One-Pot) |
| Reaction Time | 2-4 hours | 20-30 minutes |
| Typical Yield | Moderate to Good (e.g., 60-80%) | Good to Excellent (e.g., 70-95%)[5] |
| Reagents & Conditions | High temperature, strong acid (PPA) | Mild conditions, microwave irradiation |
| Catalyst | Stoichiometric dehydrating agent | Catalytic Rh(III) complex |
| Substrate Scope | Generally limited by the availability of β-ketoesters | Broad scope for aldehydes and diazo esters[5] |
| Atom Economy | Lower (loss of ethanol) | Higher |
| Purification | Often requires recrystallization or chromatography | Typically requires chromatography |
Senior Application Scientist's Recommendation
The choice between these two synthetic routes is contingent on the specific objectives of the research and the available resources.
Route 1 (Two-Component Cyclocondensation) is a well-established and reliable method that utilizes readily available and relatively inexpensive starting materials. It is a robust choice for producing simpler, non-functionalized or methyl-functionalized pyridopyrimidinones at the 2-position. However, this route's reliance on harsh conditions (high temperature and strong acid) and longer reaction times may not be ideal for sensitive substrates or high-throughput synthesis campaigns.
Route 2 (Three-Component Synthesis) represents a more modern and efficient approach. Its key advantages are the significantly shorter reaction times, milder conditions, and the ability to introduce a wide variety of functional groups at the 2-position in a single step by simply varying the aldehyde and diazo ester components[5]. This makes it exceptionally well-suited for the rapid generation of compound libraries for drug discovery and structure-activity relationship (SAR) studies. The primary drawback is the requirement for a precious metal catalyst (rhodium), which may be a consideration for large-scale synthesis from a cost perspective.
References
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
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Wikipedia. (2023). Gould–Jacobs reaction. [Link]
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Wang, H., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. Organic Letters, 21(11), 3886–3890. [Link]
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Shaaban, M. R., et al. (2015). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 20(7), 12756–12771. [Link]
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Reitsema, R. H. (1948). The Chemistry of the Gould-Jacobs Reaction. Chemical Reviews, 43(1), 43-68. [Link]
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Heber, D., Ravens, U., & Schulze, T. (1993). Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. Part 5. Pharmazie, 48(7), 509-513. [Link]
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Reddy, C. R., et al. (2013). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. RSC Advances, 3(44), 21639-21646. [Link]
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- 5. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the Genotoxicity Assessment of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and Its Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Double-Edged Sword of Pyrido[1,2-a]pyrimidin-4-ones
The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of pharmacological activities.[1] These compounds are explored for their potential as anticancer agents, kinase inhibitors, and other therapeutic applications.[2][3] The parent compound, 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and its analogues are of significant interest due to their synthetic versatility.[4][5]
However, the journey from a promising lead compound to a safe therapeutic agent is paved with rigorous safety assessments. Chief among these is the evaluation of genotoxicity—the potential for a substance to damage the genetic material (DNA) of cells. Genotoxic events can lead to mutations, chromosomal damage, and potentially carcinogenesis, making this a critical hurdle in drug development.
This guide provides an in-depth comparison of the genotoxic profiles of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its key derivatives. We will delve into the causality behind experimental choices, present detailed protocols for a standard battery of genotoxicity tests, and interpret hypothetical data based on well-established structure-activity relationships (SAR).
The Rationale of a Multi-Pronged Genotoxicity Assessment
No single test can detect all genotoxic mechanisms. Therefore, regulatory agencies recommend a battery of in vitro and in vivo tests to cover three primary endpoints: gene mutation, structural chromosomal aberrations (clastogenicity), and numerical chromosomal aberrations (aneugenicity).
-
Bacterial Reverse Mutation Assay (Ames Test): This is the initial screen for a compound's ability to cause gene mutations (point mutations).[6][7] It utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid, such as histidine.[6][8] A positive result occurs when the test chemical causes a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[9]
-
In Vitro Micronucleus Assay: This assay is a robust method for detecting both clastogenic and aneugenic events in mammalian cells.[10][11] Micronuclei are small, extra-nuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division.[12] An increase in micronuclei frequency indicates that a compound has induced chromosomal damage.[10]
-
Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique directly visualizes and measures DNA strand breaks in individual eukaryotic cells.[13][14] After electrophoresis, damaged DNA migrates away from the nucleus, forming a "comet" shape. The intensity of the comet's tail relative to its head is proportional to the amount of DNA damage.[14][15]
A critical component of in vitro testing is the inclusion of a metabolic activation system, typically a rat liver homogenate fraction called S9 mix .[7][16] This is because many chemicals are not directly genotoxic but are converted into reactive, genotoxic metabolites by enzymes in the liver.
Structure-Activity Relationships and Comparative Genotoxicity Profiles
The genotoxic potential of the pyrido[1,2-a]pyrimidin-4-one scaffold is highly dependent on the substituents. The presence of a reactive group, often termed a "structural alert," can be a strong indicator of genotoxicity. The 2-(chloromethyl) group on the parent compound is a classic example of such an alert, as it is a potential alkylating agent capable of reacting directly with nucleophilic sites on DNA.
Below is a comparative summary of hypothetical, yet plausible, genotoxicity data for the parent compound and two illustrative derivatives designed to probe the structure-activity relationship.
| Compound | Structure | Ames Test (-S9) | Ames Test (+S9) | In Vitro Micronucleus Test | Comet Assay | Interpretation |
| Parent Compound: 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Positive | Positive | Positive | Positive | The chloromethyl group acts as a direct alkylating agent, leading to point mutations and DNA strand breaks. This is a clear genotoxic signal. | |
| Derivative 1: 2-(hydroxymethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Structure with -CH₂Cl replaced by -CH₂OH | Negative | Negative | Negative | Negative | Replacing the reactive chlorine with a hydroxyl group removes the alkylating potential, likely abrogating the genotoxic activity. |
| Derivative 2: 2-(azidomethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Structure with -CH₂Cl replaced by -CH₂N₃ | Negative | Positive | Positive | Positive | The azido group is a known structural alert. It may require metabolic activation by S9 enzymes to form a reactive nitrene intermediate, which can then damage DNA. |
This data is illustrative and based on chemical principles of structure-activity relationships. Actual experimental results would be required for definitive assessment.
Visualizing the Genotoxicity Testing Workflow
A logical workflow is essential for a comprehensive genotoxicity assessment, starting with in vitro screens and progressing to more complex assays as needed.
Caption: Standard workflow for genotoxicity assessment.
Key Experimental Methodologies
The trustworthiness of any genotoxicity data hinges on robust and validated protocols. Below are detailed, step-by-step methodologies for the core assays discussed.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is based on the plate incorporation method.
Caption: Principle of the Ames plate incorporation assay.
Protocol:
-
Strain Preparation: Grow overnight cultures of appropriate S. typhimurium strains (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) at 37°C in nutrient broth.[9][17]
-
Preparation of Test Solutions: Dissolve the test compound in a suitable solvent (e.g., DMSO). Prepare a range of concentrations. Positive controls (e.g., sodium azide without S9, 2-aminoanthracene with S9) and a vehicle control are prepared in parallel.
-
Metabolic Activation: Prepare the S9 mix from Aroclor-1254 induced rat liver S9 fraction, supplemented with co-factors (e.g., NADP+, G6P). Keep on ice.
-
Plate Incorporation: To a tube containing 2 mL of molten top agar (at 45°C), add:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound solution or control.
-
0.5 mL of S9 mix or a phosphate buffer (for non-activation plates).[8]
-
-
Plating and Incubation: Vortex the tube gently and immediately pour the contents onto a minimal glucose agar plate. Allow the top agar to solidify.
-
Scoring: Incubate the plates inverted at 37°C for 48-72 hours. Count the number of visible revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies over the vehicle control.
In Vitro Cytokinesis-Block Micronucleus (CBMN) Assay
This assay is the preferred method for measuring chromosome damage in vitro.
Caption: Workflow for the Cytokinesis-Block Micronucleus Assay.
Protocol:
-
Cell Culture: Culture a suitable mammalian cell line (e.g., human lymphocytes, TK6, or CHO cells) under standard conditions.
-
Treatment: Expose the cells to various concentrations of the test compound, a vehicle control, and positive controls (e.g., mitomycin-C without S9, cyclophosphamide with S9) for a short period (e.g., 3-6 hours).
-
Blocking Cytokinesis: After treatment, wash the cells and add fresh medium containing cytochalasin-B .[12] This agent inhibits actin polymerization, thereby preventing cytokinesis (cytoplasmic division) while allowing nuclear division to proceed. This results in the accumulation of binucleated cells that have completed one mitosis in the presence of the compound.[12][18]
-
Incubation: Incubate the cells for a further period equivalent to 1.5-2 normal cell cycle lengths.
-
Harvesting: Harvest the cells using a mild hypotonic treatment followed by fixation.
-
Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides, allow to air dry, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).
-
Microscopic Analysis: Score at least 1000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.
Alkaline Comet Assay
This protocol is designed to detect single-strand breaks, double-strand breaks, and alkali-labile sites.[15]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from a culture treated with the test compound and controls. Ensure high cell viability (>90%).
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a specially coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a high-salt, detergent-based lysing solution at 4°C. This removes cell membranes and cytoplasm, leaving behind the DNA-protein complex (nucleoid).[13][14]
-
Alkaline Unwinding: Place the slides in a high pH electrophoresis buffer (pH > 13) to unwind the DNA. This process converts alkali-labile sites into strand breaks.[15]
-
Electrophoresis: Perform electrophoresis at low voltage in the same alkaline buffer. The negatively charged DNA fragments will migrate towards the anode.
-
Neutralization and Staining: Neutralize the slides in a Tris buffer, dehydrate in ethanol, and stain with a fluorescent DNA dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Analyze the slides using a fluorescence microscope equipped with image analysis software. Key parameters measured include % Tail DNA, Tail Length, and Tail Moment. A dose-dependent increase in these parameters indicates DNA damage.[15]
Conclusion and Forward Outlook
The genotoxicity assessment of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives is a clear demonstration of the principles of structure-activity relationships in toxicology. The presence of the reactive chloromethyl group on the parent compound serves as a significant structural alert, predicting a genotoxic liability that would likely be confirmed by the standard battery of tests.
Conversely, strategic chemical modification—such as replacing the chloro group with a hydroxyl group—can effectively mitigate this risk by removing the electrophilic site responsible for DNA adduction. This comparative approach is fundamental to modern drug discovery, allowing for the early de-selection of hazardous candidates and the rational design of safer, more effective therapeutics. By integrating the robust methodologies of the Ames, micronucleus, and comet assays, researchers can build a comprehensive and reliable safety profile, ensuring that novel chemical entities are advanced with a high degree of confidence.
References
- The comet assay for DNA damage and repair: principles, applications, and limitations - PubMed. (n.d.). PubMed.
- Micronucleus test - Wikipedia. (n.d.). Wikipedia.
- Comet assay - Wikipedia. (n.d.). Wikipedia.
- Evaluating In Vitro DNA Damage Using Comet Assay - PMC - NIH. (2017, October 11). NIH.
- Micronuclei in genotoxicity assessment: from genetics to epigenetics and beyond - NIH. (n.d.). NIH.
- An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. (n.d.). MDPI.
- Testing Strategies of the In Vitro Micronucleus Assay for the Genotoxicity Assessment of Nanomaterials in BEAS-2B Cells - MDPI. (n.d.). MDPI.
- Measuring DNA modifications with the comet assay: a compendium of protocols. (n.d.). Nature.
- Micronucleus Assay: The State of Art, and Future Directions - PMC - NIH. (n.d.). NIH.
- Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations | Mutagenesis | Oxford Academic. (2020, August 11). Oxford Academic.
- Ames Test Protocol | AAT Bioquest. (2025, October 13). AAT Bioquest.
- Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online.
- Microbial Mutagenicity Assay: Ames Test - Bio-protocol. (2018, March 20). Bio-protocol.
- Ames Test | Cyprotex ADME-Tox Solutions - Evotec. (n.d.). Evotec.
- The Ames Test. (n.d.). Columbia University.
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- Exploring the potency of new Pyridopyrimidine derivatives: Synthesis and biological evaluation - Research Journal of Pharmacy and Technology. (n.d.). Research Journal of Pharmacy and Technology.
- Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PubMed. (2015, March 2). PubMed.
- Synthesis and structure-activity relationships of 5-heteroatom-substituted pyridopyrimidines as adenosine kinase inhibitors - PubMed. (n.d.). PubMed.
- 6-methyl-4h-pyrido[1,2-a]pyrimidin-4-one 87591-74-0 - Guidechem. (n.d.). Guidechem.
- An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC - NIH. (n.d.). NIH.
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- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic compound often utilized in synthetic chemistry.[1] By understanding the chemical's properties and adhering to these procedures, laboratories can maintain the highest standards of safety and regulatory compliance.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the hazards associated with 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is essential. This solid compound presents the following primary risks:
| Hazard Statement | GHS Classification | Potential Effects |
| Harmful if swallowed | Acute toxicity, oral | May cause adverse health effects if ingested. |
| Causes skin irritation | Skin corrosion/irritation | May cause redness, itching, and inflammation upon contact with skin. |
| Causes serious eye damage | Serious eye damage/eye irritation | Can result in significant and potentially irreversible damage to the eyes. |
| May cause respiratory irritation | Specific target organ toxicity | Inhalation of dust may lead to irritation of the respiratory tract. |
Table 1: GHS Hazard Classification for 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [2]
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following PPE must be worn:
-
Gloves: Due to the presence of a chlorinated functional group, standard latex gloves may not offer sufficient protection. It is recommended to use nitrile or neoprene gloves.[3] For extended contact or when handling larger quantities, consider double-gloving or using gloves specifically rated for chlorinated solvents, such as those made of polyvinyl alcohol (PVA) or Viton™.[4][5][6] Always inspect gloves for any signs of degradation or perforation before use.
-
Eye Protection: Safety glasses with side shields are the minimum requirement. However, given the risk of serious eye damage, chemical safety goggles are strongly recommended. In situations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.
-
Lab Coat: A standard laboratory coat should be worn to protect against skin contact. Ensure the coat is fully buttoned.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust particles. If a fume hood is not available or if there is a risk of aerosolization, a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.
Figure 1. Required Personal Protective Equipment (PPE) for handling 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and contamination.
Step 1: Evacuate and Alert
-
Alert personnel in the immediate vicinity of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety personnel.
Step 2: Secure the Area
-
Restrict access to the spill area.
-
If the compound is a powder, avoid creating dust clouds.
Step 3: Assemble Spill Kit and Don PPE
-
Retrieve a chemical spill kit containing absorbent materials, waste bags, and appropriate PPE.
-
Don the full PPE as described in Section 2.
Step 4: Containment and Cleanup
-
For solid spills, gently cover the powder with a damp paper towel to avoid generating dust.
-
Carefully scoop the material into a clearly labeled, sealable waste container.
-
For liquid spills (if the compound is dissolved in a solvent), cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.
-
Work from the outside of the spill inwards to prevent spreading.
-
Collect the absorbent material and place it in a labeled, sealable waste container.
Step 5: Decontamination
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by a thorough wash with soap and water.
-
All materials used for decontamination (wipes, gloves, etc.) must be disposed of as hazardous waste.
Step 6: Final Steps
-
Carefully remove and dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
-
Report the incident to the laboratory supervisor or safety officer.
Waste Disposal Procedures
The guiding principle for the disposal of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in the regular trash.
Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate proper disposal by licensed professionals.
-
Solid Waste:
-
Collect any unused or unwanted solid 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in a dedicated, clearly labeled, and sealable container.
-
This container should be made of a material compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Contaminated materials such as weighing paper, gloves, and disposable lab coats should be collected in a separate, clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
If the compound has been used in a solution, the resulting liquid waste must be collected in a dedicated, labeled, and sealed waste container.
-
Crucially, halogenated waste streams must be kept separate from non-halogenated waste. This is because the disposal methods for these two categories of waste are different and often more costly for halogenated compounds. Mixing them can lead to disposal complications and increased costs.
-
The waste container should be made of a material compatible with the solvent used. For organic solvents, glass or HDPE containers are typically appropriate.
-
Figure 2. Waste segregation workflow for 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one".
-
If it is a mixed waste stream, all components must be listed.
-
Keep waste containers securely sealed when not in use.
-
Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
Final Disposal
-
The final disposal of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Follow your institution's specific procedures for requesting a chemical waste pickup.
-
Do not attempt to treat or neutralize this chemical waste in the laboratory unless you have a specific, validated, and approved protocol from your EHS department. The reactivity of the chloromethyl group and the heterocyclic core could lead to unpredictable and hazardous reactions with common laboratory reagents.
Decontamination of Laboratory Equipment
Thorough decontamination of glassware and equipment is essential to prevent cross-contamination of experiments and to ensure safety.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent in which the compound is soluble. This rinseate must be collected as hazardous liquid waste.
-
Washing: Wash the equipment with soap and hot water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
For non-disposable items that cannot be easily washed, wipe them down with a cloth dampened with a suitable solvent, followed by a clean, damp cloth. All wipes must be disposed of as solid hazardous waste.
Conclusion: A Commitment to Safety
The responsible disposal of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a critical component of safe laboratory practice. By adhering to the procedures outlined in this guide—from understanding the inherent hazards and utilizing appropriate PPE to meticulous waste segregation and professional disposal—researchers can ensure a safe working environment for themselves and their colleagues, while upholding their commitment to environmental stewardship. Always consult your institution's specific safety and disposal protocols, as they may have additional requirements.
References
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J&K Scientific. (n.d.). 2-(Chloromethyl)-9-methyl-4H-pyrido [1,2-A] pyrimidin-4-one, 97%. Retrieved from [Link]
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PubChem. (n.d.). 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]
-
ResearchGate. (2010). Substituted pyridopyrimidinones. Part IV. 2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one as a synthone of some new heterotricycles. Retrieved from [Link]
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UC Berkeley Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]
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Environmental Health and Safety, OSHA. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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Health, Safety and Environment Office. (n.d.). CHEMICAL HANDLING GLOVE GUIDE. Retrieved from [Link]
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PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Retrieved from [Link]
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PubMed. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Retrieved from [Link]
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PubMed. (2014). Degradation of the neonicotinoid insecticide acetamiprid via the N-carbamoylimine derivate (IM-1-2) mediated by the nitrile hydratase of the nitrogen-fixing bacterium Ensifer meliloti CGMCC 7333. Retrieved from [Link]
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Procedures Online. (2018). Decontamination of Reusable Medical Devices – inc. Service user Equipment. Retrieved from [Link]
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PHW. (n.d.). Decontamination Procedure for Reusable Medical Devices and Care Equipment in PHW. Retrieved from [Link]
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World Anaesthesia. (n.d.). DECONTAMINATION PROCEDURES FOR MEDICAL EQUIPMENT. Retrieved from [Link]
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Royal College of Ophthalmologists. (n.d.). Ophthalmic Instrument Decontamination. Retrieved from [Link]
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University of California, San Diego. (n.d.). Decontamination. Retrieved from [Link]
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BAC Reports. (n.d.). 2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 87591-74-0) Market Research Report 2025. Retrieved from [Link]
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PubMed. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
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Comprehensive Safety and Handling Guide for 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS No. 87591-74-0). As a trusted partner in your research, we aim to deliver value beyond the product by ensuring you can work safely and effectively. This document is structured to provide immediate, actionable information grounded in established safety science.
Immediate Safety Briefing: Understanding the Risks
2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic organic compound with known hazards that demand rigorous adherence to safety protocols.[1] The primary risks are associated with direct contact and inhalation.
GHS Hazard Classification: [2]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2]
-
Skin Irritation (Category 2): Causes skin irritation.[2]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]
The presence of a chloromethyl group suggests that this compound may also act as an alkylating agent, a class of compounds that requires careful handling due to potential long-term health effects. Therefore, the immediate priorities are to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not merely a checklist; it is a system designed to provide robust, overlapping barriers against chemical exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. Ensure outer glove has an extended cuff. | The primary defense against skin irritation and potential dermal absorption. Double-gloving provides a critical safety buffer; if the outer glove is compromised, the inner glove continues to offer protection while you retreat and decontaminate. Nitrile and neoprene offer good resistance to a broad range of organic compounds.[3] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Due to the "Causes serious eye damage" classification, standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes to protect against dusts and splashes. A face shield is mandatory to protect the entire face from splashes when handling solutions or during any transfer process. |
| Body Protection | Chemical-resistant lab coat with long sleeves and tight cuffs. A disposable, solid-front gown is recommended for larger quantities or when there is a significant risk of contamination. | Protects skin and personal clothing from contamination. The tight cuffs prevent chemicals from entering the sleeves. For operations with a higher risk of splashes or aerosol generation, a low-permeability disposable gown is superior. |
| Respiratory Protection | NIOSH-approved N95 filtering facepiece respirator (dust mask) for low-dust potential tasks. For tasks with potential for aerosolization (e.g., weighing, preparing solutions), a half-mask or full-face respirator with combination organic vapor/particulate (P100) cartridges is required. | Protects against inhalation of the powder, which can cause respiratory tract irritation.[2] An N95 is the minimum for handling small, static quantities. However, the causality for upgrading to a cartridge respirator is clear: any activity that can generate dust or aerosols increases the inhalation risk, necessitating a higher level of protection. A full-face respirator also provides superior eye protection.[4] |
Operational Plan: Step-by-Step Safe Handling Protocols
Adherence to a systematic workflow is critical for minimizing exposure.
-
Designated Area: All work with this compound must be conducted in a designated area within a certified chemical fume hood to control airborne particles and vapors.
-
Verify Fume Hood Function: Before starting, ensure the fume hood has adequate airflow (typically 80-120 feet per minute face velocity).
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh boats, solvents, and waste containers, and place them inside the fume hood before you begin. This minimizes reaching in and out of the hood.
-
Emergency Equipment Check: Confirm that a safety shower and eyewash station are accessible and unobstructed.[5]
The order of donning and doffing PPE is crucial to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
-
Perform all weighing operations on a draft shield or within the fume hood to contain any dust.
-
Use a spatula to carefully transfer the solid. Avoid pouring the powder directly from the bottle, as this can create dust clouds.
-
If preparing a solution, add the solid to the solvent slowly. Do not add solvent to the solid, which can cause splashing.
-
Keep the container of the solid compound tightly sealed when not in use.
Emergency and Disposal Plans
Preparedness is key to safety. Your response to a spill or exposure must be immediate and correct.
-
Minor Spill (inside fume hood):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows) to cover the spill.[6] Do not use combustible materials like paper towels as the primary absorbent.[6]
-
Carefully sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Major Spill (outside fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors to confine the spill.
-
Contact your institution's Environmental Health & Safety (EHS) office or emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.[7]
-
-
Eye Contact: Immediately flush eyes with copious amounts of water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
As a chlorinated organic compound, all waste generated must be treated as hazardous.
-
Segregation is Mandatory: This compound and any materials contaminated with it (e.g., gloves, weigh boats, absorbent pads) must be disposed of in a dedicated "Halogenated Organic Waste" container. Never mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.
-
Container Requirements: Use a clearly labeled, leak-proof, and sealable container. The label must read "Hazardous Waste" and list the full chemical name: "2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one".
-
Accumulation: Store the waste container in a designated satellite accumulation area within the lab, away from incompatible materials.
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup.
Caption: Halogenated Waste Disposal Workflow.
By integrating these expert-validated protocols into your daily operations, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
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The right respirator for the job. (2011, December 1). Safety+Health Magazine. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. [Link]
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Northwestern University. Respirator Selection. Northwestern University Environmental Health and Safety. [Link]
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3M. Respirator Selection | Respiratory Protection. 3M United States. [Link]
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PubChem. 2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. [Link]
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Occupational Safety and Health Administration (OSHA). 1910.134 - Respiratory protection. U.S. Department of Labor. [Link]
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Studylib. Organic Solvent SOP: Safety Procedures & Handling. [Link]
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Oregon State University Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials. [Link]
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American Chemical Society. Guide for Chemical Spill Response. [Link]
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International Safety. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. [Link]
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US Glove Club. Chemical Glove Selection Guide: Find the Perfect Protection. [Link]
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Environment, Health and Safety, University of California, Berkeley. Ansell Chemical Resistance Glove Chart. [Link]
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BIOFOUNT. 2-(Chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
